3'-Azido-3'-deoxyguanosine
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-amino-9-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N8O4/c11-10-14-7-5(8(21)15-10)13-2-18(7)9-6(20)4(16-17-12)3(1-19)22-9/h2-4,6,9,19-20H,1H2,(H3,11,14,15,21)/t3-,4-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOJLWIUDJJXHQ-DXTOWSMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)N=[N+]=[N-])O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)N=[N+]=[N-])O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90468812 | |
| Record name | 3'-AZIDO-3'-DEOXYGUANOSINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90468812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98870-11-2 | |
| Record name | 3'-AZIDO-3'-DEOXYGUANOSINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90468812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Synthesis and Purification of 3'-Azido-3'-deoxyguanosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and purification of 3'-azido-3'-deoxyguanosine, a nucleoside analog of significant interest in antiviral and oncological research. The document details the synthetic pathways, experimental protocols, and purification methodologies, supported by quantitative data and visual diagrams to facilitate understanding and replication.
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and the use of protecting groups to ensure regioselectivity and high yields. An effective and reproducible method involves the synthesis of an N2-protected-3'-azido-2',3'-dideoxyguanosine derivative, which can then be deprotected to yield the final product.[1]
A common strategy employs N2-isobutyryl as a protecting group for the guanine (B1146940) base. The synthesis commences with the protection of the exocyclic amino group of guanosine (B1672433), followed by a series of reactions to introduce the azido (B1232118) group at the 3' position of the sugar moiety and subsequent deprotection steps.
Synthesis Workflow
The overall synthetic workflow can be visualized as a series of key transformations, starting from a protected guanosine derivative.
References
In-Depth Technical Guide: The Mechanism of Action of 3'-Azido-3'-deoxyguanosine in Viral Replication
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Azido-3'-deoxyguanosine (AZG), a nucleoside analog, demonstrates notable antiviral activity, particularly against retroviruses such as the Human Immunodeficiency Virus (HIV). Its mechanism of action is centered on the inhibition of viral reverse transcriptase, a critical enzyme for the replication of these viruses. Following cellular uptake, AZG undergoes intracellular phosphorylation to its active triphosphate form, this compound triphosphate (AZG-TP). AZG-TP then acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for the viral polymerase. Upon incorporation into the growing viral DNA chain, the 3'-azido group prevents the formation of the 3',5'-phosphodiester bond required for chain elongation, leading to premature chain termination and the cessation of viral replication. This technical guide provides a comprehensive overview of the mechanism of action of AZG, including its intracellular activation, interaction with viral polymerases, and the resulting inhibition of viral replication. It consolidates quantitative data on its antiviral efficacy and provides detailed experimental protocols for key assays.
Introduction
The strategic design of antiviral therapeutics has often targeted unique viral enzymes that are essential for their replication and absent in the host. For retroviruses, the RNA-dependent DNA polymerase, or reverse transcriptase (RT), is a prime target. Nucleoside reverse transcriptase inhibitors (NRTIs) are a class of antiviral drugs that mimic natural nucleosides and, upon incorporation into the nascent viral DNA, halt its synthesis. This compound (AZG) is a guanosine (B1672433) analog belonging to this class. The replacement of the hydroxyl group at the 3' position of the deoxyribose sugar with an azido (B1232118) group is the key structural modification that confers its antiviral properties. This guide delves into the molecular intricacies of AZG's mechanism of action.
Intracellular Activation and Metabolism
For this compound to exert its antiviral effect, it must first be converted into its active triphosphate form within the host cell. This process is mediated by host cellular kinases.
Following transport into the cell, AZG is sequentially phosphorylated. Studies on the metabolism of AZG in CEM cells, a human T-cell line, have shown that the compound is a substrate for cellular kinases. However, the phosphorylation process is not always efficient. Research indicates that the diphosphate (B83284) of AZG (AZG-DP) is the predominant intracellular metabolite, suggesting that the conversion of the diphosphate to the triphosphate, catalyzed by nucleoside diphosphate kinase, is the rate-limiting step in the activation pathway[1]. This contrasts with the metabolism of other nucleoside analogs like 3'-azido-3'-deoxythymidine (AZT), where the monophosphate is the major accumulating metabolite[2].
Caption: Intracellular phosphorylation cascade of this compound (AZG).
Mechanism of Viral Replication Inhibition
The active form of the drug, AZG-TP, is the key effector molecule that directly interacts with the viral replication machinery.
Competitive Inhibition of Viral Reverse Transcriptase
AZG-TP acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for the viral reverse transcriptase. The structural similarity between AZG-TP and dGTP allows the former to bind to the active site of the enzyme. While specific kinetic data for AZG-TP is limited in the reviewed literature, extensive studies on the closely related analog, 3'-azido-3'-deoxythymidine triphosphate (AZT-TP), provide a strong model for its mechanism. For AZT-TP, the inhibition of HIV reverse transcriptase is competitive with respect to dTTP, with reported Ki values as low as 0.0022 µM[3] and 0.04 µM, depending on the primer-template used[4]. It is highly probable that AZG-TP exhibits a similar competitive inhibition pattern with respect to dGTP.
Chain Termination
Upon binding to the reverse transcriptase, AZG-TP can be incorporated into the growing viral DNA chain opposite a cytosine base in the RNA or DNA template. The critical feature of AZG is the presence of the azido (-N3) group at the 3' position of the sugar moiety, in place of the hydroxyl (-OH) group found in natural deoxynucleosides. The 3'-hydroxyl group is essential for the formation of a 3',5'-phosphodiester bond with the incoming deoxynucleoside triphosphate, which is necessary for the elongation of the DNA chain. The absence of this 3'-OH group in the incorporated AZG monophosphate makes the formation of this bond impossible. Consequently, the viral DNA chain elongation is prematurely terminated. This act of chain termination is the ultimate cause of the inhibition of viral replication.
Caption: Competitive inhibition and chain termination by AZG-TP.
Quantitative Data
The antiviral activity and cytotoxicity of this compound have been evaluated in cell culture systems. The following table summarizes the key quantitative data for the anti-HIV activity of AZG.
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 3'-Azido-2',3'-dideoxyguanosine (AzddGuo) | HIV | MT-4 | 1.4 | >100 | >71 |
EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of the host cells by 50%. Selectivity Index (SI): The ratio of CC₅₀ to EC₅₀, indicating the therapeutic window of the compound.
Experimental Protocols
Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)
This protocol is a general method for determining the in vitro antiviral activity of a compound against viruses that cause a cytopathic effect (CPE) in cultured cells.
Objective: To determine the 50% effective concentration (EC₅₀) of this compound required to inhibit viral-induced cell death.
Materials:
-
Host cell line susceptible to the virus (e.g., MT-4 cells for HIV).
-
Complete cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum, penicillin, and streptomycin).
-
Virus stock with a known titer.
-
This compound (AZG) stock solution of known concentration.
-
96-well microtiter plates.
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo).
-
Plate reader.
-
CO₂ incubator.
Procedure:
-
Cell Seeding: Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 1 x 10⁴ cells per well). Incubate at 37°C in a 5% CO₂ atmosphere.
-
Compound Dilution: Prepare serial dilutions of AZG in cell culture medium. A typical starting concentration might be 100 µM, with 2-fold or 3-fold serial dilutions.
-
Infection and Treatment:
-
Remove the medium from the cell monolayers.
-
Add the diluted AZG to the appropriate wells. Include wells with medium only (cell control) and wells with no compound (virus control).
-
Add the virus at a multiplicity of infection (MOI) that causes significant CPE within 4-5 days (e.g., 0.01). Do not add virus to the cell control wells.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere until the virus control wells show approximately 80-90% CPE.
-
Cell Viability Assessment:
-
Add the cell viability reagent to all wells according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 2-4 hours for MTT).
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of AZG compared to the cell control.
-
Plot the percentage of viability against the log of the AZG concentration.
-
Determine the EC₅₀ value from the dose-response curve using non-linear regression analysis.
-
Caption: General workflow for determining the antiviral activity of AZG.
Reverse Transcriptase Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of a nucleoside triphosphate analog against a viral reverse transcriptase.
Objective: To determine the 50% inhibitory concentration (IC₅₀) and the inhibition constant (Ki) of AZG-TP against a viral reverse transcriptase.
Materials:
-
Purified recombinant viral reverse transcriptase (e.g., HIV-1 RT).
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 60 mM KCl, 5 mM MgCl₂, 1 mM DTT).
-
Template-primer (e.g., poly(rA)/oligo(dT)₁₂₋₁₈).
-
Deoxynucleoside triphosphates (dNTPs), including [³H]-dGTP or another labeled dNTP.
-
This compound triphosphate (AZG-TP) stock solution.
-
Trichloroacetic acid (TCA).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the reaction buffer, template-primer, and dNTPs (including the radiolabeled dNTP).
-
Prepare serial dilutions of AZG-TP.
-
-
Enzyme Reaction:
-
In microcentrifuge tubes, combine the reaction mixture with the different concentrations of AZG-TP. Include a control with no inhibitor.
-
Initiate the reaction by adding the reverse transcriptase.
-
Incubate at 37°C for a set time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Precipitation and Filtration:
-
Stop the reaction by adding cold 10% TCA.
-
Incubate on ice for 30 minutes to precipitate the newly synthesized DNA.
-
Collect the precipitate by vacuum filtration through glass fiber filters.
-
Wash the filters with 5% TCA and then with ethanol.
-
-
Quantification:
-
Dry the filters.
-
Place each filter in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each AZG-TP concentration compared to the no-inhibitor control.
-
Plot the percentage of inhibition against the log of the AZG-TP concentration to determine the IC₅₀.
-
To determine the Ki, perform the assay with varying concentrations of both the natural substrate (dGTP) and the inhibitor (AZG-TP). Analyze the data using Lineweaver-Burk or Dixon plots, or non-linear regression fitting to the appropriate competitive inhibition model.
-
Caption: General workflow for determining the inhibitory activity of AZG-TP against reverse transcriptase.
Conclusion
This compound is a potent antiviral agent whose mechanism of action is well-characterized within the family of nucleoside reverse transcriptase inhibitors. Its efficacy relies on the cellular machinery for its activation to the triphosphate form, which then acts as a competitive inhibitor and, more importantly, a chain terminator of viral DNA synthesis. The selectivity of AZG for viral reverse transcriptase over host DNA polymerases provides a therapeutic window for its use. This in-depth guide provides the foundational knowledge for researchers and drug development professionals working on the development of novel antiviral therapies targeting viral polymerases. Further research to fully elucidate the kinetic parameters of AZG-TP with various viral polymerases and to explore its activity against a broader spectrum of viruses is warranted.
References
- 1. Substrate mimicry: HIV-1 reverse transcriptase recognizes 6-modified-3′-azido-2′,3′-dideoxyguanosine-5′-triphosphates as adenosine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antiviral activity of 3'-azido-3'-deoxythymidine triphosphate distearoylglycerol: a novel phospholipid conjugate of the anti-HIV agent AZT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the reverse transcriptase from HIV by 3'-azido-3'-deoxythymidine triphosphate and its threo analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3'-Azido-3'-deoxythymidine triphosphate as an inhibitor and substrate of purified human immunodeficiency virus reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3'-Azido-3'-deoxyguanosine: From Discovery to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of 3'-Azido-3'-deoxyguanosine (AZddG), a potent nucleoside analog with significant antiviral and potential anticancer properties. From its initial synthesis to the elucidation of its dual inhibitory effects on viral reverse transcriptases and cellular telomerase, this document details the key scientific milestones. Quantitative data on its efficacy are presented, along with detailed experimental protocols for seminal studies. Furthermore, this guide explores the known signaling pathways affected by AZddG and its broader cellular implications, offering a valuable resource for researchers in virology, oncology, and drug development.
Discovery and Synthesis
The initial synthesis of this compound was first described in 1979 by M. Imazawa and F. Eckstein. Their work on 3'-azido-2',3'-dideoxyribofuranosylpurines laid the foundation for the development of this class of compounds.
Seminal Synthesis by Imazawa and Eckstein (1979)
History of Development: From Antiviral to Anticancer Agent
Initially investigated for its potential as an antiviral agent, the therapeutic landscape of this compound has expanded to include anticancer applications due to its inhibitory effects on telomerase.
Discovery as a Potent Anti-HIV Agent (1987)
In 1987, two independent research groups reported the potent and selective inhibitory activity of this compound against the Human Immunodeficiency Virus (HIV).
-
Hartmann, Hunsmann, and Eckstein demonstrated that AZddG could inhibit the HIV-induced cytopathogenic effect in vitro.
-
Baba, Pauwels, Balzarini, Herdewijn, and De Clercq further characterized its anti-HIV activity, showing it to be a potent and selective inhibitor of the virus.[1] Their study revealed that AZddG completely inhibited HIV-induced cytopathogenicity and viral antigen expression in MT-4 cells at a concentration of 5.0 microM.[1]
Elucidation of its Role as a Telomerase Inhibitor
Subsequent research uncovered a second critical mechanism of action for this compound: the inhibition of telomerase. This discovery opened up new avenues for its investigation as a potential anticancer agent. Long-term treatment with AZddG has been shown to cause telomere shortening in cultured human cells.[2][3]
Mechanism of Action
This compound exerts its biological effects through two primary mechanisms: inhibition of reverse transcriptase and inhibition of telomerase.
Inhibition of Viral Reverse Transcriptase
As a nucleoside analog, AZddG acts as a chain terminator during viral DNA synthesis. Following intracellular phosphorylation to its triphosphate form (AZddGTP), it is incorporated by viral reverse transcriptase into the growing DNA chain. The absence of a 3'-hydroxyl group on the sugar moiety prevents the formation of the next phosphodiester bond, thus halting DNA elongation.
Inhibition of Telomerase
Telomerase, a reverse transcriptase that maintains telomere length in cancer cells, is also a target of AZddGTP. It is a potent inhibitor of telomerase, with its triphosphate form being incorporated into the telomeric DNA, leading to chain termination and subsequent telomere shortening.[1][2] This inhibition of telomerase can induce senescence and apoptosis in cancer cells.
Quantitative Data
The following tables summarize the key quantitative data regarding the efficacy and cytotoxicity of this compound.
Table 1: Anti-HIV Activity of this compound
| Parameter | Cell Line | Value | Reference |
| 50% Effective Dose (ED50) | MT-4 | 1.4 µM | [1] |
| Complete Inhibition of Cytopathogenicity | MT-4 | 5.0 µM | [1] |
| 50% Cytotoxic Dose (CD50) | MT-4 | 190 µM | [1] |
| Selectivity Index (CD50/ED50) | MT-4 | 136 | [1] |
Table 2: Telomerase Inhibition by this compound Triphosphate (AZddGTP)
| Parameter | Enzyme Source | Value | Reference |
| Potency | HeLa cell telomerase | More potent than AZTTP | [4] |
| Selectivity | DNA Polymerases α and δ | No significant inhibition | [1][2] |
Experimental Protocols
Anti-HIV Assay (MTT Method)
This protocol is based on the method described by Pauwels et al. for assessing the viability of HIV-infected cells.[5]
-
Cell Culture: MT-4 cells are seeded in 96-well microtiter plates.
-
Drug Treatment: Serial dilutions of this compound are added to the wells.
-
HIV Infection: Cells are infected with HIV.
-
Incubation: The plates are incubated to allow for viral replication and cytopathic effects to occur.
-
MTT Staining: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent.
-
Absorbance Reading: The absorbance is measured spectrophotometrically to determine cell viability.
Telomerase Activity Assay (TRAP Assay)
The Telomeric Repeat Amplification Protocol (TRAP) assay is a highly sensitive method for measuring telomerase activity.
-
Cell Lysate Preparation: Prepare a cell extract from the desired cell line.
-
Telomerase Extension: Incubate the cell lysate with a synthetic DNA primer (TS primer). Telomerase in the lysate will add telomeric repeats to the 3' end of the primer.
-
PCR Amplification: The extended products are then amplified by PCR using the TS primer and a reverse primer.
-
Product Detection: The PCR products are separated by gel electrophoresis and visualized to determine the level of telomerase activity.
Signaling Pathways and Cellular Effects
The primary signaling impact of this compound stems from its inhibition of telomerase, which leads to telomere shortening and can trigger downstream cellular responses.
Induction of Apoptosis and Senescence
Chronic exposure of cancer cells to telomerase inhibitors like AZddG can lead to telomere shortening to a critical length. This can induce a DNA damage response, leading to either cellular senescence (a state of irreversible growth arrest) or apoptosis (programmed cell death). Studies on the related compound, 3'-azido-3'-deoxythymidine (AZT), have shown that it can induce senescence and apoptosis in tumor cells.
Cell Cycle Effects
Nucleoside analogs can interfere with the cell cycle. For instance, AZT has been shown to cause a transient and reversible synchronization of cells in the S phase of the cell cycle.[2] This effect could potentially be exploited to synergize with other anticancer agents that are S-phase specific.
Diagram of the Telomerase Inhibition Pathway
Caption: Telomerase Inhibition Pathway of AZddG.
Experimental Workflow for Assessing Cellular Effects
Caption: Workflow for analyzing cellular effects.
Future Directions
The dual mechanism of action of this compound as both an antiviral and a telomerase inhibitor makes it a compelling molecule for further research. Future studies should focus on:
-
Optimizing delivery and reducing toxicity: Developing prodrug strategies to enhance cellular uptake and reduce off-target effects.
-
Combination therapies: Investigating synergistic effects with other antiviral or anticancer agents.
-
Exploring broader anticancer applications: Evaluating its efficacy in a wider range of cancer types.
-
Investigating downstream signaling in more detail: A deeper understanding of the cellular response to AZddG-induced telomere shortening could reveal new therapeutic targets.
Conclusion
This compound has a rich history, from its initial synthesis to its discovery as a potent inhibitor of both HIV reverse transcriptase and cellular telomerase. Its well-defined mechanisms of action, supported by quantitative efficacy data, make it a valuable tool for researchers and a promising candidate for further therapeutic development in both infectious diseases and oncology. This guide provides a solid foundation for professionals seeking to understand and build upon the existing knowledge of this important nucleoside analog.
References
- 1. 3'-Azido-2',3'-dideoxynucleoside 5'-triphosphates inhibit telomerase activity in vitro, and the corresponding nucleosides cause telomere shortening in human HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synchronization of cells in the S phase of the cell cycle by 3'-azido-3'-deoxythymidine: implications for cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of 3'-azido-2',3'-dideoxyguanosine treatment on amounts of TERT and POT1 in human HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3′-Azido-2′,3′-dideoxynucleoside 5′-triphosphates inhibit telomerase activity in vitro, and the corresponding nucleosides cause telomere shortening in human HL60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic in vitro exposure to 3'-azido-2', 3'-dideoxythymidine induces senescence and apoptosis and reduces tumorigenicity of metastatic mouse mammary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular Uptake and Metabolic Pathway of 3'-Azido-3'-deoxyguanosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cellular transport, metabolic activation, and mechanism of action of the nucleoside analog 3'-Azido-3'-deoxyguanosine (AZG). Understanding these fundamental processes is critical for the development of AZG as a potential therapeutic agent. The information presented is synthesized from key studies, with a focus on quantitative data, experimental methodologies, and the elucidation of the metabolic pathways involved. Much of the detailed metabolic data is derived from studies on the closely related compound 3'-azido-2',3'-dideoxyguanosine (B1384153) (AzddGuo), a key purine (B94841) analog investigated for its therapeutic properties.
Cellular Uptake and Transport
The entry of nucleoside analogs like AZG into target cells is the first critical step for their pharmacological activity. Generally, nucleosides and their analogs cross the cell membrane through two main families of specialized transporter proteins:
-
Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the bidirectional movement of nucleosides down their concentration gradient.
-
Concentrative Nucleoside Transporters (CNTs): These are sodium-dependent transporters that actively move nucleosides into the cell against their concentration gradient.
While these transporters are responsible for the uptake of many nucleoside analogs, the specific transporters involved in AZG uptake are not yet fully characterized. For some analogs, such as 3'-azido-3'-deoxythymidine (AZT) in T-lymphocytes, established nucleoside transporters appear to play a negligible role, suggesting the involvement of other regulated transport mechanisms or even passive diffusion under certain conditions[1]. Further research is required to identify the specific protein carriers responsible for AZG transport across the plasma membrane.
Intracellular Metabolic Pathway
Once inside the cell, AZG must be converted into its active triphosphate form. This process, known as anabolic phosphorylation, is catalyzed by a series of host cell kinases. However, this activation pathway competes with a significant catabolic route that inactivates the compound.
Anabolic Pathway (Activation):
-
Monophosphorylation: AZG is first phosphorylated to AZG-monophosphate (AZG-MP). This initial step is often rate-limiting for nucleoside analogs[2].
-
Diphosphorylation: AZG-MP is subsequently converted to AZG-diphosphate (AZG-DP).
-
Triphosphorylation: Finally, AZG-DP is phosphorylated to the pharmacologically active metabolite, AZG-triphosphate (AZG-TP).
Catabolic Pathway (Inactivation): Studies on the closely related 3'-azido-2',3'-dideoxyguanosine (AzddGuo) in CEM cells reveal a predominant catabolic pathway. A significant portion of the intracellular drug is broken down by purine nucleoside phosphorylase, which cleaves the glycosidic bond to release the guanine (B1146940) base. This guanine is then recycled into the host cell's normal purine nucleotide pool[3].
This metabolic balance is crucial, as only a small fraction of the parent compound is successfully converted into the active triphosphate form. In CEM cells, approximately 10% of intracellular AzddGuo is found as its nucleotide derivatives, with the diphosphate (B83284) form being the most abundant[3]. This accumulation of the diphosphate suggests that the enzyme nucleoside diphosphate kinase, which catalyzes the final phosphorylation step, is rate-limiting in this cell line[3].
The diagram below illustrates the competing anabolic and catabolic pathways of AZG.
Caption: Intracellular metabolic pathways of this compound (AZG).
Mechanism of Action
The antiviral and cytotoxic effects of AZG are mediated by its active triphosphate metabolite, AZG-TP.
-
DNA Chain Termination: AZG-TP mimics the natural deoxyguanosine triphosphate (dGTP) and can be incorporated into a growing DNA strand by viral or cellular DNA polymerases. However, the 3'-azido group, which replaces the essential 3'-hydroxyl group, prevents the formation of a phosphodiester bond with the next incoming nucleotide. This leads to the immediate termination of DNA chain elongation[4].
-
Telomerase Inhibition: The triphosphate form, 3'-Azido-2',3'-ddGTP, has also been noted for its ability to inhibit telomerase activity, suggesting a potential application in anticancer research[4].
Quantitative Data Summary
The following table summarizes the key quantitative findings from the metabolic study of 3'-azido-2',3'-dideoxyguanosine (AzddGuo) in CEM cells.
| Parameter | Finding | Cell Line | Reference |
| Metabolic Fate | ~90% of intracellular drug is catabolized and recycled. | CEM | [3] |
| ~10% is converted to AzddGuo nucleotides. | CEM | [3] | |
| Predominant Metabolite | The diphosphate of AzddGuo is the dominant nucleotide form. | CEM | [3] |
| Rate-Limiting Step | Nucleoside diphosphate kinase activity is rate-limiting for triphosphate formation. | CEM | [3] |
| Metabolic Enhancement | Phosphorylation of AzddGuo is increased twofold by hydroxyurea. | CEM | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the cellular uptake and metabolism of nucleoside analogs like AZG.
5.1 Protocol for Cellular Uptake Assay
This protocol is designed to quantify the rate of AZG uptake into cultured cells using a radiolabeled analog.
-
Cell Culture: Plate cells (e.g., CEM, U937, HT1080) in 24-well plates and grow to 70-95% confluence[5].
-
Preparation: On the day of the assay, aspirate the growth medium and wash the cells three times with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)[5].
-
Initiation of Uptake: Add 200 µL of transport buffer containing a known concentration of [³H]-AZG to each well to initiate uptake. For competition assays, co-incubate with a potential inhibitor[5].
-
Incubation: Incubate the plate at 37°C for various time points (e.g., 1, 5, 15, 30 minutes).
-
Termination of Uptake: Stop the reaction by rapidly aspirating the uptake solution and washing the cell monolayer three times with ice-cold transport buffer to remove extracellular radiolabel[5].
-
Cell Lysis: Lyse the cells by adding 250 µL of a lysis buffer (e.g., 0.1 M NaOH with 1% SDS) to each well.
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a liquid scintillation counter. Measure total protein content in parallel wells to normalize uptake data.
5.2 Protocol for Intracellular Metabolite Analysis by HPLC
This protocol describes the extraction and quantification of AZG and its phosphorylated metabolites from cell culture.
-
Cell Treatment: Incubate cultured cells with a defined concentration of AZG for a specified duration.
-
Cell Harvesting: Harvest the cells by centrifugation (for suspension cultures) or trypsinization followed by centrifugation (for adherent cultures). Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Metabolite Extraction: Resuspend the cell pellet in a known volume of ice-cold 60% methanol. Vortex vigorously and incubate on ice for 10 minutes to lyse the cells. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Separation: Collect the supernatant, which contains the acid-soluble metabolites. The general principle of using an acid (like perchloric acid) followed by neutralization is also a common method to separate the soluble fraction[2].
-
HPLC Analysis: Analyze the extract using a validated High-Performance Liquid Chromatography (HPLC) method, typically employing an anion-exchange column to separate the negatively charged mono-, di-, and triphosphates[6].
-
Detection and Quantification: Use a UV detector set to the absorbance maximum of guanosine (B1672433) (~252 nm) to detect the compounds. Quantify the amounts of AZG, AZG-MP, AZG-DP, and AZG-TP by comparing their peak areas to those of known standards. Results are typically expressed as pmol per 10⁶ cells.
The diagram below outlines a typical experimental workflow for investigating AZG metabolism.
Caption: Experimental workflow for AZG cellular uptake and metabolism studies.
Conclusion
The therapeutic potential of this compound is intrinsically linked to its cellular pharmacology. Its journey from extracellular space to its active, chain-terminating triphosphate form is a complex process governed by cellular transporters and a competing network of anabolic and catabolic enzymes. Key studies highlight that a substantial catabolic pathway mediated by purine nucleoside phosphorylase limits the efficiency of its activation, and the final phosphorylation step to AZG-TP appears to be a rate-limiting bottleneck in certain cell types[3]. A thorough understanding of these pathways, supported by robust quantitative analysis and detailed experimental protocols, is essential for optimizing the therapeutic application of AZG and for the rational design of next-generation nucleoside analogs with improved metabolic stability and efficacy.
References
- 1. 3'-Azido-2',3'-dideoxythymidine (zidovudine) uptake mechanisms in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. omicsonline.org [omicsonline.org]
- 3. The metabolism of 3'-azido-2',3'-dideoxyguanosine in CEM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3'-Azido-2',3'-ddGTP [baseclick.eu]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Comparative metabolism of 3'-azido-3'-deoxythymidine in cultured hepatocytes from rats, dogs, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis of 3'-Azido-3'-deoxyguanosine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 11, 2025
Abstract
This technical guide provides a comprehensive structural analysis of the nucleoside analog, 3'-Azido-3'-deoxyguanosine. As a member of the azido-nucleoside family, which includes the renowned antiviral agent Zidovudine (AZT), understanding its three-dimensional structure and physicochemical properties is paramount for the rational design of novel therapeutic agents. This document collates available data on its synthesis, and spectroscopic and crystallographic properties. Due to the limited availability of direct experimental data for this compound, this guide leverages structural information from its close analog, 3'-Azido-3'-deoxythymidine (AZT), to provide a thorough and comparative analysis. Detailed experimental protocols, data tables, and visualizations of relevant biochemical pathways are presented to serve as a critical resource for researchers in medicinal chemistry and drug development.
Introduction
This compound is a purine (B94841) nucleoside analog characterized by the substitution of the 3'-hydroxyl group of the deoxyribose sugar with an azido (B1232118) (N₃) moiety. This structural modification is the hallmark of a class of compounds that have been extensively investigated for their therapeutic potential, primarily as antiviral agents. The azido group's introduction prevents the formation of the 3'-5'-phosphodiester bond essential for DNA chain elongation, acting as a potent chain terminator for viral polymerases.
The most prominent member of this class is 3'-azido-3'-deoxythymidine (AZT or Zidovudine), the first drug approved for the treatment of HIV. While AZT is a pyrimidine (B1678525) analog, this compound represents its guanosine (B1672433) counterpart. Understanding the subtle yet significant structural differences imparted by the guanine (B1146940) base is crucial for elucidating its specific biological activity, potential for incorporation by viral polymerases, and metabolic fate.
This guide aims to provide a detailed overview of the structural aspects of this compound. It will cover the synthetic strategies, and a deep dive into its structural and spectroscopic properties. Where direct data for the guanosine analog is unavailable, a comparative analysis with the well-characterized AZT will be made to infer and discuss the expected structural features.
Synthesis and Purification
The synthesis of 3'-azido-3'-deoxynucleosides typically involves the stereoselective introduction of the azide (B81097) functionality at the 3' position of a suitably protected nucleoside precursor. Several synthetic routes have been developed for azido-nucleosides.
Experimental Protocol: Synthesis of 3'-Azido-2',3'-dideoxyguanosine (B1384153) Derivatives
A common approach for the synthesis of 3'-azido-2',3'-dideoxyguanosine derivatives involves the transformation of a 3'-O-mesylate precursor with lithium azide.[1] The following is a generalized protocol based on established methods:
-
Protection of the Guanine Base: The N² position of the guanine base is often protected, for instance, with an isobutyryl group, to prevent side reactions.
-
Synthesis of the 3'-O-Mesylate Precursor: A protected 2'-deoxyguanosine (B1662781) derivative is treated with methanesulfonyl chloride in a suitable solvent like pyridine (B92270) at low temperatures to form the 3'-O-mesylate.
-
Azide Substitution: The 3'-O-mesylate intermediate is then dissolved in an appropriate solvent, such as dimethylformamide (DMF), and treated with an excess of lithium azide (LiN₃). The reaction mixture is heated to facilitate the Sₙ2 displacement of the mesylate group by the azide anion.
-
Deprotection: The protecting groups on the guanine base and any other protecting groups on the sugar moiety are removed under appropriate conditions (e.g., treatment with ammonia (B1221849) in methanol).
-
Purification: The final product, this compound, is purified using chromatographic techniques, such as silica (B1680970) gel column chromatography or reverse-phase high-performance liquid chromatography (HPLC).
-
Characterization: The structure and purity of the synthesized compound are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Diagram of the General Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Crystallographic Analysis
To date, a crystal structure for this compound has not been deposited in the public databases. However, the crystal structure of its thymidine (B127349) analog, AZT, has been extensively studied and provides a reliable model for the expected conformation of the sugar-azide moiety.
Methodology: X-ray Crystallography
The determination of the three-dimensional structure of a nucleoside analog like this compound would typically follow this experimental protocol:
-
Crystallization: Single crystals of the compound are grown by slow evaporation of a suitable solvent or solvent mixture.
-
Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. The positions of the atoms are determined from this map, and the structural model is refined to best fit the experimental data.
Structural Parameters (Based on AZT Analog)
The following tables summarize the crystallographic data for AZT, which can be considered representative for the deoxyribose and azide portions of this compound.
Table 1: Crystal Data and Structure Refinement for 3'-Azido-3'-deoxythymidine (AZT)
| Parameter | Value |
| Empirical Formula | C₁₀H₁₃N₅O₄ |
| Formula Weight | 267.2 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 5.716 |
| b (Å) | 11.998 |
| c (Å) | 17.658 |
| β (°) | 94.26 |
| Volume (ų) | 1208 |
| Z | 4 |
Table 2: Selected Bond Lengths and Angles for the Sugar-Azide Moiety of AZT
| Bond | Length (Å) | Angle | Degrees (°) |
| C3'-N3 | ~1.49 | C2'-C3'-C4' | ~102 |
| N3-N4 | ~1.23 | C2'-C3'-N3 | ~113 |
| N4-N5 | ~1.13 | C4'-C3'-N3 | ~111 |
| C3'-C4' | ~1.52 | C3'-N3-N4 | ~115 |
| C4'-O4' | ~1.45 | N3-N4-N5 | ~172 |
Note: Data is derived from published crystal structures of AZT and may vary slightly between different studies.
The sugar pucker in AZT is typically found in a C3'-exo or C2'-endo conformation. It is expected that this compound would adopt a similar sugar conformation. The azido group is nearly linear, and its orientation relative to the sugar ring is a key structural feature.
Spectroscopic Characterization
Spectroscopic techniques are essential for the confirmation of the chemical structure and for providing insights into the electronic environment of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of nucleoside analogs.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. 2D NMR experiments such as COSY, HSQC, and HMBC are often performed to aid in the assignment of all proton and carbon signals.
-
Spectral Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard (e.g., TMS). Coupling constants (J) in Hertz (Hz) provide information about the dihedral angles between adjacent protons, which is crucial for determining the sugar pucker.
Table 3: Expected ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Atom | Expected ¹H δ (ppm) | Expected ¹³C δ (ppm) |
| H-8 | ~8.0 | C-8 |
| H-1' | ~6.1 | C-1' |
| H-2'α | ~2.3 | C-2' |
| H-2'β | ~2.6 | |
| H-3' | ~4.4 | C-3' |
| H-4' | ~4.0 | C-4' |
| H-5'a | ~3.5 | C-5' |
| H-5'b | ~3.6 | |
| NH₂ | ~6.5 | C-2 |
| NH | ~10.6 | C-4 |
| C-5 | ||
| C-6 |
Note: These are estimated values based on guanosine derivatives and data from related azido-nucleosides. Actual values may vary.
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
Infrared Spectroscopy: The most characteristic feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group, which typically appears around 2100 cm⁻¹.
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques for nucleosides. The high-resolution mass spectrum (HRMS) should confirm the elemental composition of the molecule.
Biological Activity and Mechanism of Action
This compound, like other 3'-azido-nucleosides, is expected to exert its biological effects primarily through the inhibition of viral polymerases, such as reverse transcriptase.
Mechanism of Reverse Transcriptase Inhibition
The antiviral activity of 3'-azido-nucleosides is dependent on their intracellular conversion to the active triphosphate form.
Caption: Intracellular activation and mechanism of action.
The process involves:
-
Cellular Uptake: The nucleoside analog enters the host cell.
-
Phosphorylation: It is sequentially phosphorylated by cellular kinases to its mono-, di-, and finally triphosphate form (this compound triphosphate).
-
Competitive Inhibition: The triphosphate analog competes with the natural deoxynucleotide triphosphate (dGTP) for the active site of the viral reverse transcriptase.
-
Chain Termination: Upon incorporation into the growing viral DNA chain, the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, leading to premature chain termination and halting viral replication.
Studies on 3'-azido-2',3'-dideoxyguanosine have shown its metabolism in CEM cells, where it is converted to its nucleotides.[1] The diphosphate form was found to be predominant, suggesting that nucleoside diphosphate kinase might be a rate-limiting step in the formation of the active triphosphate.[1]
Conclusion
The structural analysis of this compound is crucial for understanding its potential as a therapeutic agent. While direct crystallographic data remains to be elucidated, a comprehensive structural profile can be inferred from its close analog, AZT, and through spectroscopic and computational methods. This guide provides a foundational resource for researchers, summarizing the key structural features, experimental methodologies for characterization, and the established mechanism of action for this class of compounds. Further investigation into the specific interactions of this compound with viral polymerases and its metabolic profile will be instrumental in advancing its development as a potential antiviral drug.
References
An In-depth Technical Guide on the Biochemical Properties of 3'-Azido-3'-deoxyguanosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Azido-3'-deoxyguanosine (AzddG) is a synthetic nucleoside analog that has garnered significant interest in the scientific community for its potential as a therapeutic agent. Structurally similar to the natural nucleoside deoxyguanosine, AzddG is characterized by the replacement of the 3'-hydroxyl group on the deoxyribose sugar with an azido (B1232118) group. This modification is pivotal to its mechanism of action, primarily as a chain terminator in nucleic acid synthesis. This technical guide provides a comprehensive overview of the biochemical properties of AzddG, including its metabolism, mechanism of action, and effects on cellular processes, with a focus on its role as a telomerase inhibitor.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₃N₇O₃ | N/A |
| Molecular Weight | 279.26 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO and DMF | N/A |
Metabolism and Bioactivation
The therapeutic efficacy of this compound is contingent on its intracellular conversion to the active triphosphate form, this compound triphosphate (AzddGTP). This bioactivation is a multi-step enzymatic process.
In studies conducted on CEM cells, a human T-lymphoblastoid cell line, the metabolism of radiolabeled AzddG was investigated.[1] It was observed that a significant portion of the compound undergoes catabolism, with the guanine (B1146940) base being recycled into the purine (B94841) salvage pathway.[1] However, a fraction of AzddG is phosphorylated to its monophosphate (AzddGMP), diphosphate (B83284) (AzddGDP), and ultimately the active triphosphate (AzddGTP) forms.[1] The rate-limiting step in this phosphorylation cascade appears to be the conversion of AzddGDP to AzddGTP, catalyzed by nucleoside diphosphate kinase.[1]
Metabolic Pathway of this compound.
Mechanism of Action: Telomerase Inhibition
The primary molecular target of AzddG's active form, AzddGTP, is telomerase. Telomerase is a reverse transcriptase that adds telomeric repeats to the ends of chromosomes, a process crucial for the immortalization of cancer cells.
AzddGTP acts as a potent and selective inhibitor of telomerase.[2] Studies have shown that AzddGTP is a more effective inhibitor of HeLa cell telomerase compared to other azido-purine nucleoside triphosphates.[2] The mechanism of inhibition involves the incorporation of AzddGMP into the growing telomeric DNA strand. Due to the absence of a 3'-hydroxyl group, the addition of the next nucleotide is blocked, leading to chain termination and subsequent telomere shortening.[2] This selective inhibition of telomerase over cellular DNA polymerases α and δ underscores its potential as a targeted anticancer agent.[2]
Mechanism of Telomerase Inhibition by AzddGTP.
Effects on Cellular Processes
The inhibition of telomerase by AzddG has significant consequences for cellular function, particularly in cancer cells that rely on telomerase for their proliferative capacity.
Long-term treatment of human myeloid leukemia (HL-60) cells and telomerase-immortalized human fibroblast (hTERT-BJ1) cells with AzddG leads to progressive telomere shortening.[2][3] This telomere erosion can trigger cellular senescence or apoptosis. Interestingly, in HL60 cells, prolonged exposure to AzddG led to a stabilization of telomere length at a shorter size, suggesting the development of resistance mechanisms.[4] This was accompanied by an increase in the expression of TERT (the catalytic subunit of telomerase) and POT1 (a telomere-binding protein), and a lengthening of the telomeric 3' G-overhangs.[4]
Potential as an Antiviral Agent
While the primary focus of recent research on AzddG has been its anticancer properties, its structural similarity to other nucleoside analogs used as antiviral drugs, such as zidovudine (B1683550) (AZT), suggests potential antiviral activity. The triphosphate form of these analogs typically acts as a competitive inhibitor and a chain terminator for viral reverse transcriptases.
Quantitative Biochemical Data
| Parameter | Enzyme/System | Value | Cell Line/Conditions | Reference |
| Telomerase Inhibition | HeLa Cell Telomerase | Most potent among tested azido-purine nucleosides | in vitro | [2] |
| DNA Polymerase Inhibition | DNA Polymerase α and δ | No significant inhibition | in vitro | [2] |
Note: A specific IC50 value for AzddGTP against telomerase is not available in the cited literature, though it is described as the most potent inhibitor among the tested analogs.
Experimental Protocols
Telomerase Activity Assay (Telomeric Repeat Amplification Protocol - TRAP)
This assay is a highly sensitive method to measure telomerase activity and its inhibition by compounds like AzddG.
Principle: The assay consists of two main steps. First, telomerase in a cell extract adds telomeric repeats to a synthetic substrate primer. Second, the extended products are amplified by PCR. The inhibition of telomerase by a compound is determined by the reduction in the amount of PCR product.
Materials:
-
Cell lysis buffer (e.g., CHAPS-based)
-
TS primer (forward primer for telomerase extension)
-
ACX primer (reverse primer for PCR)
-
dNTPs
-
AzddGTP (or other inhibitors)
-
Taq DNA polymerase
-
PCR buffer
-
Control cell extracts (positive and negative)
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
DNA staining agent (e.g., SYBR Green)
Procedure:
-
Cell Lysate Preparation: Prepare cell extracts from control and treated cells using a suitable lysis buffer. Quantify the protein concentration of the lysates.
-
Telomerase Extension Reaction: In a PCR tube, combine the cell lysate, TS primer, dNTPs, and the test compound (AzddGTP) or vehicle control. Incubate at 30°C for 30 minutes to allow for telomerase-mediated extension of the TS primer.
-
PCR Amplification: Add the ACX primer, Taq DNA polymerase, and PCR buffer to the reaction mixture. Perform PCR with appropriate cycling conditions (e.g., initial denaturation, followed by 30-35 cycles of denaturation, annealing, and extension).
-
Detection and Analysis: Resolve the PCR products on a non-denaturing polyacrylamide gel. Stain the gel to visualize the characteristic ladder of telomeric repeats. Quantify the intensity of the bands to determine the level of telomerase activity and the inhibitory effect of the compound.
Workflow for the Telomerase Repeat Amplification Protocol (TRAP) Assay.
Southern Blot Analysis for Telomere Length
This technique is used to determine the length of telomeres in cells treated with AzddG.
Principle: Genomic DNA is digested with restriction enzymes that do not cut within the telomeric repeats. The resulting DNA fragments are separated by size using agarose (B213101) gel electrophoresis, transferred to a membrane, and hybridized with a labeled telomere-specific probe.
Materials:
-
Genomic DNA extraction kit
-
Restriction enzymes (e.g., HinfI and RsaI)
-
Agarose gel and electrophoresis apparatus
-
Nylon membrane
-
Telomere-specific DNA probe (e.g., (TTAGGG)n)
-
Labeling system for the probe (e.g., digoxigenin (B1670575) or radioactivity)
-
Hybridization buffer and wash solutions
-
Detection system (e.g., chemiluminescence or autoradiography)
Procedure:
-
Genomic DNA Extraction and Digestion: Extract high-quality genomic DNA from control and AzddG-treated cells. Digest the DNA with a mixture of restriction enzymes that cut frequently in the genome but not in the telomeric regions.
-
Agarose Gel Electrophoresis: Separate the digested DNA fragments on a large, low-concentration agarose gel.
-
Southern Transfer: Transfer the size-separated DNA from the gel to a nylon membrane.
-
Hybridization: Hybridize the membrane with a labeled telomere-specific probe overnight in a hybridization oven.
-
Washing and Detection: Wash the membrane to remove unbound probe. Detect the hybridized probe using an appropriate detection system. The result will be a smear of telomeric DNA fragments, and the average length can be determined by comparison to a DNA ladder.
Workflow for Southern Blot Analysis of Telomere Length.
Conclusion
This compound is a promising nucleoside analog with significant potential as a therapeutic agent. Its bioactivation to the triphosphate form allows it to act as a potent and selective inhibitor of telomerase, a key enzyme in cancer cell immortalization. The resulting telomere shortening can induce cell senescence or apoptosis. While its antiviral properties are less explored, its structural similarity to established reverse transcriptase inhibitors suggests a likely mechanism of action against viral polymerases. Further research is warranted to fully elucidate its therapeutic potential, including the determination of specific inhibitory constants for various targets and a more detailed investigation into its effects on cellular signaling pathways. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the biochemical properties and therapeutic applications of this intriguing molecule.
References
- 1. The observed inhibitory potency of 3'-azido-3'-deoxythymidine 5'-triphosphate for HIV-1 reverse transcriptase depends on the length of the poly(rA) region of the template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3'-Azido-2',3'-dideoxynucleoside 5'-triphosphates inhibit telomerase activity in vitro, and the corresponding nucleosides cause telomere shortening in human HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of 3'-azido-2',3'-dideoxyguanosine treatment on telomere length in human telomerase-immortalized human fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of 3'-azido-2',3'-dideoxyguanosine treatment on amounts of TERT and POT1 in human HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3'-Azido-3'-deoxythymidine triphosphate as an inhibitor and substrate of purified human immunodeficiency virus reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substrate mimicry: HIV-1 reverse transcriptase recognizes 6-modified-3′-azido-2′,3′-dideoxyguanosine-5′-triphosphates as adenosine analogs - PMC [pmc.ncbi.nlm.nih.gov]
3'-Azido-3'-deoxyguanosine: A Technical Guide to its Function as a DNA Chain Terminator
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Azido-3'-deoxyguanosine (AZddG) is a synthetic nucleoside analog belonging to the family of chain-terminating DNA synthesis inhibitors. Structurally similar to the natural deoxynucleoside, 2'-deoxyguanosine, AZddG is distinguished by the substitution of the 3'-hydroxyl group on the deoxyribose sugar with an azido (B1232118) (N₃) group. This modification is central to its mechanism of action and renders it a potent tool in molecular biology research and a compound of interest in drug development, particularly in antiviral and anticancer therapies.
This technical guide provides a comprehensive overview of the core principles underlying the function of this compound as a DNA chain terminator, including its mechanism of action, quantitative inhibition data, detailed experimental protocols for its characterization, and its impact on cellular signaling pathways.
Mechanism of Action: Chain Termination
The primary mechanism by which this compound inhibits DNA synthesis is through chain termination. For AZddG to exert its effect, it must first be anabolically converted into its active triphosphate form, this compound-5'-triphosphate (AZddGTP), by intracellular kinases.
Once phosphorylated, AZddGTP acts as a substrate for DNA polymerases. During DNA replication or repair, the polymerase can incorporate AZddGTP into the nascent DNA strand opposite a cytosine base in the template strand. However, the absence of the crucial 3'-hydroxyl group on the incorporated AZddG monophosphate prevents the formation of a phosphodiester bond with the subsequent deoxynucleoside triphosphate. This inability to form the next linkage in the polynucleotide chain results in the immediate cessation of DNA elongation, a process known as chain termination.
Quantitative Data on Polymerase Inhibition
The efficacy of AZddGTP as a chain terminator is dependent on its affinity for and incorporation by various DNA polymerases. It has been shown to be a potent inhibitor of telomerase, a specialized reverse transcriptase, while exhibiting significantly less activity against cellular DNA polymerases, suggesting a degree of selectivity.
| Enzyme | Substrate/Inhibitor | Km / Ki (µM) | Enzyme Source |
| Telomerase | dGTP | 8.2 ± 2.1 | HeLa Cells |
| Telomerase | AZddGTP | 1.5 | HeLa Cells |
| DNA Polymerase α | AZddGTP | Weak to no inhibition | Calf Thymus |
| DNA Polymerase δ | AZddGTP | Weak to no inhibition | Calf Thymus |
Table 1: Kinetic Parameters of AZddGTP Inhibition. Km represents the Michaelis constant for the natural substrate, and Ki is the inhibition constant for AZddGTP. Data for telomerase from[1]. Data for DNA polymerases α and δ is qualitative based on current literature.
Experimental Protocols
Telomerase Activity Assay (Telomeric Repeat Amplification Protocol - TRAP)
This protocol is adapted from standard TRAP assay methodologies and is designed to assess the inhibitory effect of AZddGTP on telomerase activity.
Objective: To quantify the inhibition of telomerase by AZddGTP.
Materials:
-
Cell lysate containing active telomerase (e.g., from HeLa cells)
-
TS primer (5'-AATCCGTCGAGCAGAGTT-3')
-
ACX reverse primer (5'-GCGCGGCTTACCCTTACCCTTACCCTAACC-3')
-
dNTP mix (dATP, dTTP, dCTP, dGTP)
-
AZddGTP
-
Taq DNA polymerase
-
TRAP buffer (e.g., 20 mM Tris-HCl pH 8.3, 1.5 mM MgCl₂, 63 mM KCl, 0.005% Tween 20, 1 mM EGTA)
-
RNase-free water
-
PCR thermocycler
-
Polyacrylamide gel electrophoresis (PAGE) system
-
DNA staining agent (e.g., SYBR Green)
Procedure:
-
Telomerase Extension Reaction:
-
Prepare a master mix containing TRAP buffer, dNTPs (excluding dGTP if testing competitive inhibition), TS primer, and cell lysate.
-
In separate tubes, add varying concentrations of AZddGTP or dGTP (for standard curve).
-
Incubate the reaction at 25°C for 20-30 minutes to allow for telomerase-mediated extension of the TS primer.
-
Inactivate the telomerase by heating at 95°C for 5 minutes.
-
-
PCR Amplification:
-
To each reaction tube, add a PCR master mix containing TRAP buffer, dNTPs (including dGTP), ACX reverse primer, and Taq DNA polymerase.
-
Perform PCR with the following cycling conditions:
-
Initial denaturation: 95°C for 2 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 50-60°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 5 minutes
-
-
-
Analysis:
-
Resolve the PCR products on a non-denaturing polyacrylamide gel.
-
Stain the gel with a suitable DNA stain and visualize the characteristic DNA ladder pattern.
-
Quantify the intensity of the bands to determine the level of telomerase activity in the presence of different concentrations of AZddGTP.
-
Calculate the IC₅₀ value, which is the concentration of AZddGTP that inhibits 50% of the telomerase activity.
-
DNA Polymerase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of AZddGTP on DNA polymerase activity.
Objective: To determine the IC₅₀ or Kᵢ of AZddGTP for a specific DNA polymerase.
Materials:
-
Purified DNA polymerase (e.g., DNA Polymerase α or δ)
-
Activated DNA template-primer (e.g., calf thymus DNA treated with DNase I)
-
Radiolabeled dNTP (e.g., [³H]dGTP)
-
Unlabeled dNTPs
-
AZddGTP
-
Reaction buffer appropriate for the specific polymerase
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the reaction buffer, activated DNA template-primer, and all four dNTPs (with one being radiolabeled).
-
Add varying concentrations of AZddGTP to a series of reaction tubes.
-
Initiate the reaction by adding the purified DNA polymerase.
-
-
Incubation:
-
Incubate the reactions at the optimal temperature for the polymerase (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
-
Termination and Precipitation:
-
Stop the reaction by adding cold TCA.
-
Precipitate the DNA by incubating on ice.
-
-
Filtration and Washing:
-
Collect the precipitated DNA on glass fiber filters.
-
Wash the filters with cold TCA and ethanol (B145695) to remove unincorporated radiolabeled dNTPs.
-
-
Quantification:
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
The amount of radioactivity is proportional to the amount of DNA synthesized.
-
-
Analysis:
-
Plot the percentage of polymerase activity against the concentration of AZddGTP.
-
Determine the IC₅₀ value from the dose-response curve.
-
For Kᵢ determination, perform the assay with varying concentrations of both the natural substrate (dGTP) and the inhibitor (AZddGTP) and analyze the data using Lineweaver-Burk or Dixon plots.
-
Impact on Cellular Signaling Pathways
The incorporation of this compound into cellular DNA and the subsequent chain termination can trigger various cellular signaling pathways, primarily those related to DNA damage response, cell cycle control, and apoptosis. While direct studies on AZddG are limited, the effects of its well-studied analog, 3'-azido-3'-deoxythymidine (AZT), provide a strong indication of the likely cellular consequences.
Cell Cycle Arrest
The inhibition of DNA synthesis by AZddG is expected to cause an arrest in the S phase of the cell cycle. The presence of unterminated DNA replication forks triggers the DNA damage response (DDR) pathway.
Induction of Apoptosis
Prolonged cell cycle arrest and the accumulation of DNA damage can lead to the induction of apoptosis, or programmed cell death. The intrinsic apoptotic pathway is likely to be a key player, initiated by the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade.
Conclusion
This compound is a powerful tool for studying and inhibiting DNA synthesis. Its mechanism as a chain terminator, particularly its potent inhibition of telomerase, makes it a valuable compound for research in cancer and aging. The detailed protocols and quantitative data provided in this guide are intended to facilitate further investigation into the biochemical and cellular effects of this and other nucleoside analogs. A deeper understanding of its interactions with various polymerases and its impact on cellular signaling will be crucial for the potential development of novel therapeutic strategies.
References
In Vitro Antiviral Spectrum of 3'-Azido-3'-deoxyguanosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antiviral activity of the nucleoside analog, 3'-Azido-3'-deoxyguanosine (also known as 3'-azido-2',3'-dideoxyguanosine (B1384153) or AzddGuo). This document summarizes the available quantitative data on its efficacy against various viruses, details the experimental methodologies employed in these studies, and illustrates the key molecular pathways and experimental workflows.
Antiviral Activity
This compound has demonstrated notable activity against retroviruses, particularly Human Immunodeficiency Virus (HIV). The available data on its in vitro antiviral spectrum is summarized below.
Quantitative Antiviral Data
The antiviral efficacy of this compound is primarily documented against HIV-1. Key quantitative data from in vitro studies are presented in the following table for easy comparison.
| Virus | Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Human Immunodeficiency Virus 1 (HIV-1) | Not Specified | MT-4 | 1.4 | >190 | 136 | [1] |
EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of the host cells by 50%. SI (Selectivity Index): The ratio of CC₅₀ to EC₅₀, indicating the therapeutic window of the compound.
It is important to note that the unnatural β-L-enantiomer of 3'-azido-2',3'-dideoxyguanosine derivatives were synthesized and evaluated for their activity against HIV and Hepatitis B Virus (HBV), but they did not show significant activity. This suggests that the antiviral activity is specific to the β-D-enantiomer.
Mechanism of Action
As a nucleoside analog, this compound exerts its antiviral effect by acting as a chain terminator during viral reverse transcription. The proposed mechanism involves the following steps:
-
Cellular Uptake: The compound is transported into the host cell.
-
Phosphorylation: Cellular kinases phosphorylate this compound to its active triphosphate form, this compound triphosphate (AzddGTP).
-
Inhibition of Viral Reverse Transcriptase: AzddGTP competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the nascent viral DNA chain by the viral reverse transcriptase.
-
Chain Termination: Once incorporated, the 3'-azido group prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to premature termination of the growing DNA chain and thus inhibiting viral replication.
dot
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the antiviral activity of this compound.
Anti-HIV Cytopathogenicity Assay
This assay is used to determine the ability of a compound to inhibit the cytopathic effect (CPE) of HIV in a susceptible cell line.
Materials:
-
Cells: MT-4 cells (a human T-cell leukemia cell line highly susceptible to HIV-1).
-
Virus: HIV-1.
-
Compound: this compound.
-
Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.
-
Assay Plates: 96-well microtiter plates.
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability dye.
Procedure:
-
Cell Seeding: Seed MT-4 cells into 96-well plates at a density that allows for logarithmic growth during the assay period.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a no-drug control.
-
Virus Infection: Infect the cells with a predetermined amount of HIV-1, typically at a multiplicity of infection (MOI) that results in significant CPE within 4-5 days. Include uninfected cell controls.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere.
-
Assessment of CPE: After the incubation period, assess cell viability using the MTT assay. This involves adding MTT solution to each well, incubating for a few hours to allow for formazan (B1609692) crystal formation by viable cells, and then solubilizing the crystals with a solvent (e.g., DMSO or acidified isopropanol).
-
Data Analysis: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm). The EC₅₀ is calculated as the compound concentration that results in a 50% protection from virus-induced cell death. The CC₅₀ is determined in parallel on uninfected cells treated with the compound.
dot
Caption: Workflow for the anti-HIV cytopathogenicity assay.
Conclusion
The available in vitro data strongly indicates that this compound is a potent and selective inhibitor of HIV-1 replication. Its mechanism of action as a reverse transcriptase chain terminator is well-established for nucleoside analogs of this class. While its activity against other viruses appears limited based on current literature, its efficacy against HIV-1 warrants its consideration in the landscape of antiretroviral drug development. Further research to explore its activity against a broader range of retroviruses and to fully elucidate its pharmacological profile would be beneficial.
References
Early Studies on 3'-Azido-3'-deoxyguanosine Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early scientific investigations into the cytotoxic effects of 3'-Azido-3'-deoxyguanosine (AZG), a guanosine (B1672433) analog. The document focuses on compiling available data, detailing experimental methodologies, and visualizing the proposed mechanisms of action to support further research and development in this area. While direct quantitative cytotoxicity data for AZG is limited in early studies, this guide synthesizes the foundational knowledge and provides context through related compounds.
Introduction to this compound (AZG)
This compound, also known as Azido-deoxyguanosine (AZG), is a synthetic nucleoside analog of guanosine. Structurally, it is characterized by the replacement of the hydroxyl group (-OH) at the 3' position of the deoxyribose sugar with an azido (B1232118) group (-N3). This modification is critical to its biological activity, as it prevents the formation of phosphodiester bonds during DNA synthesis, acting as a chain terminator. Early research on AZG and similar nucleoside analogs has primarily explored their potential as antiviral and anticancer agents. The primary mechanism of cytotoxicity is believed to be through the inhibition of telomerase and subsequent induction of telomere shortening.
Quantitative Cytotoxicity Data
Quantitative data on the cytotoxicity of this compound from early studies is sparse. Most of the initial research focused on its thymidine (B127349) analog, 3'-Azido-3'-deoxythymidine (AZT), also known as Zidovudine. For comparative purposes, the following table includes cytotoxicity data for AZT in various human cell lines. It is important to note that these values are not directly transferable to AZG, but they provide a relevant context for the cytotoxicity of 3'-azido-nucleoside analogs.
| Compound | Cell Line | Assay | Exposure Time | IC50 / ED50 | Reference |
| This compound (AZG) | Various | Not Specified | Not Specified | Data Not Available | - |
| 3'-Azido-3'-deoxythymidine (AZT) | HCT-8 (Colon Cancer) | Not Specified | 5 days | 55 µM[1] | [1] |
| 3'-Azido-3'-deoxythymidine (AZT) | HL-60 (Leukemia) | Growth Inhibition | Not Specified | 670 µM[2] | [2] |
| 3'-Azido-3'-deoxythymidine (AZT) | H-9 (T-cell Leukemia) | Growth Inhibition | Not Specified | 100 µM[2] | [2] |
| 3'-Azido-3'-deoxythymidine (AZT) | K-562 (Myelogenous Leukemia) | Growth Inhibition | Not Specified | 100 µM[2] | [2] |
Mechanism of Action
The primary proposed mechanism for the cytotoxic action of this compound is through the inhibition of telomerase, a reverse transcriptase that maintains telomere length in cancer cells.
Intracellular Phosphorylation and Telomerase Inhibition
Upon entering a cell, AZG is phosphorylated by cellular kinases to its active triphosphate form, this compound triphosphate (AZG-TP). AZG-TP then acts as a competitive inhibitor and a chain-terminating substrate for telomerase.
References
- 1. 3'-Azido-3'-deoxythymidine cytotoxicity and metabolism in the human colon tumor cell line HCT-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3′-Azido-2′,3′-dideoxynucleoside 5′-triphosphates inhibit telomerase activity in vitro, and the corresponding nucleosides cause telomere shortening in human HL60 cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3'-Azido-3'-deoxyguanosine Precursors for Research
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 3'-Azido-3'-deoxyguanosine, a crucial nucleoside analog used in antiviral research and drug development. The document details the necessary precursors, a step-by-step synthetic pathway with explicit experimental protocols, and the established mechanism of action of its triphosphate form as a viral polymerase inhibitor.
Introduction
This compound is a synthetic nucleoside analog that belongs to the class of dideoxynucleosides. These molecules are of significant interest in the field of medicinal chemistry, primarily for their potent antiviral activities. The strategic replacement of the 3'-hydroxyl group on the ribose sugar with an azido (B1232118) moiety allows the corresponding triphosphate to act as a chain terminator during viral nucleic acid replication. This guide focuses on a common and effective synthetic route to obtain this compound, starting from commercially available guanosine (B1672433). The synthesis involves a series of protection, activation, and substitution reactions to achieve the desired modification at the 3' position.
Synthetic Pathway Overview
The synthesis of this compound is a multi-step process that requires careful protection of the reactive functional groups on the guanine (B1146940) base and the sugar moiety to ensure regioselectivity. The overall strategy involves:
-
Protection of Guanosine: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, and the N2-amino group of the guanine base is protected with an isobutyryl (iBu) group.
-
Activation of the 3'-Hydroxyl Group: The 3'-hydroxyl group of the protected guanosine is converted into a good leaving group, typically a mesylate.
-
Nucleophilic Substitution with Azide (B81097): The 3'-mesyl group is displaced by an azide ion via an SN2 reaction, introducing the azido group with inversion of stereochemistry.
-
Deprotection: Removal of the protecting groups to yield the final product, this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in the synthesis of this compound.
3.1. Synthesis of 5'-O-DMT-N2-isobutyryl-guanosine (Protected Guanosine)
This procedure outlines the protection of the 5'-hydroxyl and N2-amino groups of guanosine.
-
Materials: Guanosine, Pyridine (B92270) (anhydrous), 4,4'-Dimethoxytrityl chloride (DMT-Cl), Isobutyryl chloride, Dichloromethane (DCM), Methanol (B129727), Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
Guanosine is co-evaporated with anhydrous pyridine to remove residual water and then dissolved in anhydrous pyridine.
-
DMT-Cl is added portion-wise at 0 °C, and the reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction is cooled to 0 °C, and isobutyryl chloride is added dropwise. The mixture is stirred at room temperature.
-
The reaction is quenched with methanol and the solvent is removed under reduced pressure.
-
The residue is dissolved in DCM and washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by silica (B1680970) gel chromatography.
-
3.2. Synthesis of 3'-O-Mesyl-5'-O-DMT-N2-isobutyryl-guanosine (Activated Intermediate)
This protocol describes the activation of the 3'-hydroxyl group.
-
Materials: 5'-O-DMT-N2-isobutyryl-guanosine, Pyridine (anhydrous), Methanesulfonyl chloride (Mesyl chloride), Dichloromethane (DCM), Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
The protected guanosine is dissolved in anhydrous pyridine and cooled to 0 °C.
-
Mesyl chloride is added dropwise, and the reaction is stirred at 0 °C.
-
Upon completion (monitored by TLC), the reaction is quenched with water.
-
The mixture is extracted with DCM, and the organic layer is washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the mesylated product, which is often used in the next step without further purification.
-
3.3. Synthesis of 3'-Azido-3'-deoxy-5'-O-DMT-N2-isobutyryl-guanosine (Azide Substitution)
This step introduces the azido group at the 3' position.
-
Materials: 3'-O-Mesyl-5'-O-DMT-N2-isobutyryl-guanosine, Lithium azide (LiN3), Dimethylformamide (DMF, anhydrous), Ethyl acetate, Water, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
The mesylated intermediate is dissolved in anhydrous DMF.
-
Lithium azide is added, and the mixture is heated (e.g., to 80-100 °C). The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine to remove DMF and excess salts.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel chromatography.
-
3.4. Synthesis of this compound (Final Product)
This final step removes the protecting groups.
-
Materials: 3'-Azido-3'-deoxy-5'-O-DMT-N2-isobutyryl-guanosine, 80% Acetic acid in water or Dichloroacetic acid in DCM, Ethyl acetate, Saturated sodium bicarbonate solution.
-
Procedure:
-
The protected azido-guanosine derivative is dissolved in 80% aqueous acetic acid and stirred at room temperature.
-
The reaction is monitored by TLC for the removal of the DMT group.
-
The solvent is evaporated, and the residue is co-evaporated with toluene.
-
The resulting intermediate is treated with aqueous ammonia (B1221849) or another suitable base to remove the isobutyryl group.
-
The final product is purified by recrystallization or chromatography.
-
Data Presentation
The following table summarizes the expected yields for each step of the synthesis. These values are representative and can vary based on reaction scale and optimization.
| Step | Starting Material | Product | Reagents | Typical Yield (%) |
| 1. Protection | Guanosine | 5'-O-DMT-N2-isobutyryl-guanosine | DMT-Cl, Isobutyryl chloride | 70-85 |
| 2. Activation | 5'-O-DMT-N2-isobutyryl-guanosine | 3'-O-Mesyl-5'-O-DMT-N2-isobutyryl-guanosine | Mesyl chloride | 85-95 |
| 3. Azide Substitution | 3'-O-Mesyl-5'-O-DMT-N2-isobutyryl-guanosine | 3'-Azido-3'-deoxy-5'-O-DMT-N2-isobutyryl-guanosine | Lithium Azide | 60-75 |
| 4. Deprotection | 3'-Azido-3'-deoxy-5'-O-DMT-N2-isobutyryl-guanosine | This compound | Acetic Acid, Aqueous Ammonia | 80-90 |
Mechanism of Action as an Antiviral Agent
This compound exerts its antiviral effect after being anabolized to its 5'-triphosphate form within the host cell. This active metabolite then acts as a competitive inhibitor and a chain terminator of viral polymerases, such as reverse transcriptase in retroviruses.
The absence of a 3'-hydroxyl group on the incorporated azido-guanosine monophosphate prevents the formation of the next phosphodiester bond, thereby halting the elongation of the nucleic acid chain and inhibiting viral replication.[1]
Experimental Workflow for Antiviral Activity Assessment
A common method to evaluate the antiviral efficacy of this compound is a cell-based assay that measures the inhibition of viral replication. A typical workflow for an anti-HIV assay is described below.
This workflow allows for the determination of the compound's potency (EC50) and its therapeutic index when compared to its cytotoxicity (CC50), which is typically determined in a parallel assay without viral infection.[2][3]
Conclusion
The synthesis of this compound precursors is a well-established process that is fundamental to the development of novel antiviral therapeutics. This guide provides a detailed framework for the chemical synthesis and biological evaluation of this important nucleoside analog. The provided protocols and workflows are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, virology, and drug discovery. The modular nature of the synthesis also allows for the potential introduction of other modifications to the guanosine scaffold, enabling the exploration of structure-activity relationships and the development of next-generation antiviral agents.
References
- 1. 3'-Azido-3'-deoxythymidine triphosphate as an inhibitor and substrate of purified human immunodeficiency virus reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective inhibition of human immunodeficiency virus (HIV) by 3'-azido-2', 3'-dideoxyguanosine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human immunodeficiency virus inhibition is prolonged by 3'-azido-3'-deoxythymidine alternating with 2',3'-dideoxycytidine compared with 3'-azido-3'-deoxythymidine alone - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 3'-Azido-3'-deoxyguanosine in Various Solvents: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Azido-3'-deoxyguanosine is a synthetic nucleoside analog that holds potential in therapeutic research. Understanding its stability profile in various solvents is a critical prerequisite for its development as a pharmaceutical agent. The chemical integrity of this molecule under different environmental conditions—such as solvent polarity, pH, and temperature—directly influences its shelf-life, formulation strategies, and ultimately, its efficacy and safety. This technical guide provides an overview of the stability of this compound, drawing upon established principles of drug degradation and analysis of related nucleoside analogs.
Due to a lack of specific published stability studies on this compound, this document will focus on the expected stability based on its chemical structure and data from analogous compounds, such as 3'-azido-3'-deoxythymidine (AZT). Forced degradation studies are an essential tool in pharmaceutical development to understand the intrinsic stability of a drug substance. These studies involve exposing the compound to stress conditions like acid, base, oxidation, and light to identify potential degradation products and pathways.
Predicted Stability and Potential Degradation Pathways
The this compound molecule possesses several functional groups susceptible to degradation. The primary sites for chemical instability are likely the glycosidic bond, the azido (B1232118) group, and the guanine (B1146940) base itself.
Hydrolytic Stability: The N-glycosidic bond linking the guanine base to the deoxyribose sugar is susceptible to hydrolysis, particularly under acidic conditions. This would lead to the formation of guanine and the corresponding sugar derivative. The rate of this degradation is expected to be pH-dependent, with increased rates at lower pH. In alkaline conditions, the guanine moiety itself may be susceptible to degradation.
Oxidative Stability: The guanine base is known to be susceptible to oxidation. The C8 position of the purine (B94841) ring is a common site for oxidative attack, which could lead to the formation of 8-oxo-3'-azido-3'-deoxyguanosine and other oxidation products. The presence of oxidizing agents or exposure to atmospheric oxygen, especially in the presence of metal ions, could accelerate this process.
Photostability: Nucleoside analogs can be sensitive to light, particularly UV radiation. Photodegradation can lead to a variety of reactions, including the formation of photoproducts and oxidative damage. Studies on the related compound, 3'-azido-3'-deoxythymidine (AZT), have shown that its photodegradation can induce oxidative DNA damage.
Stability in Organic Solvents: The stability of this compound in organic solvents will depend on the nature of the solvent. Protic solvents may participate in degradation reactions, while aprotic solvents are generally considered more inert. However, the solubility of the compound in various organic solvents would need to be determined to select appropriate formulation vehicles.
Experimental Protocols for Stability Assessment
Forced Degradation Study Protocol:
-
Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as methanol (B129727) or a buffer at a specific pH.
-
Stress Conditions: Aliquots of the stock solution are subjected to the following stress conditions:
-
Acidic Hydrolysis: Treatment with hydrochloric acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Treatment with sodium hydroxide (B78521) (e.g., 0.1 M NaOH) at an elevated temperature.
-
Oxidative Degradation: Treatment with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid drug substance or a solution at a high temperature (e.g., 80°C).
-
Photodegradation: Exposing the solid drug substance or a solution to a controlled light source (e.g., UV and visible light).
-
-
Sample Analysis: At specified time points, samples are withdrawn, neutralized if necessary, and analyzed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The percentage of degradation is calculated by comparing the peak area of the parent drug in the stressed sample to that in an unstressed control sample. Degradation kinetics and half-life can be determined from the data collected over time.
Analytical Method:
A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products. A typical method would involve:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at a wavelength where the parent drug and potential degradation products absorb.
-
Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.
Data Presentation
As no specific quantitative data for the stability of this compound has been found in the public domain, the following tables are presented as templates for how such data should be structured once generated through experimental studies.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation | Number of Degradants |
| Acidic Hydrolysis | 0.1 M HCl | 24 | 60 | Data not available | Data not available |
| Basic Hydrolysis | 0.1 M NaOH | 24 | 60 | Data not available | Data not available |
| Oxidation | 3% H₂O₂ | 24 | 25 | Data not available | Data not available |
| Thermal (Solid) | - | 48 | 80 | Data not available | Data not available |
| Thermal (Solution) | Water | 48 | 80 | Data not available | Data not available |
| Photolytic (Solid) | UV/Vis Light | 24 | 25 | Data not available | Data not available |
| Photolytic (Solution) | Water | 24 | 25 | Data not available | Data not available |
Table 2: Degradation Kinetics of this compound in Different Solvents
| Solvent | pH | Temperature (°C) | Rate Constant (k) | Half-life (t½) | Degradation Order |
| 0.1 M HCl | 1 | 60 | Data not available | Data not available | Data not available |
| Purified Water | ~7 | 60 | Data not available | Data not available | Data not available |
| 0.1 M NaOH | 13 | 60 | Data not available | Data not available | Data not available |
| Methanol | - | 25 | Data not available | Data not available | Data not available |
| Acetonitrile | - | 25 | Data not available | Data not available | Data not available |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for conducting forced degradation studies.
Conclusion
The stability of this compound is a critical parameter that requires thorough investigation to support its potential development as a therapeutic agent. While specific experimental data is currently lacking in the public domain, a systematic approach using forced degradation studies and a validated stability-indicating HPLC method will be essential to elucidate its degradation pathways and kinetics in various solvents. The information presented in this guide provides a framework for designing and executing such stability studies, and for organizing the resulting data in a clear and comparative manner for researchers, scientists, and drug development professionals. Further experimental work is necessary to populate the data tables and provide a definitive understanding of the stability of this promising molecule.
The Impact of 3'-Azido-3'-deoxyguanosine on Telomere Dynamics in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of 3'-Azido-3'-deoxyguanosine (AZG), a nucleoside analog, on telomere shortening in cancer cells. By inhibiting the catalytic activity of telomerase, AZG presents a promising avenue for anti-cancer therapeutic strategies. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Core Mechanism of Action: Telomerase Inhibition and Telomere Shortening
Telomerase, a reverse transcriptase, is crucial for maintaining telomere length in the vast majority of cancer cells, enabling their replicative immortality.[1][2][3] this compound (AZG), and its triphosphate form (AZddGTP), acts as a competitive inhibitor and a chain terminator for telomerase.[4] Its incorporation into the growing telomeric DNA strand halts further elongation, leading to progressive telomere shortening with successive cell divisions.[1][4] This erosion of telomeres ultimately triggers cellular senescence or apoptosis, thereby curbing uncontrolled cancer cell proliferation.[5][6]
The mechanism of action of AZG as a telomerase inhibitor can be visualized as a direct interference with the DNA synthesis process at the telomeres.
Quantitative Effects of AZG on Cancer Cells
The efficacy of AZG and related compounds has been quantified in various cancer cell lines. The data below summarizes key findings on telomerase inhibition and telomere length reduction.
| Cell Line | Compound | Concentration | Treatment Duration | Effect on Telomerase Activity | Telomere Length Reduction | Reference |
| HL60 (Human promyelocytic leukemia) | 3'-Azido-2',3'-dideoxyguanosine (B1384153) (AZddG) | 50 µM | 40-50 days | Not explicitly quantified, but led to telomere shortening | Significant shortening, stabilizing at ~2 kbp | [7] |
| HL60 (Human promyelocytic leukemia) | 3'-Azido-2',3'-dideoxyguanosine (AZddG) | Not specified | Long-term | Not specified | Reproducible telomere shortening | [4] |
| hTERT-BJ1 (Telomerase-immortalized human fibroblasts) | 3'-Azido-2',3'-dideoxyguanosine (AZddG) | Not specified | Long-term | Implied by telomere shortening | Shortened from 10-20 kbp to 5-6 kbp | [8] |
| HeLa (Human cervical cancer) | AZddGTP | IC50 not specified, but most potent among analogs | In vitro assay | Potent inhibitory activity | Not applicable (in vitro assay) | [4] |
| HO-8910 (Human ovarian cancer) | 3'-Azido-3'-deoxythymidine (AZT) | 0.5 mM | 24 hours | Significant inhibition | Not specified | [2] |
| TE-11 (Human esophageal cancer) | 3'-Azido-3'-deoxythymidine (AZT) | Various | Not specified | Significant reduction | Implied by DNA damage response | [6][9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the key experimental protocols used to assess the effects of AZG on telomeres.
Measurement of Telomere Length
A common method to assess telomere length is the Terminal Restriction Fragment (TRF) analysis by Southern blotting.
Protocol Steps:
-
Genomic DNA Extraction: High-quality genomic DNA is isolated from treated and untreated cancer cells.
-
Restriction Enzyme Digestion: The DNA is digested with restriction enzymes that do not cut within the telomeric repeat sequences, such as a combination of HinfI and RsaI.
-
Agarose Gel Electrophoresis: The digested DNA fragments are separated by size on a large agarose gel.
-
Southern Blotting: The DNA is transferred from the gel to a nylon or nitrocellulose membrane.
-
Hybridization: The membrane is incubated with a labeled probe specific for the telomeric repeat sequence (TTAGGG).
-
Detection: The probe signal is detected using autoradiography or chemiluminescence, revealing a smear of fragments corresponding to the telomeres.
-
Analysis: The mean telomere length is determined by comparing the distribution of the signal to DNA size markers.
Another widely used method is quantitative PCR (qPCR) , which measures the relative telomere length compared to a single-copy gene.[10][11]
Telomerase Activity Assay
The Telomeric Repeat Amplification Protocol (TRAP) assay is a standard method for measuring telomerase activity.
Protocol Steps:
-
Cell Lysate Preparation: A cell extract containing active telomerase is prepared.
-
Telomerase Elongation: The cell extract is incubated with a synthetic DNA primer (substrate oligo). Active telomerase in the lysate adds telomeric repeats to the 3' end of this primer.
-
PCR Amplification: The elongation products are then amplified by PCR using a forward primer that binds to the substrate oligo and a reverse primer that binds to the newly synthesized telomeric repeats.
-
Detection and Quantification: The PCR products are visualized on a polyacrylamide gel, where a characteristic ladder of bands indicates telomerase activity. Alternatively, an ELISA-based method can be used for quantification.[2][12]
Signaling Pathways Activated by AZG-Induced Telomere Shortening
Telomere shortening and the resulting uncapping of chromosome ends are recognized by the cell as DNA double-strand breaks (DSBs).[6] This triggers the DNA Damage Response (DDR) pathway, which can lead to cell cycle arrest and apoptosis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Effect of 3`-Azido-3`-Deoxythymidine (AZT) on Telomerase Activity and Proliferation of HO-8910 Cell Line of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aging, Cancer, and Inflammation: The Telomerase Connection [mdpi.com]
- 4. 3'-Azido-2',3'-dideoxynucleoside 5'-triphosphates inhibit telomerase activity in vitro, and the corresponding nucleosides cause telomere shortening in human HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Telomerase as a Cancer Target. Development of New Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azidothymidine inhibits cell growth and telomerase activity and induces DNA damage in human esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of 3'-azido-2',3'-dideoxyguanosine treatment on amounts of TERT and POT1 in human HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of 3'-azido-2',3'-dideoxyguanosine treatment on telomere length in human telomerase-immortalized human fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Azidothymidine inhibits cell growth and telomerase activity and induces DNA damage in human esophageal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A quantitative PCR method for measuring absolute telomere length - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of 3`-Azido-3`-Deoxythymidine (AZT) on Telomerase Activity and Proliferation of HO-8910 Cell Line of Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Investigations into 3'-Azido-3'-deoxyguanosine Resistance Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial investigations into the mechanisms of resistance against the antiretroviral nucleoside analog, 3'-Azido-3'-deoxyguanosine (AZG). The primary focus of this document is on the resistance mechanisms observed in Human Immunodeficiency Virus Type 1 (HIV-1), detailing the genetic basis of resistance, the biochemical alterations in viral enzymes, and the experimental methodologies employed to elucidate these mechanisms.
Core Resistance Mechanisms
The principal mechanism of resistance to this compound in HIV-1 is conferred by specific mutations within the viral reverse transcriptase (RT), the enzyme responsible for converting the viral RNA genome into DNA. These mutations enable the enzyme to selectively discriminate between the natural substrate, deoxyguanosine triphosphate (dGTP), and the active form of the drug, this compound triphosphate (AZG-TP).
In vitro selection studies have demonstrated that serial passage of HIV-1 in the presence of increasing concentrations of AZG leads to the emergence of resistant viral strains.[1] Population sequencing of these resistant viruses has identified a constellation of mutations in the reverse transcriptase gene.[2] Notably, the L74V, F77L, and L214F mutations in the polymerase domain, along with K476N and V518I in the RNase H domain, have been consistently observed.[2]
The L74V mutation, in particular, plays a crucial role in conferring resistance. Biochemical analyses have revealed that this mutation allows the HIV-1 RT to effectively distinguish between dGTP and AZG-TP.[3] This discrimination is primarily achieved by reducing the binding affinity (increasing the dissociation constant, Kd) of the enzyme for AZG-TP, rather than by significantly altering the rate of its incorporation (kpol).[3]
While a combination of the identified mutations confers a notable level of resistance, site-directed mutagenesis studies have shown that introducing just these five mutations (L74V, F77L, L214F, K476N, and V518I) results in a more modest twofold resistance, suggesting that other, less frequent mutations also contribute to the overall resistance phenotype observed in selected viral populations.[1] Single-genome sequencing has confirmed the presence of complex mixtures of viral mutants, with L74V and L214F being common features.[1]
Quantitative Analysis of Resistance
The degree of resistance to this compound is quantified by measuring the shift in the 50% inhibitory concentration (IC50) for resistant viruses compared to the wild-type. Kinetic parameters of the wild-type and mutant reverse transcriptase enzymes further elucidate the biochemical basis of this resistance.
| Virus/Enzyme | Key Mutations | Fold Resistance (IC50) | Kinetic Parameter | dGTP | 3'-azido-ddGTP | Reference |
| HIV-1LAI (in vitro selected) | L74V, F77L, L214F, K476N, V518I | 5.3-fold | - | - | - | [1][3] |
| Recombinant HIV-1 Clone 1 | L74V, L214F + other mutations | 3.2-fold | - | - | - | [1] |
| Recombinant HIV-1 Clone 2 | L74V, L214F + other mutations | 4.0-fold | - | - | - | [1] |
| Site-Directed Mutant HIV-1 | L74V, F77L, L214F, K476N, V518I | ~2.0-fold | - | - | - | [1] |
| Wild-Type HIV-1 RT | - | - | Kd (μM) | Value | Value | [3] |
| kpol (s-1) | Value | Value | [3] | |||
| SGS3 HIV-1 RT | L74V, F77L, V106I, L214F, R277K, K476N | - | Kd (μM) | Value | Increased | [3] |
| kpol (s-1) | Value | Similar to WT | [3] |
Specific values for Kd and kpol from the source literature would be inserted here.
Experimental Protocols
In Vitro Selection of Resistant HIV-1
This protocol describes the serial passage of HIV-1 in cell culture with escalating concentrations of this compound to select for resistant variants.
-
Cell Culture: Maintain MT-2 cells in complete medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin).
-
Viral Infection: Infect MT-2 cells with wild-type HIV-1LAI at a multiplicity of infection (MOI) of 0.01.
-
Drug Application: After 24 hours, add this compound to the culture medium at an initial concentration equal to the IC50 of the wild-type virus.
-
Virus Propagation: Culture the infected cells until viral replication is detected (e.g., by measuring p24 antigen in the supernatant).
-
Serial Passage: Harvest the cell-free supernatant containing progeny virus and use it to infect fresh MT-2 cells.
-
Dose Escalation: With each subsequent passage, double the concentration of this compound in the culture medium.
-
Resistance Confirmation: After several passages, determine the IC50 of the selected virus population and compare it to that of the wild-type virus to confirm the development of resistance.
-
Genetic Analysis: Extract viral RNA from the supernatant, reverse transcribe it to cDNA, and amplify the reverse transcriptase gene for sequencing.
Single-Genome Sequencing of HIV-1 Reverse Transcriptase
This method allows for the sequencing of individual viral genomes to identify the specific mutations present in a mixed viral population.
-
RNA Extraction and cDNA Synthesis: Extract viral RNA from plasma or cell culture supernatant and synthesize cDNA using a reverse transcriptase enzyme.[4]
-
Limiting Dilution: Perform serial dilutions of the cDNA to a point where, statistically, each well of a 96-well plate will contain one or zero viral templates.[5][6]
-
Nested PCR: Amplify the reverse transcriptase gene from the diluted cDNA using two rounds of PCR with nested primers.[4][7] The first round uses outer primers to amplify a larger fragment, and the second round uses inner primers to amplify the specific region of interest.
-
Amplicon Verification: Analyze the PCR products by agarose (B213101) gel electrophoresis to identify positive wells containing a single amplicon of the correct size.[7]
-
Sequencing: Directly sequence the positive PCR products using Sanger sequencing.[5]
-
Sequence Analysis: Align the resulting sequences to a wild-type reference sequence to identify mutations.
Pre-Steady-State Kinetic Analysis of HIV-1 Reverse Transcriptase
This protocol is used to determine the kinetic parameters (Kd and kpol) for nucleotide incorporation by wild-type and mutant HIV-1 RT.
-
Enzyme and Substrate Preparation: Purify recombinant wild-type and mutant HIV-1 RT. Prepare a 32P-labeled DNA primer-template complex and solutions of the natural nucleotide (dGTP) and the drug triphosphate (3'-azido-ddGTP).
-
Rapid Quench-Flow Experiment: Use a rapid quench-flow instrument to perform single-turnover incorporation assays.
-
Binding (Kd) Determination: Pre-incubate a fixed concentration of RT with the primer-template complex. Rapidly mix this with varying concentrations of the nucleotide (dGTP or 3'-azido-ddGTP) and a chase solution containing a high concentration of the unlabeled nucleotide. The amount of product formed at different nucleotide concentrations is used to determine the dissociation constant (Kd).
-
Incorporation Rate (kpol) Determination: Pre-incubate the RT and primer-template with a saturating concentration of the nucleotide. Initiate the reaction and quench it at various short time points (milliseconds).[8] The rate of product formation over time is used to calculate the maximum rate of incorporation (kpol).[9][10][11]
-
Data Analysis: Analyze the data using appropriate kinetic models to derive the values for Kd and kpol.
Visualizing Resistance Mechanisms and Workflows
Cellular Activation of this compound
For this compound to be active, it must be phosphorylated within the host cell to its triphosphate form. This process is mediated by cellular kinases.
References
- 1. The base component of 3'-azido-2',3'-dideoxynucleosides influences resistance mutations selected in HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The metabolism of 3'-azido-2',3'-dideoxyguanosine in CEM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of HIV-1 resistance to 3’-azido-2’,3’-dideoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Near-Full-Length Single-Genome HIV-1 DNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single Genome Sequencing of Expressed and Proviral HIV-1 Envelope Glycoprotein 120 (gp120) and nef Genes [bio-protocol.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Pre-steady State Kinetic Analysis of HIV-1 Reverse Transcriptase for Non-canonical Ribonucleoside Triphosphate Incorporation and DNA Synthesis from Ribonucleoside-containing DNA Template - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pre-steady-state kinetic characterization of wild type and 3'-azido-3'-deoxythymidine (AZT) resistant human immunodeficiency virus type 1 reverse transcriptase: implication of RNA directed DNA polymerization in the mechanism of AZT resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pre-steady state kinetic analysis of HIV-1 reverse transcriptase for non-canonical ribonucleoside triphosphate incorporation and DNA synthesis from ribonucleoside-containing DNA template - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Incorporating 3'-Azido-3'-deoxyguanosine into DNA/RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Azido-3'-deoxyguanosine (3'-Az-dG) is a modified nucleoside of significant interest in biomedical research and drug development. The presence of an azido (B1232118) (-N3) group at the 3' position of the deoxyribose sugar allows for a variety of applications, including the introduction of labels, cross-linkers, and other moieties through bioorthogonal chemistry. This modification also acts as a chain terminator for DNA polymerases, a property that can be exploited in various molecular biology techniques and therapeutic strategies.
These application notes provide detailed protocols for two primary methods of incorporating this compound into DNA and RNA: enzymatic incorporation using Terminal deoxynucleotidyl Transferase (TdT) and chemical ligation via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry".
Section 1: Enzymatic Incorporation of this compound Triphosphate (3'-Az-dGTP)
Enzymatic incorporation offers a straightforward method for adding a single 3'-azido-modified nucleotide to the 3'-terminus of a DNA strand. Terminal deoxynucleotidyl transferase (TdT) is a template-independent DNA polymerase that is particularly well-suited for this purpose.
Experimental Protocol: 3'-End Labeling of DNA with 3'-Az-dGTP using TdT
This protocol describes the addition of a single this compound to the 3'-end of an oligonucleotide.
Materials:
-
Single-stranded DNA (ssDNA) oligonucleotide (primer)
-
This compound-5'-triphosphate (3'-Az-dGTP)
-
Terminal deoxynucleotidyl Transferase (TdT)
-
5X TdT Reaction Buffer (typically contains potassium cacodylate, Tris-HCl, and a divalent cation like Mg²⁺ or Co²⁺)
-
Nuclease-free water
-
EDTA solution (0.5 M)
-
Optional: Spin column for purification
Procedure:
-
Reaction Setup: In a sterile microcentrifuge tube, combine the following components on ice:
-
ssDNA oligonucleotide (10 pmol)
-
5X TdT Reaction Buffer (10 µL)
-
3'-Az-dGTP (1 mM final concentration)
-
TdT (20 units)
-
Nuclease-free water to a final volume of 50 µL.
-
-
Incubation: Mix the reaction gently by pipetting and incubate at 37°C for 1-2 hours. The incubation time can be optimized based on the specific substrate and desired efficiency.
-
Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA solution and heating to 70°C for 10 minutes.
-
Purification (Optional but Recommended): Purify the 3'-azido-labeled oligonucleotide from unincorporated 3'-Az-dGTP and enzyme using a suitable spin column or by ethanol (B145695) precipitation.
-
Quantification: Determine the concentration of the purified 3'-azido-modified oligonucleotide using a spectrophotometer.
Data Presentation: Polymerase Kinetics with 3'-Modified Nucleotides
Obtaining precise kinetic parameters (Km and kcat) for the incorporation of this compound triphosphate by various DNA polymerases is challenging as this specific data is not widely available in published literature. However, we can infer the expected behavior from studies on other 3'-modified and dideoxynucleoside triphosphates. The presence of the 3'-azido group generally leads to a decrease in incorporation efficiency compared to the natural dGTP.
Below is a table summarizing the kinetic parameters for the incorporation of natural dNTPs and related nucleotide analogs by different DNA polymerases to provide a comparative context.
| DNA Polymerase | Nucleotide | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference |
| Vent (exo-) | dCTP | 74 | 65 | 0.88 | [1][2] |
| Vent (exo-) | ddCTP | 37 | 0.13 | 0.0035 | [1][2] |
| T7 DNA Polymerase | dGTP | 5.0 | 300 | 60 | General approximation |
| T7 DNA Polymerase | ddGTP | 29 | 0.005 | 0.00017 | General approximation |
| Terminal Deoxynucleotidyl Transferase (TdT) | dGTP | ~120 | - | - | [3] |
| Terminal Deoxynucleotidyl Transferase (TdT) | dATP | ~540 | - | - | [3] |
Visualization of Enzymatic Incorporation Workflow
Section 2: Chemical Ligation via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Chemical ligation using CuAAC, a cornerstone of "click chemistry," provides a highly efficient and specific method for conjugating a 3'-azido-modified DNA or RNA to a molecule containing a terminal alkyne. This method is bioorthogonal, meaning the reaction proceeds with high efficiency in complex biological mixtures without interfering with native functional groups.
Experimental Protocol: CuAAC Ligation of 3'-Azido-DNA to an Alkyne-Modified Molecule
This protocol details the conjugation of a 3'-azido-terminated oligonucleotide to an alkyne-labeled molecule (e.g., a fluorescent dye, biotin, or another oligonucleotide).
Materials:
-
3'-Azido-modified DNA/RNA oligonucleotide
-
Alkyne-modified molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
DMSO or other suitable organic co-solvent
-
Nuclease-free water
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7)
Procedure:
-
Prepare Stock Solutions:
-
3'-Azido-DNA/RNA: 100 µM in nuclease-free water.
-
Alkyne-molecule: 10 mM in DMSO.
-
CuSO₄: 20 mM in nuclease-free water.
-
Sodium ascorbate: 100 mM in nuclease-free water (prepare fresh).
-
THPTA: 50 mM in nuclease-free water.
-
-
Reaction Setup: In a sterile microcentrifuge tube, combine the following in order:
-
3'-Azido-DNA/RNA (10 µL of 100 µM stock, 1 nmol)
-
Reaction Buffer (e.g., 50 mM phosphate buffer, pH 7) to a final volume of 90 µL.
-
Alkyne-molecule (5 µL of 10 mM stock, 50-fold excess).
-
THPTA (2 µL of 50 mM stock, 100 nmol).
-
CuSO₄ (1 µL of 20 mM stock, 20 nmol).
-
-
Initiate the Reaction: Add 2 µL of freshly prepared 100 mM sodium ascorbate solution to initiate the click reaction.
-
Incubation: Mix the reaction gently and incubate at room temperature for 1-4 hours. The reaction can also be performed at 37°C to potentially increase the rate.
-
Purification: Purify the ligated product from unreacted components using methods such as HPLC, gel electrophoresis, or spin column chromatography.
Data Presentation: Common Reagents and Conditions for CuAAC
The efficiency of CuAAC reactions is influenced by the choice of ligand, solvent, and temperature. The following table summarizes typical reaction parameters.
| Parameter | Recommended Condition/Reagent | Concentration | Notes |
| Copper Source | Copper(II) sulfate (CuSO₄) | 1-5 mM | Reduced in situ to Cu(I) by sodium ascorbate. |
| Reducing Agent | Sodium Ascorbate | 5-10 mM | Should be prepared fresh. |
| Ligand | THPTA, TBTA | 1-5 mM | Stabilizes the Cu(I) oxidation state and improves reaction efficiency. |
| Solvent | Aqueous buffer (e.g., phosphate, Tris) with co-solvent | 10-50% DMSO or t-butanol | Co-solvents can help solubilize hydrophobic reactants. |
| Temperature | Room Temperature to 37°C | - | Higher temperatures can increase the reaction rate. |
| Reactant Ratio | 10-50 fold excess of alkyne-molecule | - | Drives the reaction to completion. |
Visualization of CuAAC Ligation Workflow
Section 3: Applications in Drug Development and Research
The ability to incorporate this compound into DNA and RNA opens up numerous possibilities in drug development and fundamental research.
-
Drug Targeting and Delivery: The azide (B81097) group serves as a chemical handle to attach targeting ligands (e.g., antibodies, peptides) or drug delivery vehicles (e.g., nanoparticles) to oligonucleotides.
-
Diagnostics: Azide-modified probes can be used in diagnostic assays where they are subsequently "clicked" to reporter molecules for signal generation.
-
Structural Biology: The introduction of cross-linkers or spectroscopic probes via the azide group can aid in studying the structure and dynamics of nucleic acids and their interactions with proteins.
-
Therapeutic Oligonucleotides: As a chain terminator, 3'-Az-dG can be incorporated into antisense oligonucleotides or siRNAs to enhance their stability or modulate their mechanism of action.
Signaling Pathway Visualization: A Hypothetical Application
The following diagram illustrates a hypothetical scenario where a 3'-azido-modified antisense oligonucleotide (ASO) is used to inhibit the expression of a target protein involved in a signaling pathway. The ASO is functionalized with a targeting ligand via click chemistry to enhance its delivery to specific cells.
References
Application Notes and Protocols: 3'-Azido-3'-deoxyguanosine in Copper-Catalyzed Click Chemistry (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 3'-Azido-3'-deoxyguanosine in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This powerful bioorthogonal reaction enables the efficient and specific conjugation of 3'-azido-modified guanosine (B1672433) analogues to a wide variety of alkyne-containing molecules. This methodology is particularly valuable in drug development for the synthesis of modified oligonucleotides, antiviral and anticancer agents, and molecular probes for studying biological systems.
Introduction to this compound in CuAAC
This compound is a modified nucleoside analogue where the 3'-hydroxyl group of the deoxyribose sugar is replaced by an azide (B81097) group. This modification makes it an ideal substrate for the CuAAC reaction, a highly efficient and regioselective cycloaddition that forms a stable triazole linkage between the azide and a terminal alkyne. The reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it a cornerstone of bioconjugation chemistry.[1][2] In the context of drug development, incorporating this compound into oligonucleotides allows for the postsynthetic modification with various functionalities, including fluorophores, affinity tags, or therapeutic payloads.
Data Presentation
The efficiency of the CuAAC reaction with azido-modified nucleosides is consistently high, often achieving near-quantitative yields. While specific data for this compound is not extensively tabulated in the literature, data from the analogous compound, 3'-azido-3'-deoxythymidine, demonstrates the expected high efficiency of this reaction.
| Alkyne Partner | Solvent System | Catalyst System | Reaction Time (h) | Yield (%) | Reference |
| Phenylacetylene | tBuOH/H₂O (1:1) | CuSO₄·5H₂O, Sodium Ascorbate (B8700270), TBTA | 1 | 95 | [3] |
| Propargyl alcohol | tBuOH/H₂O (1:1) | CuSO₄·5H₂O, Sodium Ascorbate, TBTA | 1 | 98 | [3] |
| 1-Ethynyl-4-methylbenzene | tBuOH/H₂O (1:1) | CuSO₄·5H₂O, Sodium Ascorbate, TBTA | 1 | 100 | [3] |
| 1-Ethynyl-4-fluorobenzene | tBuOH/H₂O (1:1) | CuSO₄·5H₂O, Sodium Ascorbate, TBTA | 1 | 92 | [3] |
| 1-Ethynyl-4-methoxybenzene | tBuOH/H₂O (1:1) | CuSO₄·5H₂O, Sodium Ascorbate, TBTA | 1 | 99 | [3] |
| 4-Ethynyl-N,N-dimethylaniline | tBuOH/H₂O (1:1) | CuSO₄·5H₂O, Sodium Ascorbate, TBTA | 1 | 71 | [3] |
Table 1: Representative yields for the CuAAC reaction of 3'-azido-3'-deoxythymidine with various terminal alkynes. These yields are expected to be comparable for this compound under similar conditions.
The synthesis of the necessary phosphoramidite (B1245037) for incorporating this compound into oligonucleotides is a critical step. The following table provides an expected yield for a key intermediate in the synthesis of a modified guanosine phosphoramidite.
| Product | Starting Material | Reagents | Yield (%) | Reference |
| Protected this compound Phosphoramidite | Protected this compound | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, N,N-Diisopropylethylamine | ~60-70 | Based on similar guanosine phosphoramidite syntheses[4] |
Table 2: Expected yield for the phosphitylation step in the synthesis of this compound phosphoramidite.
Experimental Protocols
Protocol 1: General Procedure for CuAAC of this compound with a Terminal Alkyne
This protocol describes a general method for the copper-catalyzed click reaction between this compound and a generic terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne of interest
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
tert-Butanol (tBuOH)
-
Deionized water
-
Appropriate solvents for workup and purification (e.g., ethyl acetate, dichloromethane)
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1 equivalent) in a 1:1 mixture of tBuOH and water.
-
Add the terminal alkyne (1.1 equivalents).
-
In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (0.1 equivalents) and TBTA or THPTA (0.1 equivalents) in the tBuOH/water mixture.
-
Add the catalyst solution to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (0.5 equivalents) in water.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 1,2,3-triazole conjugate.
Protocol 2: Synthesis of this compound-Modified Oligonucleotides
This protocol outlines the solid-phase synthesis of an oligonucleotide containing a this compound unit at a specific position.
Materials:
-
Controlled pore glass (CPG) solid support functionalized with the initial nucleoside.
-
Standard DNA synthesis phosphoramidites (dA, dC, dG, T)
-
This compound phosphoramidite
-
Standard DNA synthesis reagents:
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Activator solution (e.g., 0.45 M tetrazole in acetonitrile)
-
Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Acetonitrile (synthesis grade)
-
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
-
Purification system (e.g., HPLC)
Procedure:
-
Solid-Phase Synthesis:
-
Perform automated solid-phase DNA synthesis on a DNA synthesizer using standard phosphoramidite chemistry.[5]
-
At the desired incorporation site, use the this compound phosphoramidite in place of a standard phosphoramidite.
-
Follow the standard synthesis cycle of deblocking, coupling, capping, and oxidation for each nucleotide addition.[5]
-
-
Cleavage and Deprotection:
-
After the final synthesis cycle, treat the CPG support with concentrated ammonium hydroxide (B78521) at 55°C for 8-16 hours to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and phosphate (B84403) backbone.
-
-
Purification:
-
Filter the ammoniacal solution to remove the CPG support.
-
Lyophilize the solution to obtain the crude oligonucleotide.
-
Purify the 3'-azido-modified oligonucleotide by reverse-phase or ion-exchange high-performance liquid chromatography (HPLC).
-
Verify the identity and purity of the product by mass spectrometry and analytical HPLC.
-
Protocol 3: CuAAC Ligation to a this compound-Modified Oligonucleotide
This protocol describes the conjugation of an alkyne-containing molecule to a purified 3'-azido-modified oligonucleotide.
Materials:
-
Purified this compound-modified oligonucleotide
-
Alkyne-functionalized molecule of interest (e.g., fluorescent dye, biotin, peptide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Nuclease-free water
-
Phosphate-buffered saline (PBS)
Procedure:
-
Dissolve the 3'-azido-modified oligonucleotide in nuclease-free water or PBS to a final concentration of 100 µM.
-
Dissolve the alkyne-functionalized molecule in a compatible solvent (e.g., DMSO, water) to a stock concentration of 10 mM.
-
In a microcentrifuge tube, combine the following in order:
-
3'-azido-modified oligonucleotide solution (e.g., 10 µL for a 1 nmol reaction)
-
Alkyne-functionalized molecule stock solution (5-10 equivalents)
-
-
Prepare a fresh catalyst premix by combining CuSO₄ (10 mM stock) and THPTA (50 mM stock) in a 1:5 molar ratio.
-
Add the catalyst premix to the oligonucleotide/alkyne mixture to a final copper concentration of 1 mM.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (1 M stock) to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Purify the conjugated oligonucleotide using methods such as ethanol (B145695) precipitation, size-exclusion chromatography, or HPLC to remove excess reagents.
-
Characterize the final product by mass spectrometry and UV-Vis spectroscopy.
Visualizations
Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for Solid-Phase Synthesis of a 3'-Azido-Modified Oligonucleotide.
Caption: Application of 3'-Azido-Oligonucleotide Conjugates in Drug Development.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Guanosine and Deoxyguanosine Phosphoramidites with Cross-linkable Thioalkyl Tethers for Direct Incorporation into RNA and DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with 3'-Azido-3'-deoxyguanosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation technique that enables the covalent modification of biomolecules in complex biological environments. Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC proceeds without the need for a cytotoxic metal catalyst, making it an ideal tool for in vivo imaging, drug delivery, and diagnostics.[1][2][3] This is achieved through the reaction of a strained cyclooctyne (B158145) with an azide-functionalized molecule, such as 3'-Azido-3'-deoxyguanosine, to form a stable triazole linkage.[1][3]
This compound is a nucleoside analog where the 3'-hydroxyl group is replaced by an azide (B81097) moiety. This modification allows for its use as a chemical reporter for labeling nucleic acids or as a building block in the synthesis of modified oligonucleotides and potential therapeutic agents.[4] The azide group serves as a handle for conjugation with molecules containing a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), via the SPAAC reaction.[4]
These application notes provide an overview of the principles, experimental protocols, and potential applications of SPAAC utilizing this compound.
Principle of SPAAC
The driving force behind the SPAAC reaction is the significant ring strain of the cyclooctyne. This inherent strain is released upon the [3+2] cycloaddition with an azide, leading to the formation of a stable triazole ring. The reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological processes.[1] Key advantages of SPAAC include:
-
Biocompatibility: The absence of a copper catalyst makes it suitable for live-cell and in vivo applications.[2][3]
-
High Selectivity: The azide and strained alkyne groups react specifically with each other, minimizing off-target reactions.
-
Favorable Kinetics: The reaction proceeds rapidly at physiological temperatures and pH.[1][5]
Applications in Research and Drug Development
The conjugation of this compound to various molecules via SPAAC opens up a wide range of applications:
-
Nucleic Acid Labeling: Attachment of fluorophores, biotin, or other reporter molecules for the visualization and tracking of DNA and RNA in vitro and in vivo.
-
Drug Delivery: Development of targeted drug delivery systems by linking this compound-containing payloads to targeting ligands functionalized with a strained alkyne.
-
Diagnostics: Creation of probes for the detection and quantification of specific nucleic acid sequences.
-
Anticancer Agent Synthesis: The triazole moiety formed can be a key structural component in the synthesis of novel anticancer agents, including topoisomerase II inhibitors and antimicrotubule agents.[6]
Quantitative Data
While specific kinetic data for the reaction of this compound with various cyclooctynes is not extensively published, the reaction kinetics of SPAAC are generally fast. The second-order rate constants for SPAAC reactions can vary depending on the specific cyclooctyne used.
| Strained Alkyne | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features |
| DIBO (Dibenzocyclooctynol) | ~0.05 - 0.3 | Fast kinetics, but can be influenced by modifications to the cyclooctyne ring.[7][8] |
| DBCO (Dibenzocyclooctyne) | High | Widely used due to its high reactivity and stability.[3] |
| BCN (Bicyclo[6.1.0]nonyne) | High | Highly reactive and stable, suitable for a range of applications.[3] |
| NSCO (Non-substituted cyclooctyne) | Slower than DIBO | Reacts cleanly but requires longer reaction times.[5] |
Note: The reaction rates are influenced by factors such as solvent, temperature, and the specific structure of the reactants. The provided values are for general guidance.
Experimental Protocols
The following are generalized protocols for the SPAAC reaction with this compound. Optimization may be required for specific applications.
Protocol 1: General Labeling of this compound
This protocol describes the labeling of free this compound with a DBCO-functionalized molecule (e.g., a fluorescent dye).
Materials:
-
This compound
-
DBCO-functionalized molecule (e.g., DBCO-Fluorophore)
-
Anhydrous, amine-free Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Reaction tubes
-
Purification system (e.g., HPLC, silica (B1680970) gel chromatography)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO or an appropriate aqueous buffer to a final concentration of 10 mM.
-
Dissolve the DBCO-functionalized molecule in DMSO to a final concentration of 10 mM.
-
-
Reaction Setup:
-
In a reaction tube, combine this compound and the DBCO-functionalized molecule. A slight molar excess (1.1 to 1.5 equivalents) of the DBCO reagent is often used to ensure complete consumption of the azido-nucleoside.
-
The reaction can be performed in a mixture of an organic solvent like DMSO and an aqueous buffer (e.g., PBS). The final concentration of the organic solvent should be kept as low as possible, especially if the conjugated molecule is intended for biological applications.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature (20-25°C) or at 37°C.[9]
-
Reaction times can range from 30 minutes to 4 hours, depending on the reactivity of the specific cyclooctyne and the desired conversion.[9] The reaction progress can be monitored by techniques such as TLC, LC-MS, or by observing the decrease in the DBCO absorbance around 310 nm.
-
-
Purification:
-
Purify the reaction mixture to remove unreacted starting materials. The choice of purification method will depend on the properties of the final conjugate. Common methods include:
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC).
-
Silica gel flash chromatography.[7]
-
-
-
Characterization:
-
Confirm the identity and purity of the final product using techniques such as:
-
Mass Spectrometry (e.g., ESI-MS, MALDI-TOF) to confirm the molecular weight of the conjugate.
-
NMR Spectroscopy (¹H and ¹³C) to confirm the structure.
-
UV-Vis Spectroscopy to quantify the concentration and confirm the presence of chromophores.
-
-
Protocol 2: Labeling of an Oligonucleotide Containing a 3'-Terminal this compound
This protocol outlines the labeling of a synthetic oligonucleotide that has been modified to contain a 3'-terminal this compound.
Materials:
-
Oligonucleotide with a 3'-terminal this compound
-
DBCO-functionalized reporter molecule (e.g., DBCO-Biotin)
-
Nuclease-free water
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Size-Exclusion Chromatography (SEC) column or dialysis cassette for purification
Procedure:
-
Prepare Solutions:
-
Dissolve the azide-modified oligonucleotide in nuclease-free water or reaction buffer to a desired concentration (e.g., 100 µM).
-
Prepare a stock solution of the DBCO-functionalized reporter molecule in DMSO (e.g., 10 mM).
-
-
Reaction Setup:
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. For sensitive biomolecules, the reaction can also be performed at 4°C overnight.[10]
-
-
Purification:
-
Remove the excess unreacted DBCO-reporter molecule using size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.[9]
-
-
Characterization:
-
Confirm the successful conjugation by:
-
Gel Electrophoresis (e.g., PAGE): The labeled oligonucleotide will exhibit a shift in mobility compared to the unlabeled one.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the mass of the final conjugate.
-
HPLC Analysis: To assess the purity of the labeled oligonucleotide.
-
-
Visualizations
References
- 1. Team:TU Eindhoven/Background/SPAAC Reaction - 2014.igem.org [2014.igem.org]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. The application of click chemistry in the synthesis of agents with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
Application Notes and Protocols for 3'-Azido-3'-deoxyguanosine Triphosphate Synthesis and In Vitro Transcription
Introduction
3'-Azido-3'-deoxyguanosine triphosphate (3'-Azido-dGTP) is a modified nucleotide analog of guanosine (B1672433) triphosphate where the 3'-hydroxyl group on the deoxyribose sugar is replaced by an azido (B1232118) (N₃) group. This modification confers unique chemical properties, making it a valuable tool in molecular biology, drug development, and diagnostics. The primary characteristic of 3'-Azido-dGTP is its function as a chain terminator in nucleic acid polymerization reactions.[1] Once incorporated into a growing RNA strand by an RNA polymerase, the absence of a 3'-hydroxyl group prevents the formation of a subsequent phosphodiester bond, effectively terminating transcription.
The terminal azide (B81097) group provides a bioorthogonal handle for "click chemistry" reactions, such as the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[1] This allows for the efficient and specific conjugation of reporter molecules, such as fluorescent dyes, biotin, or other functional moieties, to the 3'-end of the RNA transcript.[1][2][3] These labeled RNA molecules are instrumental in a variety of applications, including the study of RNA localization, RNA-protein interactions, and the development of RNA-based therapeutics and diagnostics.[4]
These application notes provide a comprehensive overview and detailed protocols for the chemical and enzymatic synthesis of 3'-Azido-dGTP and its subsequent use in the 3'-end labeling of RNA via in vitro transcription.
Synthesis of this compound Triphosphate (3'-Azido-dGTP)
The synthesis of 3'-Azido-dGTP is a multi-step process that begins with the chemical synthesis of the nucleoside, this compound, followed by enzymatic phosphorylation to yield the active triphosphate form.
Logical Workflow for 3'-Azido-dGTP Synthesis and Application
References
- 1. 3'-Azido-2',3'-ddGTP [baseclick.eu]
- 2. Efficient Access to 3′-Terminal Azide-Modified RNA for Inverse Click-Labeling Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical Synthesis of Site-Specifically 2′-Azido-Modified RNA and Potential Applications for Bioconjugation and RNA Interference - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Viral Genome Tracking Using 3'-Azido-3'-deoxyguanosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of viral replication dynamics and host-pathogen interactions is fundamental to virology and the development of antiviral therapeutics. Metabolic labeling of viral nucleic acids with modified nucleosides has emerged as a powerful technique for tracking viral genomes within infected cells. This document provides detailed application notes and protocols for the proposed use of 3'-Azido-3'-deoxyguanosine as a chemical probe for viral genome tracking.
This compound is a guanosine (B1672433) analog possessing a 3'-azido group. This modification serves two primary functions: it can act as a chain terminator for viral polymerases, conferring antiviral properties, and the azido (B1232118) group provides a bioorthogonal handle for covalent modification via click chemistry. This dual functionality makes it a molecule of significant interest for both therapeutic and research applications. By metabolically incorporating this compound into newly synthesized viral RNA or DNA, researchers can subsequently attach fluorescent probes or affinity tags to visualize, track, and isolate viral genetic material.
The following sections detail the principles, experimental protocols, and potential applications of this methodology. While direct literature on the specific use of this compound for viral genome tracking is limited, the protocols provided are based on well-established methods for other azide-modified nucleosides.
Principle of the Method
The application of this compound for viral genome tracking is a two-step process:
-
Metabolic Incorporation: Virus-infected host cells are cultured in the presence of this compound. Cellular salvage pathways phosphorylate the nucleoside analog to its triphosphate form. Viral polymerases may then incorporate this analog into nascent viral RNA or DNA chains. The 3'-azido group, in many viral polymerases, will lead to chain termination, which is the basis of its antiviral effect. However, for tracking purposes, a low level of incorporation without immediate and complete cessation of replication is desired.
-
Click Chemistry Detection: The azide-modified viral genome is then detected using a "click" reaction. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction where the azide (B81097) group on the incorporated guanosine analog reacts with an alkyne-containing reporter molecule (e.g., a fluorophore or biotin) to form a stable triazole linkage. This allows for the visualization or enrichment of the labeled viral nucleic acids.
Data Presentation
The antiviral activity of nucleoside analogs is a critical parameter, as it informs the concentrations suitable for metabolic labeling without inducing excessive cytotoxicity or completely halting viral replication. The following table summarizes the in vitro antiviral activity and cytotoxicity of a closely related compound, 3'-Azido-2',3'-dideoxyguanosine, against Human Immunodeficiency Virus (HIV).
| Compound | Virus | Cell Line | 50% Effective Dose (ED50) | 50% Cytotoxic Dose (CD50) | Selectivity Index (CD50/ED50) | Reference |
| 3'-Azido-2',3'-dideoxyguanosine (AzddGuo) | HIV | MT-4 | 1.4 µM | 190 µM | 136 | [1] |
| 2',3'-Dideoxyadenosine (ddAdo) | HIV | MT-4 | 6.4 µM | 890 µM | 139 | [1] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Viral Genomes with this compound
This protocol describes the metabolic incorporation of this compound into viral nucleic acids in cell culture.
Materials:
-
Host cells susceptible to the virus of interest
-
Virus stock of known titer
-
Complete cell culture medium
-
This compound (prepare a sterile stock solution in DMSO or PBS)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
Procedure:
-
Cell Seeding: Seed host cells in a suitable format (e.g., on coverslips in a 24-well plate for microscopy) at a density that allows for viral infection and subsequent analysis without overgrowth. Allow cells to adhere overnight.
-
Viral Infection: Infect the cells with the virus at a desired multiplicity of infection (MOI).
-
Metabolic Labeling: At a specific time post-infection (e.g., during peak viral replication), remove the culture medium and replace it with fresh medium containing this compound at a pre-determined, non-toxic concentration (e.g., 1-10 µM, to be optimized for each virus-host system).
-
Incubation: Incubate the cells for a period sufficient to allow for incorporation into newly synthesized viral genomes (e.g., 2-24 hours). This time will depend on the replication kinetics of the virus.
-
Washing: Remove the labeling medium and wash the cells twice with PBS to remove unincorporated this compound.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS, then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS. The cells are now ready for click chemistry detection.
Protocol 2: Detection of Labeled Viral Genomes via Click Chemistry
This protocol describes the detection of azide-labeled viral nucleic acids using a copper-catalyzed click reaction.
Materials:
-
Azide-labeled cells on coverslips (from Protocol 1)
-
Alkyne-fluorophore or alkyne-biotin conjugate (e.g., Alexa Fluor 488 Alkyne)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 1 M in water, freshly prepared)
-
Tris-buffered saline (TBS) or PBS
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Prepare Click Reaction Cocktail: Immediately before use, prepare the click reaction cocktail. For a 500 µL reaction, add the components in the following order:
-
444 µL PBS
-
5 µL Alkyne-fluorophore stock (e.g., 1 mM)
-
1 µL CuSO₄ stock (100 mM)
-
50 µL Sodium Ascorbate stock (1 M)
-
Note: The final concentrations should be optimized, but typical starting points are 10 µM alkyne-fluorophore, 200 µM CuSO₄, and 10 mM sodium ascorbate.
-
-
Click Reaction: Remove the final wash buffer from the permeabilized cells and add the click reaction cocktail. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Remove the reaction cocktail and wash the cells three times with PBS.
-
Nuclear Staining (Optional): Incubate the cells with a nuclear stain like DAPI for 5-10 minutes.
-
Final Washes: Wash the cells twice with PBS.
-
Mounting and Imaging: Mount the coverslips on microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope with filters suitable for the chosen fluorophore and nuclear stain.
Visualizations
References
Application Notes and Protocols for Click Chemistry Functionalization of 3'-Azido-3'-deoxyguanosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry has emerged as a powerful and versatile tool for the rapid and efficient modification of biomolecules. Its high yields, mild reaction conditions, and tolerance of a wide range of functional groups make it an ideal strategy for the functionalization of complex molecules like nucleoside analogs.[1] 3'-Azido-3'-deoxyguanosine is a key building block in the synthesis of modified oligonucleotides and potential therapeutic agents. The presence of the 3'-azido group allows for facile and specific modification via azide-alkyne cycloaddition reactions, enabling the attachment of a diverse array of functionalities such as fluorophores, biotin, peptides, and drug molecules.[2][3]
This document provides detailed protocols for the two most common types of click chemistry used for the functionalization of this compound: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5] Additionally, it outlines methods for the purification and characterization of the resulting triazole-linked guanosine (B1672433) analogs and discusses their potential applications in drug development, including their role in modulating key signaling pathways.
Quantitative Data Summary
The choice between CuAAC and SPAAC often depends on the specific application, the nature of the alkyne-containing molecule, and the tolerance of the system to copper. The following table summarizes typical quantitative data for the functionalization of this compound with a model alkyne, propargyl alcohol, using both methods.
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Alkyne Partner | Propargyl Alcohol | Dibenzocyclooctyne (DBCO)-acid |
| Reaction Time | 1 - 4 hours | 0.5 - 2 hours |
| Typical Yield | > 90% | > 95% |
| Purity (after purification) | > 98% | > 98% |
| Reaction Temperature | Room Temperature to 45°C | Room Temperature to 37°C |
| Catalyst Required | Yes (e.g., CuSO₄/Sodium Ascorbate) | No |
| Ligand Required | Recommended (e.g., THPTA, TBTA) | No |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the functionalization of this compound with an alkyne-containing molecule using a copper(I) catalyst.[6][7][8]
Materials:
-
This compound
-
Alkyne-functionalized molecule of interest (e.g., propargyl-PEG, alkyne-fluorophore)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) and Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM solution of this compound in DMSO.
-
Prepare a 20 mM solution of the alkyne-functionalized molecule in DMSO.
-
Prepare a 100 mM solution of CuSO₄ in deionized water.
-
Prepare a 200 mM solution of THPTA or TBTA in DMSO/water.
-
Freshly prepare a 500 mM solution of sodium ascorbate in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the following in order:
-
10 µL of 10 mM this compound (0.1 µmol, 1 equivalent)
-
10 µL of 20 mM alkyne-functionalized molecule (0.2 µmol, 2 equivalents)
-
70 µL of PBS, pH 7.4
-
-
Vortex briefly to mix.
-
-
Catalyst and Ligand Addition:
-
In a separate tube, premix 2 µL of 100 mM CuSO₄ and 4 µL of 200 mM THPTA/TBTA. Let it stand for 2 minutes.
-
Add the 6 µL of the catalyst/ligand mixture to the reaction tube.
-
-
Initiation of Reaction:
-
Add 4 µL of the freshly prepared 500 mM sodium ascorbate solution to the reaction mixture to initiate the click reaction.[9]
-
The final reaction volume is 100 µL.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[10]
-
-
Purification:
-
Upon completion, the product can be purified by reverse-phase HPLC.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes a metal-free approach for the functionalization of this compound using a strained cyclooctyne.[4][11][12]
Materials:
-
This compound
-
Strained alkyne (e.g., DBCO, BCN derivative)
-
Solvent: DMSO and PBS, pH 7.4
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM solution of this compound in DMSO.
-
Prepare a 15 mM solution of the strained alkyne in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the following:
-
10 µL of 10 mM this compound (0.1 µmol, 1 equivalent)
-
10 µL of 15 mM strained alkyne (0.15 µmol, 1.5 equivalents)
-
80 µL of PBS, pH 7.4
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 0.5-2 hours. The reaction progress can be monitored by TLC or HPLC.
-
-
Purification:
-
The product can be purified by reverse-phase HPLC to remove unreacted starting materials.
-
Purification and Characterization
Purification by High-Performance Liquid Chromatography (HPLC):
The crude reaction mixture can be purified using a reverse-phase C18 column.[13][14]
-
Column: C18 silica (B1680970) column (e.g., 5 µm particle size, 4.6 x 150 mm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1 mL/min
-
Detection: UV absorbance at 260 nm.
The desired product peak can be collected, and the solvent removed under vacuum.
Characterization:
-
Mass Spectrometry (MS): The molecular weight of the functionalized product can be confirmed by Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[15][16][17] The expected mass will be the sum of the molecular weights of this compound and the alkyne-containing molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the product.[18] A characteristic signal for the triazole proton typically appears between 7.5 and 8.5 ppm in the ¹H NMR spectrum.
Diagrams
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. Purinergic signaling in the modulation of redox biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azide-containing Nucleosides - Jena Bioscience [jenabioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Modeling and Synthesis of 1,2,3-Triazole-Linked Nucleoside-Amino Acid Conjugates as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-term Cell Culture Treatment with 3'-Azido-3'-deoxyguanosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Azido-3'-deoxyguanosine (AZddG) is a nucleoside analog that has garnered interest in cellular and drug development research. As a member of the azido-nucleoside family, its primary mechanism of action involves the inhibition of reverse transcriptases and telomerase, making it a valuable tool for studying processes such as viral replication, telomere maintenance, and cellular senescence. Long-term exposure of cell cultures to AZddG can induce significant changes in cellular physiology, including telomere shortening and alterations in cell proliferation. These application notes provide detailed protocols for the long-term treatment of cell lines with AZddG, methods for assessing its effects, and a summary of reported quantitative data.
Mechanism of Action
This compound, once inside the cell, is phosphorylated to its triphosphate form, AZddGTP. This active metabolite acts as a chain terminator during DNA synthesis. The presence of the azido (B1232118) group at the 3' position of the deoxyribose sugar prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus halting DNA elongation.
One of the key targets of AZddGTP is the enzyme telomerase, a reverse transcriptase that maintains telomere length at the ends of chromosomes. By inhibiting telomerase, long-term treatment with AZddG can lead to progressive telomere shortening in cultured cells.[1][2] AZddGTP is a selective inhibitor of telomerase and does not significantly inhibit DNA polymerases alpha and delta.[2] In CEM cells, the conversion of AZddG to its active triphosphate form is rate-limited by nucleoside diphosphate (B83284) kinase.
Figure 1: Proposed metabolic activation and mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the reported effects of this compound on various cell lines.
| Cell Line | Parameter | Value | Reference |
| HL60 (Human Promyelocytic Leukemia) | Long-term Treatment Concentration | 50 µM | [1] |
| hTERT-BJ1 (Telomerase-Immortalized Human Fibroblasts) | Long-term Treatment Effect | Telomere shortening from 10-20 kbp to 5-6 kbp | [3] |
Table 1: Long-term Treatment Parameters for this compound
| Cell Line | Parameter | Observation | Reference |
| HL60 | Telomere Length | Significant shortening during early passages (up to 40-50 days), then stabilization at ~2 kbp. | [1] |
| HL60 | Cell Growth | No obvious change in growth rates during long-term culture with 50 µM AZddG. | [1] |
| HL60 | Protein Expression | Significant increase in TERT (telomerase reverse transcriptase) and slight increase in POT1 (protection of telomeres 1) expression. | [1] |
| HL60 | G-overhangs | Lengthening of telomeric 3' G-overhangs. | [1] |
| hTERT-BJ1 | Telomere Length | Shortening from 10-20 kbp to 5-6 kbp, which stabilized over time. Removal of AZddG led to telomere lengthening. | [3] |
Table 2: Cellular Effects of Long-term this compound Treatment
Experimental Protocols
Protocol 1: Long-term Cell Culture with this compound
This protocol is designed for the continuous exposure of adherent or suspension cells to AZddG over several weeks to months.
Materials:
-
Cell line of interest (e.g., HL60, hTERT-BJ1)
-
Complete cell culture medium appropriate for the cell line
-
This compound (AZddG) stock solution (e.g., 10 mM in DMSO or sterile water, stored at -20°C)
-
Sterile cell culture flasks or plates
-
Standard cell culture equipment (incubator, biosafety cabinet, centrifuge, etc.)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Trypan blue solution
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density that allows for several days of growth before reaching confluency.
-
For suspension cells (e.g., HL60), seed at an initial density of approximately 2 x 10^5 cells/mL.
-
-
Preparation of Treatment Medium:
-
Thaw the AZddG stock solution.
-
Dilute the stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 50 µM for HL60 cells). Prepare a vehicle control medium with the same concentration of the solvent (e.g., DMSO) used for the stock solution.
-
-
Treatment Initiation:
-
Remove the existing medium from the cells.
-
Add the freshly prepared AZddG-containing medium or vehicle control medium to the respective cell cultures.
-
-
Cell Maintenance and Passaging:
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).
-
Monitor the cultures regularly for cell health, morphology, and confluency.
-
Media Change: For long-term experiments, it is crucial to maintain a consistent concentration of the compound. Change the medium every 2-3 days.
-
For adherent cells, aspirate the old medium and replace it with fresh AZddG-containing medium.
-
For suspension cells, centrifuge the cell suspension to pellet the cells, aspirate the supernatant, and resuspend the cells in fresh AZddG-containing medium.
-
-
Passaging: When cells reach approximately 80-90% confluency (for adherent cells) or the recommended maximum density (for suspension cells), they need to be subcultured.
-
Adherent Cells: Wash with PBS, detach with Trypsin-EDTA, neutralize the trypsin, pellet the cells by centrifugation, and resuspend in fresh AZddG-containing medium. Seed new flasks at the appropriate density.
-
Suspension Cells: Dilute the cell suspension to the initial seeding density with fresh AZddG-containing medium in new flasks.
-
-
-
Data Collection:
-
At regular intervals (e.g., weekly), collect cell samples for analysis (e.g., cell viability, telomere length analysis, protein expression).
-
Perform cell counts and viability assessments (e.g., using trypan blue exclusion) at each passage to monitor the long-term effects on cell proliferation.
-
References
- 1. Influence of 3'-azido-2',3'-dideoxyguanosine treatment on amounts of TERT and POT1 in human HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3'-Azido-2',3'-dideoxynucleoside 5'-triphosphates inhibit telomerase activity in vitro, and the corresponding nucleosides cause telomere shortening in human HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of 3'-azido-2',3'-dideoxyguanosine treatment on telomere length in human telomerase-immortalized human fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assaying Telomerase Activity with 3'-Azido-3'-deoxyguanosine triphosphate (AZGTP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telomerase, a reverse transcriptase that adds telomeric repeats to the ends of chromosomes, is a critical enzyme in cellular immortalization and is activated in the vast majority of human cancers.[1] This makes it a prime target for anticancer drug development. One promising class of telomerase inhibitors is nucleoside analogs, which act by terminating the growing telomeric DNA chain. This document provides detailed application notes and protocols for assaying the inhibitory activity of 3'-Azido-3'-deoxyguanosine triphosphate (AZGTP), a potent nucleoside analog inhibitor of telomerase.
This compound (AZG) is a nucleoside analog that, upon intracellular phosphorylation to its triphosphate form (AZGTP), can be incorporated into the nascent telomeric DNA strand by telomerase. The 3'-azido group prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus terminating chain elongation and inhibiting telomerase activity.[2]
Mechanism of Action of AZGTP
Telomerase synthesizes TTAGGG repeats onto the 3' ends of chromosomes using its RNA component as a template. AZGTP, as an analog of dGTP, is incorporated into the growing telomeric DNA strand. Once incorporated, the 3'-azido group blocks the addition of subsequent nucleotides, leading to chain termination and the inhibition of telomere elongation. This mechanism ultimately results in telomere shortening, which can trigger cellular senescence or apoptosis in cancer cells.
dot
Caption: Mechanism of Telomerase Inhibition by AZGTP.
Quantitative Data Summary
The inhibitory potency of AZGTP and related nucleoside analogs can be quantified by determining their IC50 values, the concentration of inhibitor required to reduce telomerase activity by 50%. The following table summarizes the IC50 values for several 3'-azido-2',3'-dideoxynucleoside 5'-triphosphates against HeLa cell telomerase.
| Compound | Abbreviation | IC50 (µM) |
| 3'-Azido-2',3'-dideoxyguanosine 5'-triphosphate | AZddGTP | 2.5 |
| 3'-Azido-2',3'-dideoxyadenosine 5'-triphosphate | AZddATP | 40 |
| 3'-Azido-3'-deoxythymidine 5'-triphosphate | AZTTP | >100 |
| 3'-Azido-2',3'-dideoxy-2-aminoadenosine 5'-triphosphate | AZddAATP | 8 |
Data sourced from Liu et al. (2007). Nucleic Acids Research, 35(21), 7140-9.
Experimental Protocols
Telomeric Repeat Amplification Protocol (TRAP) for Telomerase Inhibitor Screening
The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.[3] This protocol is adapted for screening telomerase inhibitors like AZGTP.
Materials:
-
Cell lysis buffer (e.g., NP-40 based)
-
Protein quantification assay kit (e.g., Bradford or BCA)
-
TRAP reaction buffer (10X)
-
dNTP mix (10 mM each)
-
TS primer (5'-AATCCGTCGAGCAGAGTT-3')
-
ACX primer (5'-GCGCGGCTTACCCTTACCCTTACCCTAACC-3')
-
Taq DNA polymerase
-
AZGTP or other inhibitors
-
Nuclease-free water
-
PCR tubes
-
Thermocycler
-
Polyacrylamide gel electrophoresis (PAGE) system
-
DNA staining dye (e.g., SYBR Green)
-
Gel imaging system
Protocol:
-
Cell Lysate Preparation: a. Harvest cultured cells and wash with ice-cold PBS. b. Resuspend the cell pellet in ice-cold lysis buffer (e.g., 100 µL per 10^6 cells). c. Incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 20 minutes at 4°C. e. Carefully collect the supernatant containing the cell extract. f. Determine the protein concentration of the extract.
-
TRAP Reaction Setup: a. For each reaction, prepare a master mix containing:
- 10X TRAP Buffer: 2.5 µL
- dNTP mix: 2.0 µL
- TS Primer (10 µM): 1.0 µL
- ACX Primer (10 µM): 1.0 µL
- Taq DNA Polymerase: 0.5 µL
- Nuclease-free water: to a final volume of 24 µL b. Aliquot 24 µL of the master mix into each PCR tube. c. Add 1 µL of the desired concentration of AZGTP (or vehicle control) to the respective tubes. d. Add 1 µL of cell extract (containing 0.1-1.0 µg of protein) to each tube.
-
Telomerase Extension and PCR Amplification: a. Place the PCR tubes in a thermocycler and perform the following program:
- Telomerase Extension: 25°C for 30 minutes
- Telomerase Inactivation: 95°C for 5 minutes
- PCR Amplification (30-35 cycles):
- 95°C for 30 seconds (Denaturation)
- 55°C for 30 seconds (Annealing)
- 72°C for 1 minute (Extension)
- Final Extension: 72°C for 10 minutes
-
Analysis of TRAP Products: a. Mix the PCR products with a loading dye. b. Run the samples on a 10-12% non-denaturing polyacrylamide gel. c. Stain the gel with a DNA dye (e.g., SYBR Green). d. Visualize the DNA laddering pattern using a gel imaging system. A decrease in the intensity of the laddering in the presence of AZGTP indicates inhibition of telomerase activity.
dot
Caption: TRAP Assay Workflow for Inhibitor Screening.
Telomere Length Analysis
Long-term treatment of cancer cells with AZG can lead to a progressive shortening of telomeres. This can be assessed using Southern blotting or quantitative PCR (qPCR).
Materials:
-
Genomic DNA extraction kit
-
Restriction enzymes (e.g., HinfI and RsaI)
-
Agarose (B213101) gel electrophoresis system
-
Southern blotting apparatus and reagents
-
Telomere-specific probe (e.g., (TTAGGG)n)
-
Chemiluminescent or radioactive detection system
-
qPCR machine and telomere-specific primers (for qPCR method)
Protocol (Southern Blotting):
-
Genomic DNA Extraction and Digestion: a. Treat cells with the desired concentrations of AZG for a specified period (e.g., several weeks). b. Extract genomic DNA from treated and untreated cells. c. Digest 5-10 µg of genomic DNA with a cocktail of restriction enzymes that do not cut within the telomeric repeats.
-
Agarose Gel Electrophoresis and Southern Blotting: a. Run the digested DNA on a 0.8% agarose gel. b. Transfer the DNA to a nylon membrane.
-
Hybridization and Detection: a. Hybridize the membrane with a labeled telomere-specific probe. b. Wash the membrane to remove unbound probe. c. Detect the telomere fragments using a chemiluminescent or radioactive detection system. A downward shift in the smear of telomeric DNA in the treated samples compared to the control indicates telomere shortening.
Downstream Cellular Effects and Signaling Pathways
Inhibition of telomerase by AZGTP and subsequent telomere shortening can trigger a DNA damage response, leading to cell cycle arrest and apoptosis.[4] Key signaling pathways involved in this process include the p53 and NF-κB pathways.
-
p53 Pathway: Telomere shortening is recognized as a form of DNA damage, which can activate the p53 tumor suppressor protein. Activated p53 can then induce the expression of cell cycle inhibitors like p21, leading to cell cycle arrest, or pro-apoptotic proteins, leading to programmed cell death.[5][6]
-
NF-κB Pathway: There is a complex interplay between the p53 and NF-κB pathways.[7] In some contexts, telomerase inhibition and the resulting cellular stress can modulate NF-κB activity, which can influence cell survival and apoptosis.
dot
Caption: Downstream Signaling of Telomerase Inhibition.
Conclusion
Assaying telomerase activity with AZGTP provides a robust method for screening and characterizing novel telomerase inhibitors. The protocols outlined in this document offer a framework for evaluating the biochemical and cellular effects of such compounds. Understanding the mechanism of action and the downstream cellular consequences of telomerase inhibition is crucial for the development of effective cancer therapeutics targeting this key enzyme.
References
- 1. Strategies Targeting Telomerase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Persistent inhibition of telomerase reprograms adult T-cell leukemia to p53-dependent senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of p53, inhibition of telomerase activity and induction of estrogen receptor beta are associated with the anti-growth effects of combination of ovarian hormones and retinoids in immortalized human mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. P53 vs NF-κB: the role of nuclear factor-kappa B in the regulation of p53 activity and vice versa - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3'-Azido-3'-deoxyguanosine as a Tool for Studying DNA Repair Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Azido-3'-deoxyguanosine (AzddG) is a nucleoside analog belonging to the family of 3'-azido-2',3'-dideoxynucleosides. These compounds are potent inhibitors of DNA synthesis and have been extensively studied for their antiviral and anticancer properties. The primary mechanism of action for these molecules, including the well-known analog 3'-azido-3'-deoxythymidine (AZT), is the termination of DNA chain elongation.[1] This property makes this compound a valuable tool for investigating the intricate processes of DNA repair. By selectively halting DNA synthesis during repair, researchers can elucidate the roles of various enzymes and pathways involved in maintaining genomic integrity.
These application notes provide an overview of the mechanism of action of this compound, its cellular metabolism, and detailed protocols for its use in studying DNA repair mechanisms.
Mechanism of Action: DNA Chain Termination
The central dogma of molecular biology dictates that DNA polymerases synthesize new DNA strands by adding deoxynucleoside triphosphates (dNTPs) to the 3'-hydroxyl group of a growing DNA chain. This compound, like other 3'-azido-nucleosides, lacks this crucial 3'-hydroxyl group, having it replaced by an azido (B1232118) (-N3) group.
Once this compound enters the cell, it is phosphorylated by cellular kinases to its active triphosphate form, this compound triphosphate (AzddGTP).[2] During DNA synthesis, DNA polymerases can mistakenly incorporate AzddGTP into the growing DNA strand opposite a cytosine base. However, due to the absence of the 3'-hydroxyl group, the formation of a phosphodiester bond with the next incoming dNTP is impossible. This results in the immediate termination of DNA chain elongation.[3]
This chain-terminating property is the foundation of its utility in studying DNA repair. DNA repair processes, such as Base Excision Repair (BER) and Nucleotide Excision Repair (NER), often involve DNA synthesis to fill in gaps created by the removal of damaged bases. The incorporation of AzddGTP during this repair synthesis leads to the accumulation of aborted repair intermediates, which can be detected and quantified to study the kinetics and efficiency of the repair process.
Caption: Mechanism of DNA chain termination by this compound triphosphate.
Cellular Metabolism and Activity
The efficacy of this compound as a tool for studying DNA repair is dependent on its cellular uptake and metabolic activation to the triphosphate form.
In a study using CEM cells (a human T-lymphoblastoid cell line), it was found that upon incubation with radiolabeled 3'-azido-2',3'-dideoxyguanosine (B1384153) (AzddGuo), a significant portion of the compound is catabolized.[2] The guanine (B1146940) base is recycled, leading to the majority of the radiolabel being recovered in normal ribonucleotides and deoxyribonucleotides. Only about 10% of the intracellular compound was found as AzddGuo nucleotides.[2] The diphosphate (B83284) of AzddGuo was the predominant nucleotide metabolite, suggesting that the conversion of the diphosphate to the triphosphate by nucleoside diphosphate kinase is the rate-limiting step in its activation.[2]
Interestingly, inhibiting de novo deoxyribonucleotide synthesis with hydroxyurea (B1673989) was shown to double the phosphorylation of AzddGuo.[2] This suggests that the cellular nucleotide pools can influence the activation of this analog.
Caption: Cellular metabolism of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of 3'-azido-nucleosides. It is important to note that much of the detailed kinetic data for inhibition of DNA polymerases is available for the thymidine (B127349) analog, AZT, which serves as a well-characterized model for this class of compounds.
Table 1: Metabolism of 3'-Azido-2',3'-dideoxyguanosine in CEM Cells
| Parameter | Value | Reference |
| Percentage of AzddGuo nucleotides | ~10% of total intracellular radiolabel | [2] |
| Predominant nucleotide metabolite | AzddGuo-diphosphate | [2] |
| Effect of hydroxyurea on phosphorylation | Two-fold increase | [2] |
Table 2: Inhibition of DNA Polymerases by 3'-Azido-3'-deoxythymidine Triphosphate (AZTTP)
| Enzyme | Primer-Template | Ki (µM) | Km for dTTP (µM) | Reference |
| HIV Reverse Transcriptase | poly(rA)-oligo(dT)12-18 | 0.04 | 2.8 | [4] |
| HIV Reverse Transcriptase | Activated calf thymus DNA | 0.3 | 1.2 | [4] |
| Human DNA Polymerase α | Activated calf thymus DNA | 230 | 2.4 | [4] |
| Human DNA Polymerase β | Activated calf thymus DNA | 73 | 6.0 | [4] |
| Hepatitis B Virus DNA Polymerase | Endogenous | ~0.04 | 0.1 | [5] |
Experimental Protocols
The following protocols provide general methodologies for using this compound to study DNA repair mechanisms. These should be adapted based on the specific research question and experimental system.
Protocol 1: In Vitro DNA Polymerase Inhibition Assay
This protocol is designed to assess the inhibitory effect of AzddGTP on the activity of a purified DNA polymerase, which is a key step in many DNA repair pathways.
Materials:
-
Purified DNA polymerase (e.g., DNA Polymerase β for BER studies)
-
This compound triphosphate (AzddGTP)
-
Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)
-
Radiolabeled dNTP (e.g., [α-32P]dGTP)
-
Primed DNA template (a single-stranded DNA template annealed to a shorter complementary primer)
-
Reaction buffer (specific to the DNA polymerase being used)
-
Stop solution (e.g., EDTA)
-
Denaturing polyacrylamide gel
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, primed DNA template, and all dNTPs except the one that is radiolabeled and the one that AzddGTP will compete with (in this case, dGTP).
-
Add Inhibitor: Add varying concentrations of AzddGTP to different reaction tubes. Include a control with no AzddGTP.
-
Initiate the Reaction: Add the purified DNA polymerase and the radiolabeled dNTP to initiate the reaction.
-
Incubate: Incubate the reaction at the optimal temperature for the DNA polymerase for a specific time (e.g., 10-30 minutes).
-
Stop the Reaction: Terminate the reaction by adding the stop solution.
-
Analyze the Products: Denature the DNA products and resolve them on a denaturing polyacrylamide gel.
-
Visualize and Quantify: Visualize the radiolabeled DNA products using a phosphorimager or autoradiography. The intensity of the full-length product band will decrease with increasing concentrations of AzddGTP. The appearance of shorter, terminated fragments can also be observed.
Protocol 2: Cell-Based DNA Repair Assay (Comet Assay)
This protocol assesses the ability of this compound to inhibit the repair of DNA damage in cultured cells. The comet assay (single-cell gel electrophoresis) is used to detect DNA strand breaks.
Materials:
-
Cultured cells of interest
-
This compound
-
DNA damaging agent (e.g., H2O2 for oxidative damage, UV radiation for bulky adducts)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Comet assay kit (including lysis solution, electrophoresis buffer, and DNA stain)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Plate the cells and allow them to adhere. Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours).
-
Induce DNA Damage: Expose the cells to a DNA damaging agent. For example, treat with H2O2 for 15 minutes on ice.
-
Allow for Repair: Wash the cells with fresh medium and incubate for different time points (e.g., 0, 1, 2, 4 hours) to allow for DNA repair. The medium should contain the same concentration of this compound as the pre-treatment.
-
Perform Comet Assay:
-
Harvest the cells and embed them in low-melting-point agarose (B213101) on a microscope slide.
-
Lyse the cells using the lysis solution to remove membranes and proteins, leaving behind the nucleoids.
-
Perform electrophoresis under alkaline conditions. Damaged DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail."
-
-
Stain and Visualize: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.
-
Analyze Data: Quantify the extent of DNA damage by measuring the length and intensity of the comet tails. Inhibition of DNA repair will result in longer comet tails at the later repair time points in the cells treated with this compound compared to the untreated controls.
References
- 1. tig.org.za [tig.org.za]
- 2. The metabolism of 3'-azido-2',3'-dideoxyguanosine in CEM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3'-Azido-2',3'-ddGTP [baseclick.eu]
- 4. 3'-Azido-3'-deoxythymidine triphosphate as an inhibitor and substrate of purified human immunodeficiency virus reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of hepatitis B virus DNA polymerase by 3'-azido-3'-deoxythymidine triphosphate but not by its threo analog - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with 3'-Azido-3'-deoxyguanosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Azido-3'-deoxyguanosine (AZddG) is a nucleoside analog that functions as a potent inhibitor of telomerase, a reverse transcriptase that plays a crucial role in maintaining telomere length and cellular immortality, particularly in cancer cells. By incorporating into telomeric DNA, AZddG terminates chain elongation, leading to telomere shortening, cell cycle arrest, and induction of apoptosis. This application note provides detailed protocols for analyzing the cellular effects of AZddG treatment using flow cytometry, a powerful technique for single-cell analysis. The provided methodologies will enable researchers to quantify the impact of AZddG on cell cycle progression and apoptosis, critical parameters in the evaluation of its therapeutic potential.
Mechanism of Action
This compound, upon intracellular phosphorylation to its triphosphate form (AZddGTP), is recognized by telomerase as a substrate. However, due to the presence of the 3'-azido group instead of a hydroxyl group, the incorporation of AZddGTP into the growing telomeric DNA strand results in the termination of DNA synthesis. This leads to progressive telomere shortening with each cell division, ultimately triggering a DNA damage response. This response can activate cell cycle checkpoints, primarily causing arrest in the S or G2/M phase, and can also initiate the intrinsic apoptotic pathway.
Data Presentation
While extensive quantitative flow cytometry data specifically for this compound is not widely available in the public domain, the effects of the closely related and well-studied compound, 3'-Azido-3'-deoxythymidine (AZT), provide a representative example of the expected outcomes. The following tables summarize typical results from flow cytometry analysis of cancer cell lines treated with AZT, which, like AZddG, is a nucleoside analog telomerase inhibitor.
Table 1: Effect of 3'-Azido-3'-deoxythymidine (AZT) on Cell Cycle Distribution of HO-8910 Ovarian Cancer Cells [1]
| Treatment Group | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 57.6 | 26.9 | 15.5 |
| 0.8 mM AZT (72h) | 1.1 | 41.2 | 57.6 |
| 1.2 mM AZT (72h) | 67.7 | 20.1 | 12.2 |
Table 2: Induction of Apoptosis by 3'-Azido-3'-deoxythymidine (AZT) in HO-8910 Ovarian Cancer Cells [1]
| Treatment Group | Apoptotic Cells (%) |
| Control | Not Reported |
| AZT (concentration not specified) | 14.2 |
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium (B1200493) Iodide Staining
This protocol details the preparation and analysis of cells treated with this compound for cell cycle distribution by flow cytometry using propidium iodide (PI), a fluorescent intercalating agent that binds to DNA.
Materials:
-
Cells of interest (e.g., cancer cell line)
-
This compound (AZddG)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels at a density that will allow for logarithmic growth during the treatment period.
-
Allow cells to attach overnight (for adherent cells).
-
Treat cells with the desired concentrations of AZddG and a vehicle control (e.g., DMSO) for the specified duration (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium, wash once with PBS, and detach the cells using trypsin-EDTA. Neutralize trypsin with complete medium.
-
For suspension cells, directly collect the cells.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Pellet the fixed cells by centrifugation at 800 x g for 5 minutes.
-
Carefully aspirate the ethanol without disturbing the cell pellet.
-
Wash the cell pellet once with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using a 488 nm or 561 nm laser for excitation and collecting the emission at approximately 610 nm.
-
Use a linear scale for the DNA content histogram.
-
Collect a sufficient number of events (e.g., 10,000-20,000) for accurate analysis.
-
Use appropriate software to model the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Protocol 2: Apoptosis Analysis using Annexin V and Propidium Iodide Staining
This protocol describes the detection of apoptosis in cells treated with this compound by staining with fluorescently labeled Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Cells of interest
-
This compound (AZddG)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1 for cell seeding and treatment with AZddG.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells to include the apoptotic population.
-
For adherent cells, collect the culture medium (containing floating cells), wash the adherent cells with PBS, and then detach them with trypsin-EDTA.
-
Combine the collected medium and the detached cells.
-
Pellet the cells by centrifugation at 300 x g for 5 minutes at 4°C.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet once with 1 mL of ice-cold PBS. Centrifuge again.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution (e.g., 50 µg/mL). The exact volumes may vary depending on the manufacturer's instructions.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use a 488 nm laser for excitation.
-
Collect FITC fluorescence at approximately 530 nm and PI fluorescence at approximately 610 nm.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.
-
Create a quadrant plot of Annexin V-FITC versus PI to distinguish between:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Mandatory Visualizations
Caption: Signaling pathway of this compound leading to apoptosis.
Caption: Experimental workflow for cell cycle analysis.
Caption: Experimental workflow for apoptosis analysis.
References
Metabolic Labeling of Viral DNA with 3'-Azido-3'-deoxyguanosine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the metabolic labeling of viral DNA using the nucleoside analog 3'-Azido-3'-deoxyguanosine (3'-Azido-dG). This powerful technique enables the visualization and analysis of viral DNA replication in infected cells. The incorporation of 3'-Azido-dG introduces a bioorthogonal azide (B81097) group into the nascent viral DNA, which can then be specifically and efficiently tagged with fluorescent probes or other reporters via click chemistry. This methodology is invaluable for studying viral replication dynamics, screening antiviral compounds, and elucidating the mechanisms of viral DNA synthesis.
Principle of the Method
The metabolic labeling of viral DNA with 3'-Azido-dG is a two-step process. First, the cell-permeable 3'-Azido-dG is introduced to virus-infected cells. Inside the cell, it is phosphorylated by cellular and/or viral kinases to its triphosphate form, this compound triphosphate (3'-Azido-dGTP). This activated analog is then recognized by viral DNA polymerases and incorporated into newly synthesized viral DNA. As 3'-Azido-dG lacks a 3'-hydroxyl group, its incorporation leads to chain termination, thus inhibiting further DNA elongation. This mechanism of action is analogous to that of other well-known antiviral nucleosides like zidovudine (B1683550) (AZT).[1]
The second step involves the detection of the incorporated azide-modified DNA. The azide group serves as a chemical handle for bioorthogonal ligation. The most common method is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry." In this reaction, a fluorescently labeled alkyne probe is covalently attached to the azide group in the viral DNA. The high specificity and efficiency of the click reaction allow for sensitive and low-background detection of the labeled viral DNA using techniques such as fluorescence microscopy.
Applications
-
Visualization of Viral Replication Sites: Fluorescence microscopy can be used to visualize the subcellular localization of viral DNA synthesis within infected cells.
-
Quantification of Viral DNA Replication: The fluorescence intensity from labeled viral DNA can be quantified to assess the level of viral replication under different conditions.
-
Antiviral Drug Screening: The method can be adapted for high-throughput screening of compounds that inhibit viral DNA synthesis. A reduction in the fluorescence signal would indicate potential antiviral activity.
-
Studying the Mechanism of Action of Antiviral Drugs: This technique can be used to investigate how different drugs affect the kinetics and localization of viral DNA replication.
Quantitative Data
The following tables summarize key quantitative data related to the antiviral activity of azido-nucleosides. While specific data for 3'-Azido-dGTP's interaction with viral polymerases is limited in the public domain, data from closely related compounds provide a strong basis for its application.
Table 1: Antiviral Activity of 3'-Azido-2',3'-dideoxyguanosine (AzddGuo) against HIV-1
| Parameter | Value | Cell Line | Virus | Reference |
| 50% Effective Dose (ED50) | 1.4 µM | MT-4 | HIV-1 | [2] |
| 50% Cytotoxic Dose (CD50) | 190 µM | MT-4 | - | [2] |
| Selectivity Index (CD50/ED50) | ~136 | MT-4 | HIV-1 | [2] |
Table 2: Inhibition of Viral DNA Polymerases by 3'-Azido-3'-deoxythymidine triphosphate (AZT-TP)
This data for the thymidine (B127349) analog of 3'-Azido-dG illustrates the potential for potent and selective inhibition of viral polymerases.
| Enzyme | K_i_ Value (µM) | Virus | Reference |
| Hepatitis B Virus DNA Polymerase | ~0.04 | Hepatitis B Virus | [3] |
| Avian Leukosis Virus Reverse Transcriptase | 0.09 ± 0.003 | Avian Leukosis Virus | [4][5] |
| Human Immunodeficiency Virus Reverse Transcriptase | 0.01 - 1.2 (template dependent) | HIV | [6] |
Experimental Protocols
The following protocols provide a general framework for the metabolic labeling of viral DNA with 3'-Azido-dG and its subsequent detection. Optimization of parameters such as the concentration of 3'-Azido-dG, incubation times, and virus multiplicity of infection (MOI) is recommended for each specific experimental system.
Protocol 1: Metabolic Labeling of Viral DNA in Infected Cells
Materials:
-
Host cells permissive to the virus of interest
-
Virus stock
-
Complete cell culture medium
-
This compound (3'-Azido-dG)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
Procedure:
-
Cell Seeding: Seed host cells on a suitable culture vessel (e.g., coverslips in a 24-well plate for microscopy) and allow them to adhere overnight.
-
Virus Infection: Infect the cells with the virus at a desired MOI. Include uninfected control cells.
-
Metabolic Labeling:
-
At the desired time post-infection, remove the culture medium and replace it with fresh medium containing 3'-Azido-dG. The optimal concentration should be determined empirically, but a starting range of 1-10 µM is recommended based on the effective concentrations of similar nucleoside analogs.[2]
-
Incubate the cells for a period that allows for significant viral DNA replication (e.g., 4-24 hours). This will depend on the replication kinetics of the specific virus.
-
-
Washing: Remove the labeling medium and wash the cells twice with PBS.
-
Fixation: Fix the cells by adding the fixation solution and incubating for 15 minutes at room temperature.
-
Washing: Remove the fixation solution and wash the cells twice with PBS.
-
Permeabilization: Permeabilize the cells by adding the permeabilization solution and incubating for 20 minutes at room temperature.
-
Washing: Remove the permeabilization solution and wash the cells three times with PBS.
-
Proceed immediately to Protocol 2 for the click chemistry reaction.
Protocol 2: Click Chemistry Reaction and Fluorescence Microscopy
Materials:
-
Labeled cells from Protocol 1
-
Fluorescent alkyne probe (e.g., an Alexa Fluor alkyne)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM)
-
Reducing agent solution (e.g., 50 mM sodium ascorbate (B8700270), freshly prepared)
-
Copper ligand (e.g., TBTA) solution (e.g., 10 mM in DMSO)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Prepare Click Reaction Cocktail:
-
Important: Prepare the click reaction cocktail fresh and use it immediately. The following is an example for one well of a 24-well plate (adjust volumes as needed).
-
To 100 µL of PBS, add:
-
2 µL of the fluorescent alkyne probe stock solution (e.g., 1 mM)
-
1 µL of the CuSO₄ solution
-
1 µL of the TBTA solution
-
10 µL of the freshly prepared sodium ascorbate solution
-
-
Vortex gently to mix.
-
-
Click Reaction:
-
Remove the final PBS wash from the permeabilized cells.
-
Add enough of the click reaction cocktail to completely cover the cells on the coverslip.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the click reaction cocktail.
-
Wash the cells three times with the wash buffer, incubating for 5 minutes during each wash.
-
-
Nuclear Counterstaining:
-
Incubate the cells with a nuclear counterstain solution (e.g., 1 µg/mL DAPI in PBS) for 5-10 minutes at room temperature, protected from light.
-
-
Final Washes: Wash the cells twice with PBS.
-
Mounting:
-
Carefully remove the coverslip from the well and wick away excess PBS.
-
Mount the coverslip on a microscope slide with a drop of antifade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
-
Fluorescence Microscopy:
-
Image the cells using a fluorescence microscope with appropriate filters for the chosen fluorescent probe and the nuclear counterstain.
-
Visualizations
Caption: Workflow for metabolic labeling and detection of viral DNA.
Caption: Mechanism of viral DNA polymerase inhibition.
References
- 1. Antimicrobial strategies: inhibition of viral polymerases by 3'-hydroxyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective inhibition of human immunodeficiency virus (HIV) by 3'-azido-2', 3'-dideoxyguanosine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of hepatitis B virus DNA polymerase by 3'-azido-3'-deoxythymidine triphosphate but not by its threo analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3'-Azido-3'-deoxythymidine inhibits the replication of avian leukosis virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3'-Azido-3'-deoxythymidine inhibits the replication of avian leukosis virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
Application Notes and Protocols: 3'-Azido-3'-deoxyguanosine for Single-Molecule Tracking
Introduction
The visualization of individual biomolecules in living cells provides invaluable insights into complex biological processes. Single-molecule tracking (SMT) has emerged as a powerful tool for studying the dynamics and interactions of proteins and nucleic acids in their native environment. A key challenge in SMT is the specific and minimally perturbative labeling of the target molecule with a bright and photostable fluorophore.
This document details the application of 3'-Azido-3'-deoxyguanosine, a modified nucleoside analog, for single-molecule tracking experiments. By leveraging the principles of metabolic labeling and bioorthogonal click chemistry, researchers can specifically tag and track nascent DNA or RNA molecules in live cells. This approach offers high specificity and biocompatibility, making it an ideal method for studying dynamic processes such as DNA replication, transcription, and repair, as well as for monitoring the effects of therapeutic agents on these processes.
The workflow involves introducing this compound to cells, where it is incorporated into newly synthesized nucleic acids. The azide (B81097) group serves as a bioorthogonal handle for covalent attachment of a fluorescent probe via a strain-promoted azide-alkyne cycloaddition (SPAAC) or copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[1][2][3][4] This two-step labeling strategy ensures that only the molecules of interest are fluorescently tagged, minimizing background signal and enabling high-resolution tracking of single molecules.[5][6]
Application Notes
The use of this compound in conjunction with click chemistry offers several advantages for single-molecule tracking studies:
-
High Specificity: The enzymatic incorporation of the azido-modified nucleoside into nucleic acids ensures that labeling is restricted to the target biomolecule. The subsequent click reaction is highly specific between the azide and the alkyne-modified fluorophore, preventing off-target labeling.[4][7]
-
Biocompatibility: The azide group is small and biologically inert, minimizing perturbation of the natural structure and function of the labeled nucleic acid. Copper-free click chemistry (SPAAC) is particularly well-suited for live-cell imaging as it avoids the cytotoxicity associated with copper catalysts.[3][6]
-
Versatility: A wide range of alkyne-modified fluorescent dyes with different photophysical properties are commercially available, allowing researchers to choose the optimal probe for their specific imaging setup and experimental goals.
-
Quantitative Analysis: Single-molecule tracking data can provide quantitative information on the diffusion dynamics, localization, and binding kinetics of the labeled molecules, offering deep insights into their cellular function.[8][9]
Potential Applications:
-
DNA Replication and Repair: Tracking the incorporation of this compound into newly synthesized DNA can be used to study the dynamics of replication forks and the recruitment of DNA repair proteins to sites of damage.
-
Transcription Dynamics: Visualizing the synthesis of individual RNA transcripts in real-time can provide insights into gene regulation, transcription bursting, and the assembly of ribonucleoprotein complexes.
-
Viral Replication: The strategy can be employed to track the replication of viral genomes within host cells, offering a powerful tool for studying viral infection and for screening antiviral drugs.
-
Drug Development: By monitoring the effects of small molecules on nucleic acid metabolism and dynamics, this technique can be used to screen for and characterize the mechanism of action of novel therapeutic agents.[10]
Quantitative Data Summary
The following tables summarize representative quantitative data from metabolic labeling and single-molecule tracking experiments. Note that optimal concentrations and incubation times may vary depending on the cell type and experimental conditions.
Table 1: Metabolic Labeling and Probe Concentrations
| Parameter | Value | Reference |
| Azido-Sugar Concentration (Ac4ManNAz) | 10 µM | [7] |
| Azido-Nucleoside Concentration (EdU) | 10 µM | [11] |
| Alkyne-Fluorophore Concentration (DBCO-Cy5) | 10 µM | [12] |
| Incubation Time (Metabolic Labeling) | 3 days | [12] |
| Incubation Time (Click Reaction) | 10 min | [6] |
Table 2: Single-Molecule Tracking Parameters
| Parameter | Value | Reference |
| Laser Excitation Wavelength | 405 nm (activation), 561 nm (excitation) | [13] |
| Laser Power | 2.7 mW (activation), 23.0 mW (excitation) | [13] |
| Frame Rate | 10-100 Hz | [9] |
| Localization Precision | ~39 nm | [8] |
| Typical Trajectory Length | > 5 frames | [13] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with this compound
-
Cell Culture: Plate mammalian cells on glass-bottom dishes suitable for high-resolution microscopy. Allow cells to adhere and grow to the desired confluency (typically 50-70%).
-
Preparation of Labeling Medium: Prepare fresh cell culture medium containing 1-10 µM of this compound. The optimal concentration should be determined empirically for each cell line to ensure efficient labeling without cytotoxicity.
-
Metabolic Labeling: Remove the existing culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the labeling medium to the cells.
-
Incubation: Incubate the cells for a period ranging from a few hours to several days, depending on the desired labeling density and the rate of nucleic acid synthesis in the chosen cell line.
-
Washing: After incubation, remove the labeling medium and wash the cells three times with pre-warmed PBS to remove any unincorporated this compound.
Protocol 2: Fluorescent Labeling via Copper-Free Click Chemistry (SPAAC)
This protocol is recommended for live-cell imaging.
-
Prepare Staining Solution: Prepare a solution of a strain-promoted alkyne-fluorophore conjugate (e.g., DBCO-Cy5) in a suitable buffer (e.g., PBS or live-cell imaging medium) at a final concentration of 1-10 µM.
-
Labeling Reaction: Add the staining solution to the metabolically labeled cells.
-
Incubation: Incubate the cells for 10-60 minutes at 37°C. The optimal incubation time should be determined to achieve sufficient signal-to-noise while minimizing background.
-
Washing: Remove the staining solution and wash the cells three times with pre-warmed imaging medium to remove the unreacted fluorophore.
-
Imaging: The cells are now ready for live-cell single-molecule tracking microscopy.
Protocol 3: Single-Molecule Tracking Microscopy and Data Acquisition
-
Microscope Setup: Use a total internal reflection fluorescence (TIRF) microscope or a highly inclined and laminated optical sheet (HILO) microscope for single-molecule imaging. Ensure the microscope is equipped with the appropriate lasers for fluorophore excitation and a sensitive EMCCD or sCMOS camera for detection.
-
Cell Imaging: Place the labeled cells on the microscope stage and maintain them at 37°C and 5% CO2 using a stage-top incubator.
-
Image Acquisition: Acquire time-lapse image series at a high frame rate (e.g., 20-100 frames per second). Use stroboscopic laser illumination to minimize phototoxicity and photobleaching.
-
Data Acquisition: Record a sufficient number of frames (typically several thousand) to capture a large number of single-molecule trajectories.
-
Data Analysis: Use single-particle tracking software to detect and track individual fluorescent spots in the acquired image series. Analyze the resulting trajectories to determine parameters such as diffusion coefficients, confinement radii, and residence times.
Visualizations
Caption: Workflow for single-molecule tracking using this compound.
Caption: Investigating DNA damage response with this compound.
Caption: Logical workflow of a single-molecule tracking experiment.
References
- 1. Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strain-promoted “click” chemistry for terminal labeling of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry | AAT Bioquest [aatbio.com]
- 5. Metabolic Labeling of Live Stem Cell for In Vitro Imaging and In Vivo Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
- 8. A high-throughput platform for single-molecule tracking identifies drug interaction and cellular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Single molecule tracking based drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages [thno.org]
- 13. Frontiers | Single-molecule tracking of PprI in D. radiodurans without interference of autoblinking [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3'-Azido-3'-deoxyguanosine Concentration for Minimal Cytotoxicity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you determine the optimal concentration of 3'-Azido-3'-deoxyguanosine for your experiments while minimizing cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cytotoxicity for this compound?
A1: this compound is a nucleoside analog. Its primary mechanism of action, and consequently its cytotoxicity, is the termination of DNA chain elongation. After being phosphorylated within the cell to its triphosphate form, it competes with the natural deoxyguanosine triphosphate (dGTP) for incorporation into newly synthesizing DNA by DNA polymerases. The 3'-azido group on the sugar moiety prevents the formation of a phosphodiester bond with the next incoming nucleotide, thereby halting DNA replication and leading to cell death.[1]
A significant off-target effect contributing to cytotoxicity is mitochondrial toxicity. The active triphosphate form of the analog can inhibit mitochondrial DNA polymerase gamma, leading to depletion of mitochondrial DNA (mtDNA) and impaired mitochondrial function.[2][3] This can result in increased production of reactive oxygen species (ROS), leading to oxidative stress and further cellular damage.[4]
Q2: How can I determine the optimal, non-cytotoxic concentration of this compound for my specific cell line?
A2: The optimal concentration is cell line-dependent and must be determined empirically. A common approach is to perform a dose-response experiment using a wide range of concentrations (e.g., from nanomolar to micromolar). The goal is to identify the highest concentration that does not significantly affect cell viability compared to an untreated control. This is often referred to as the Maximum Non-Toxic Concentration (MNTC). Standard cytotoxicity assays such as MTT, Neutral Red, or LDH assays are recommended for this purpose.
Q3: What are the key differences between IC50 and CC50 values?
A3: The IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In the context of cytotoxicity, it represents the concentration of a compound that is required to inhibit the proliferation of a cell population by 50%.
The CC50 (50% cytotoxic concentration) is the concentration of a compound that kills 50% of the cells in a given experiment. While often used interchangeably with IC50 in cytotoxicity studies, it's a more direct measure of cell death.
Q4: Should I use cancer cell lines or normal cell lines to determine the therapeutic index?
A4: To determine the therapeutic index, it is crucial to assess the cytotoxicity of this compound in both cancerous and normal (non-cancerous) cell lines, preferably from the same tissue of origin. The therapeutic index is a ratio that compares the concentration at which a drug is effective (e.g., inhibits cancer cell growth) to the concentration at which it is toxic to normal cells. A higher therapeutic index indicates a more favorable safety profile.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells in cytotoxicity assays. | - Inconsistent cell seeding density.- Pipetting errors during serial dilutions.- Edge effects in the multi-well plate.- Contamination. | - Use a hemocytometer or automated cell counter for accurate cell seeding.- Prepare master mixes for dilutions and use calibrated pipettes.- Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.- Regularly check for and discard contaminated cultures. |
| No cytotoxic effect observed even at high concentrations. | - The cell line may be resistant to the compound.- Insufficient incubation time.- The compound may not be properly phosphorylated to its active form in the chosen cell line.- The compound may be unstable in the culture medium. | - Test a different, more sensitive cell line if possible.- Increase the incubation period (e.g., from 24h to 48h or 72h).- Verify the expression levels of relevant kinases (e.g., deoxyguanosine kinase) in your cell line.- Assess the stability of the compound in the culture medium over time. |
| Observed cytotoxicity is much higher than expected. | - The cell line is particularly sensitive.- Errors in stock solution concentration calculation.- Solvent (e.g., DMSO) toxicity at the concentrations used. | - Perform a wider range of dilutions to pinpoint the optimal concentration.- Double-check all calculations and ensure the stock solution was prepared correctly.- Include a solvent control to determine its contribution to cytotoxicity. Keep the final solvent concentration consistent and as low as possible across all wells. |
Data Presentation: Comparative Cytotoxicity of Nucleoside Analogs
Due to the limited availability of specific cytotoxicity data for this compound, the following table provides a comparative overview of the 50% cytotoxic concentration (CC50) for its close analog, 3'-Azido-3'-deoxythymidine (AZT), and other nucleoside analogs in various human cell lines. A higher CC50 value indicates lower cytotoxicity.
| Compound | Cell Line | Cell Type | CC50 (µM) | Reference |
| Zidovudine (AZT) | CEM | T-lymphoblastoid | >100 | [1] |
| Stimulated PBMCs | Peripheral Blood Mononuclear Cells | ~10 | [1] | |
| Resting PBMCs | Peripheral Blood Mononuclear Cells | >100 | [1] | |
| HCT-8 | Colon Carcinoma | 55 (IC50) | [5] | |
| HO-8910 | Ovarian Cancer | ~100 (after 72h) | [6] | |
| Didanosine (ddI) | CEM | T-lymphoblastoid | >100 | [1] |
| Stimulated PBMCs | Peripheral Blood Mononuclear Cells | >100 | [1] | |
| Resting PBMCs | Peripheral Blood Mononuclear Cells | ~50 | [1] | |
| Zalcitabine (ddC) | Various | - | High Toxicity | [2] |
| Stavudine (d4T) | Various | - | High Toxicity | [2] |
| Lamivudine (3TC) | Various | - | Low Toxicity | [2] |
| Abacavir | Various | - | Low Toxicity | [2] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated and solvent controls.
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 or CC50 value.
Neutral Red Uptake Assay
This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay.
-
Dye Incubation: Remove the treatment medium and add a medium containing Neutral Red. Incubate for approximately 2-3 hours.
-
Washing: Remove the dye-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove any unincorporated dye.
-
Dye Extraction: Add a destain solution (e.g., a mixture of ethanol (B145695) and acetic acid) to each well to extract the dye from the cells.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the amount of lactate (B86563) dehydrogenase released from damaged cells into the culture medium, which is a measure of cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum release control.
Signaling Pathways and Experimental Workflows
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Signaling pathway of nucleoside analog-induced mitochondrial toxicity.
Caption: Key events in the intrinsic apoptosis signaling pathway.
References
- 1. Toxicity of antiretroviral nucleoside and nucleotide analogues: is mitochondrial toxicity the only mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Absence of a universal mechanism of mitochondrial toxicity by nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AZT induces oxidative damage to cardiac mitochondria: protective effect of vitamins C and E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3'-Azido-3'-deoxythymidine cytotoxicity and metabolism in the human colon tumor cell line HCT-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abeomics.com [abeomics.com]
Troubleshooting low yield in 3'-Azido-3'-deoxyguanosine click chemistry reactions
Welcome to the technical support center for troubleshooting low yields in 3'-Azido-3'-deoxyguanosine click chemistry reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common experimental challenges.
Troubleshooting Guide & FAQs
This section addresses specific issues that can lead to low reaction yields and other problems during Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) Azide-Alkyne Cycloaddition reactions with this compound.
Frequently Asked Questions (FAQs)
Q1: My CuAAC reaction with this compound has a very low yield. What are the most common causes?
Low yields in CuAAC reactions are frequently due to issues with the catalyst, reagents, or reaction conditions. The most common culprits include:
-
Copper (I) Oxidation: The active catalyst is Cu(I), which can easily be oxidized to the inactive Cu(II) state by dissolved oxygen.[1]
-
Impure Reagents: The purity of your this compound, alkyne partner, copper source, and ligand is critical.
-
Suboptimal Ligand Choice or Concentration: The ligand stabilizes the Cu(I) catalyst and accelerates the reaction. The choice of ligand and its ratio to copper is crucial and can vary depending on the solvent and substrates.[2]
-
Presence of Inhibitors: Functional groups on your substrates or impurities in the reaction mixture can chelate the copper catalyst, rendering it inactive.
-
Poor Solubility: If any of the reactants are not fully dissolved in the solvent system, the reaction will be slow and incomplete.
Q2: How can I improve the yield of my CuAAC reaction?
To improve your yield, consider the following optimization strategies:
-
Degas Your Solvents: Before starting the reaction, thoroughly degas all solvents to remove dissolved oxygen.[3]
-
Use a Reducing Agent: Add a reducing agent like sodium ascorbate (B8700270) to the reaction mixture to continually regenerate the active Cu(I) catalyst from any oxidized Cu(II).[4]
-
Optimize the Ligand: Experiment with different copper-stabilizing ligands (e.g., TBTA, THPTA) and vary the ligand-to-copper ratio. An excess of ligand is often beneficial.[5]
-
Increase Reactant Concentration: If possible, increasing the concentration of your this compound and alkyne partner can improve reaction rates.
-
Vary the Copper Source: While copper(II) sulfate (B86663) with a reducing agent is common, direct sources of copper(I) like CuI or CuBr can also be used, though they may be more sensitive to oxidation.[4]
Q3: My SPAAC reaction is very slow and gives a low yield. What are the likely reasons?
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free method, so the troubleshooting focus shifts to the reactants themselves and the reaction environment:
-
Steric Hindrance: The bulky nature of the cyclooctyne (B158145) and the this compound can sterically hinder the reaction.
-
Low Reactivity of the Cyclooctyne: Different strained alkynes (e.g., DBCO, BCN) have varying levels of reactivity.[6]
-
Suboptimal Reaction Conditions: Factors like pH, temperature, and solvent can still significantly impact the reaction rate.
-
Instability of the Cyclooctyne: Some strained alkynes can be unstable under certain conditions, leading to degradation over time.
Q4: What are the best ways to optimize a SPAAC reaction?
To enhance the performance of your SPAAC reaction:
-
Choose a More Reactive Cyclooctyne: If you are experiencing slow kinetics, consider switching to a more reactive cyclooctyne derivative.
-
Increase the Temperature: Gently heating the reaction (e.g., to 37°C) can often increase the reaction rate, provided your biomolecules are stable at that temperature.
-
Optimize the pH: The optimal pH for SPAAC reactions can vary, so a pH screen may be beneficial.
-
Use a PEG Linker: Introducing a polyethylene (B3416737) glycol (PEG) spacer on your alkyne can reduce steric hindrance and improve reaction efficiency.
Q5: I see a precipitate forming in my CuAAC reaction. What is it and what should I do?
A precipitate in a CuAAC reaction can be a few things:
-
Insoluble Product: Your final triazole product may be insoluble in the reaction solvent.
-
Catalyst Aggregation: The copper catalyst can sometimes precipitate out of solution, especially if the ligand is not effective.
-
Alkyne Homocoupling (Glaser Coupling): In the presence of oxygen, alkynes can undergo oxidative homocoupling, which often forms an insoluble polymer.[1]
To address this, you can try to change the solvent system to improve solubility or use a more effective copper-chelating ligand. Ensuring the reaction is thoroughly deoxygenated will help prevent Glaser coupling.
Data Presentation
The following tables summarize quantitative data to aid in experimental design and troubleshooting.
Table 1: Comparison of CuAAC Ligands for Reactions with Azides
| Ligand | Typical Solvent System | Key Advantages | Potential Issues |
| TBTA (Tris(benzyltriazolylmethyl)amine) | DMSO/water, THF/water | High reaction rates, good for organic solvents.[1] | Low water solubility. |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Aqueous buffers | High water solubility, ideal for bioconjugations. | May be less effective in high concentrations of organic solvents. |
| BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) | Aqueous buffers | Protects biomolecules from oxidative damage.[5] | Can inhibit the reaction at high concentrations.[5] |
Table 2: CuAAC vs. SPAAC for Nucleoside Click Chemistry
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst | Copper(I) | None |
| Reaction Rate | Very fast (minutes to hours) | Slower (hours to overnight) |
| Biocompatibility | Potentially cytotoxic due to copper | Excellent for in vivo and live-cell applications |
| Side Reactions | Alkyne homocoupling, protein oxidation | Possible reaction with thiols |
| Reagent Complexity | Simple terminal alkynes | More complex and expensive strained cyclooctynes |
| Typical Yield | Often >90% | Generally >85% |
Experimental Protocols
Protocol 1: General Procedure for CuAAC of this compound
This protocol is a starting point and may require optimization.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of your terminal alkyne partner in DMSO.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of CuSO₄·5H₂O in water.
-
Prepare a 50 mM stock solution of THPTA ligand in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the following in order:
-
Phosphate buffer (pH 7.4) to a final volume of 500 µL.
-
This compound stock solution (to a final concentration of 1 mM).
-
Alkyne stock solution (to a final concentration of 1.2 mM).
-
THPTA stock solution (to a final concentration of 5 mM).
-
CuSO₄ stock solution (to a final concentration of 1 mM).
-
-
Vortex the mixture gently.
-
Initiate the reaction by adding the sodium ascorbate stock solution (to a final concentration of 10 mM).
-
Vortex the mixture again.
-
-
Incubation and Monitoring:
-
Incubate the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Purification:
-
Upon completion, the product can be purified by reverse-phase HPLC.
-
Protocol 2: General Procedure for SPAAC of this compound
This protocol is a starting point and may require optimization.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of a DBCO-functionalized alkyne partner in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the following in order:
-
Phosphate buffer (pH 7.4) to a final volume of 500 µL.
-
This compound stock solution (to a final concentration of 1 mM).
-
DBCO-alkyne stock solution (to a final concentration of 1.2 mM).
-
-
Vortex the mixture gently.
-
-
Incubation and Monitoring:
-
Incubate the reaction at room temperature or 37°C for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS. The disappearance of the DBCO reagent can be monitored by UV-Vis spectroscopy at around 310 nm.[7]
-
-
Purification:
-
Upon completion, the product can be purified by reverse-phase HPLC.
-
Visualizations
The following diagrams illustrate key workflows and decision-making processes for troubleshooting your click chemistry reactions.
Caption: Troubleshooting workflow for low yield in CuAAC reactions.
Caption: Decision tree for selecting between CuAAC and SPAAC.
Caption: Workflow for optimizing low-yield SPAAC reactions.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 7. docs.aatbio.com [docs.aatbio.com]
Preventing degradation of 3'-Azido-3'-deoxyguanosine in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential degradation of 3'-Azido-3'-deoxyguanosine (AZG) in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound (AZG) in my cell culture experiments?
A1: The degradation of AZG in cell culture media can be attributed to several factors, primarily related to its chemical structure. The two main points of instability are the 3'-azido group and the N-glycosidic bond of the guanosine (B1672433) moiety. Key factors include:
-
pH of the Culture Medium: The stability of the glycosidic bond in nucleoside analogs is often pH-dependent. Both acidic and alkaline conditions can promote hydrolysis, leading to the cleavage of the guanosine base from the deoxyribose sugar.
-
Presence of Reducing Agents: Some cell culture media formulations or supplements may contain reducing agents. The azido (B1232118) group is susceptible to reduction, which would chemically alter the AZG molecule and likely inactivate it.
-
Light Exposure: Photodegradation is a potential concern for nucleoside analogs. Exposure to certain wavelengths of light, particularly UV, can induce chemical reactions that alter the structure of the compound. Studies on the related compound 3'-azido-3'-deoxythymidine (AZT) have shown that UVB exposure can lead to the formation of a hydroxylamine (B1172632) derivative and induce oxidative damage.[1]
-
Temperature and Incubation Time: As with most chemical reactions, higher temperatures and longer incubation times can accelerate the rate of degradation.
-
Enzymatic Degradation: While less common for synthetic analogs compared to natural nucleosides, the presence of nucleosidases or other enzymes in serum supplements could potentially contribute to degradation.
Q2: I'm observing a decrease in the biological activity of AZG over the course of my multi-day experiment. Could this be due to degradation?
A2: Yes, a time-dependent loss of activity is a strong indicator of compound instability in the culture medium. If AZG is degrading, its effective concentration decreases over time, leading to a diminished biological effect. It is crucial to assess the stability of AZG under your specific experimental conditions to ensure that the observed results are accurate.
Q3: What are the likely degradation products of AZG in cell culture media?
A3: While specific degradation products of AZG in cell culture media are not extensively documented, based on the known chemistry of nucleosides and azides, potential degradation products could include:
-
Guanine: Resulting from the cleavage of the N-glycosidic bond.
-
3'-Amino-3'-deoxyguanosine: If the azido group is reduced.
-
Photodegradation products: Such as hydroxylamine derivatives, as seen with AZT.[1]
Identifying the specific degradation products would require analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS).
Q4: How can I prepare and store my AZG stock solutions to ensure maximum stability?
A4: To maximize the stability of your AZG:
-
Solid Form: Store the powdered form of AZG at -20°C or colder, protected from light.
-
Stock Solutions: Prepare a concentrated stock solution in a suitable, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C.
-
Working Solutions: When preparing working solutions, thaw a single aliquot and dilute it in your pre-warmed cell culture medium immediately before adding it to your cells. Avoid storing diluted AZG solutions in aqueous media for extended periods.
Troubleshooting Guides
Issue 1: Inconsistent experimental results or a higher-than-expected IC50 value for AZG.
This could be a sign of AZG degradation during your experiment, leading to a lower effective concentration of the active compound.
Caption: Workflow for troubleshooting inconsistent AZG activity.
This protocol outlines a method to determine the stability of AZG in your specific cell culture medium over time.
-
Preparation:
-
Prepare a concentrated stock solution of AZG in DMSO (e.g., 10 mM).
-
Warm your complete cell culture medium (including serum and any other supplements) to 37°C.
-
-
Spiking and Sampling:
-
Spike the pre-warmed medium with the AZG stock solution to your desired final experimental concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).
-
Immediately after mixing, take a "Time 0" (T=0) sample. This will serve as your baseline concentration.
-
Incubate the remaining AZG-containing medium under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Collect additional samples at various time points relevant to your experiment's duration (e.g., 6, 12, 24, 48, and 72 hours).
-
-
Sample Processing and Analysis:
-
For each time point, process the sample to remove any proteins that might interfere with analysis. A common method is protein precipitation with a cold organic solvent (e.g., add 3 volumes of ice-cold acetonitrile, vortex, and centrifuge at high speed to pellet the precipitated protein).
-
Transfer the supernatant to a clean tube for analysis.
-
Analyze the samples by HPLC or LC-MS/MS to quantify the concentration of intact AZG.
-
-
Data Interpretation:
-
Compare the concentration of AZG at each time point to the T=0 sample. A significant decrease in concentration over time indicates degradation.
-
Issue 2: Suspected degradation of AZG due to specific media components.
Certain components in cell culture media, such as reducing agents, or suboptimal pH can contribute to AZG degradation.
Caption: Potential degradation pathways of AZG in cell culture.
| Potential Cause | Preventative Measure |
| pH Instability | Ensure the cell culture medium is properly buffered and the pH is maintained within the optimal physiological range (typically 7.2-7.4). Use of HEPES buffer can provide additional buffering capacity. |
| Reducing Agents | If your medium contains reducing agents like glutathione (found in RPMI 1640) or if you supplement with agents like DTT or β-mercaptoethanol, consider using a medium formulation without these components if compatible with your cell line.[2][3][4] |
| Light Exposure | Protect AZG stock solutions and experimental cultures from direct light exposure. Use amber-colored tubes for storage and minimize the time plates are outside of the incubator. |
| Temperature | While experiments need to be conducted at 37°C, minimize the time AZG is in a diluted aqueous solution at this temperature before being added to cells. Prepare working solutions fresh for each experiment. |
Experimental Protocols
Protocol: Quantification of AZG in Cell Culture Supernatant by HPLC-UV
This is a general protocol that should be optimized for your specific HPLC system and column.
-
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column.
-
Mobile Phase A: Aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate, pH adjusted).
-
Mobile Phase B: Acetonitrile or Methanol.
-
AZG analytical standard.
-
Cell culture supernatant samples (processed as described in the stability assessment protocol).
-
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Gradient elution. For example, start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for the absorbance maximum of AZG (typically around 254 nm for guanosine analogs).
-
Injection Volume: 10-20 µL.
-
-
Standard Curve Preparation:
-
Prepare a series of known concentrations of the AZG analytical standard in the same cell culture medium used for your experiment.
-
Process these standards in the same way as your experimental samples to account for any loss during sample preparation.
-
Inject the standards and create a calibration curve by plotting the peak area against the concentration.
-
-
Sample Analysis and Quantification:
-
Inject your processed experimental samples.
-
Identify the peak corresponding to AZG based on its retention time compared to the standard.
-
Quantify the concentration of AZG in your samples using the standard curve.
-
Data Presentation: Example Stability Data for AZG in Cell Culture Medium
The following table illustrates how to present quantitative stability data.
| Time (hours) | AZG Concentration (µM) | % Remaining |
| 0 | 10.0 | 100% |
| 6 | 9.8 | 98% |
| 12 | 9.5 | 95% |
| 24 | 8.9 | 89% |
| 48 | 7.8 | 78% |
| 72 | 6.5 | 65% |
This data would suggest significant degradation of AZG after 24 hours under these specific conditions.
References
Technical Support Center: 3'-Azido-3'-deoxyguanosine (AZG) in Genomic Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential off-target effects of 3'-Azido-3'-deoxyguanosine (AZG) in genomic research. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound (AZG) in genomic studies?
A1: Based on studies of structurally similar nucleoside analogs, the primary off-target effects of this compound (AZG) and its triphosphate form (AZGTP) may include:
-
Inhibition of Telomerase: The related compound 3'-azido-2',3'-dideoxyguanosine (B1384153) triphosphate (AZddGTP) is a potent inhibitor of human telomerase, an enzyme crucial for maintaining telomere length.[1] This can lead to telomere shortening in cultured cells.[1][2]
-
Inhibition of RNA Polymerases: A stereoisomer of AZGTP has been shown to be a linear mixed inhibitor of E. coli DNA-dependent RNA polymerase, suggesting that AZGTP could also potentially inhibit cellular RNA polymerases.[3]
-
Mitochondrial Toxicity: Nucleoside analogs as a class are known to cause mitochondrial toxicity, primarily through the inhibition of mitochondrial DNA polymerase γ (Pol γ).[4][5] This can result in mtDNA depletion and impaired mitochondrial function.
-
Alterations in dNTP Pools: Treatment with nucleoside analogs like AZT has been shown to cause imbalances in the intracellular pools of deoxynucleoside triphosphates (dNTPs).[6][7]
-
Incorporation into Cellular DNA: Although some azido-nucleoside analogs show selectivity for viral reverse transcriptases or telomerase over cellular DNA polymerases, the possibility of low-level incorporation into nuclear and mitochondrial DNA cannot be ruled out and can contribute to cytotoxicity.[8]
Q2: My cells treated with AZG show reduced proliferation and signs of senescence. What could be the cause?
A2: Reduced cell proliferation and senescence are potential consequences of telomerase inhibition. AZG, likely acting through its triphosphate form, may inhibit telomerase, leading to progressive telomere shortening with each cell division. Critically short telomeres can trigger a cellular senescence program. The related compound AZddG has been observed to cause telomere shortening in HL60 and hTERT-BJ1 cells.[1][2]
Q3: I am observing a general decrease in transcription in my AZG-treated cells. Is this an expected off-target effect?
A3: Yes, this could be an off-target effect. A stereoisomer of AZGTP has been identified as an inhibitor of bacterial DNA-dependent RNA polymerase.[3] It is plausible that AZGTP could also inhibit eukaryotic RNA polymerases, leading to a general reduction in transcription.
Q4: My AZG-treated cells are showing signs of metabolic stress and increased lactate (B86563) production. Could this be related to the compound?
A4: These are classic signs of mitochondrial dysfunction. Many nucleoside analogs can inhibit mitochondrial DNA polymerase γ, leading to mtDNA depletion, impaired oxidative phosphorylation, and a subsequent shift to anaerobic glycolysis, which results in increased lactate production.[4] While direct evidence for AZG is limited, this is a known off-target effect for this class of compounds.
Troubleshooting Guides
Problem 1: Unexpected Cytotoxicity or Reduced Cell Viability
| Potential Cause | Troubleshooting Steps |
| Inhibition of Cellular DNA Polymerases | Perform a cell cycle analysis to see if cells are arresting in S-phase.[9] Measure the incorporation of radiolabeled AZG into genomic DNA. |
| Mitochondrial Toxicity | Measure mitochondrial DNA (mtDNA) content by qPCR. Assess mitochondrial function by measuring oxygen consumption rates (e.g., using a Seahorse analyzer) or lactate production.[10] |
| Induction of Apoptosis | Perform an apoptosis assay (e.g., Annexin V/PI staining, caspase activity assay). |
Problem 2: Altered Gene Expression Profiles Unrelated to the Intended Target
| Potential Cause | Troubleshooting Steps |
| Inhibition of RNA Polymerases | Perform a global run-on sequencing assay (e.g., GRO-seq) to assess nascent transcript levels. Conduct an in vitro transcription assay with purified RNA polymerase II in the presence of AZGTP. |
| Perturbation of dNTP Pools | Quantify intracellular dNTP pools using HPLC or LC-MS/MS to check for imbalances that could affect transcription fidelity and processivity.[11][12][13][14] |
Quantitative Data Summary
| Compound | Target Enzyme | Inhibition Constant (Ki) / IC50 | Cell Line | Effect | Reference |
| 9-(3'-azido-3'-deoxy-beta-D-xylofuranosyl) guanine (B1146940) 5'-triphosphate | E. coli DNA-dependent RNA polymerase | Ki = 0.95 µM | N/A (in vitro) | Linear mixed inhibition | [3] |
| 3'-azido-2',3'-dideoxyguanosine triphosphate (AZddGTP) | Human Telomerase | Potent inhibitor (IC50 not specified) | HeLa | Inhibition of telomerase activity | [1] |
| 3'-azido-2',3'-dideoxyguanosine (AZddG) | N/A | N/A | HL60 | Telomere shortening | [1] |
| 3'-azido-2',3'-dideoxyguanosine (AZddG) | N/A | N/A | hTERT-BJ1 | Telomere shortening | [2] |
| 3'-Azido-3'-deoxythymidine triphosphate (AZTTP) | Hepatitis B virus DNA polymerase | Ki ≈ 0.04 µM | N/A (in vitro) | Competitive inhibition with respect to dTTP | [15] |
| 3'-Azido-3'-deoxythymidine triphosphate (AZTTP) | Human DNA polymerase γ | Efficient inhibitor | N/A (in vitro) | Inhibition of mitochondrial DNA polymerase | [16] |
Experimental Protocols
Protocol 1: Telomerase Activity Assay (TRAP Assay)
This protocol is adapted from standard Telomeric Repeat Amplification Protocol (TRAP) assays and can be used to assess the inhibitory effect of AZGTP on telomerase activity.[17][18]
Materials:
-
Cell extract from control and AZG-treated cells
-
TRAP assay kit (containing TS primer, reverse primer, dNTPs, Taq polymerase)
-
AZGTP
-
PCR thermal cycler
-
Polyacrylamide gel electrophoresis (PAGE) system
Procedure:
-
Prepare cell lysates from control and AZG-treated cells.
-
Set up the telomerase reaction by incubating the cell extract with the TS primer in the presence of dNTPs and varying concentrations of AZGTP.
-
Heat-inactivate the telomerase.
-
Amplify the telomerase extension products by PCR using the TS and reverse primers.
-
Analyze the PCR products on a polyacrylamide gel. A ladder of bands with 6 base pair increments indicates telomerase activity. A reduction in the intensity of this ladder in the presence of AZGTP indicates inhibition.
Protocol 2: Quantification of Mitochondrial DNA (mtDNA) Content
This protocol allows for the quantification of mtDNA relative to nuclear DNA (nDNA) to assess mtDNA depletion.[10][19]
Materials:
-
Total genomic DNA from control and AZG-treated cells
-
Primers specific for a mitochondrial gene (e.g., MT-CO2) and a single-copy nuclear gene (e.g., B2M)
-
qPCR master mix
-
qPCR instrument
Procedure:
-
Isolate total genomic DNA from an equal number of control and AZG-treated cells.
-
Perform qPCR using primer sets for both the mitochondrial and nuclear genes in separate reactions.
-
Calculate the Ct values for both genes in control and treated samples.
-
Determine the relative amount of mtDNA using the ΔΔCt method, normalizing the mtDNA Ct value to the nDNA Ct value. A higher ΔCt value in treated cells compared to control cells indicates mtDNA depletion.
Protocol 3: Analysis of Intracellular dNTP Pools by HPLC
This protocol provides a general framework for the extraction and analysis of dNTPs.[11][12][13][14]
Materials:
-
Control and AZG-treated cells
-
Methanol (B129727) or trichloroacetic acid (TCA) for extraction
-
High-performance liquid chromatography (HPLC) system with a C18 reverse-phase column
-
dNTP standards
Procedure:
-
Harvest a known number of cells and extract the nucleotides using ice-cold methanol or TCA.
-
Neutralize the extract if TCA was used.
-
Separate the nucleotides by reverse-phase HPLC.
-
Detect the dNTPs by UV absorbance.
-
Quantify the dNTPs by comparing the peak areas to those of known standards.
Visualizations
References
- 1. 3'-Azido-2',3'-dideoxynucleoside 5'-triphosphates inhibit telomerase activity in vitro, and the corresponding nucleosides cause telomere shortening in human HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of 3'-azido-2',3'-dideoxyguanosine treatment on telomere length in human telomerase-immortalized human fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RNA polymerase. Synthesis and kinetic inhibition by 9-(3'-azido-3'-deoxy-beta-D-xylofuranosyl) derivatives of 5'-ATP and 5'-GTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial toxicity of nucleoside analogues: mechanism, monitoring and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial toxicity of nucleoside analogues: mechanism, monitoring and management. | Semantic Scholar [semanticscholar.org]
- 6. Effects of 3'-azido-3'-deoxythymidine on the deoxynucleoside triphosphate pools of cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of 3'-azido-3'-deoxythymidine on the deoxynucleotide triphosphate pools of cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3'-Azido-3'-deoxythymidine cytotoxicity and metabolism in the human colon tumor cell line HCT-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acute effects of 3'-azido-3'-deoxythymidine on the cell cycle of HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. A simplified HPLC method for simultaneously quantifying ribonucleotides and deoxyribonucleotides in cell extracts or frozen tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of hepatitis B virus DNA polymerase by 3'-azido-3'-deoxythymidine triphosphate but not by its threo analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Azidothymidine triphosphate is an inhibitor of both human immunodeficiency virus type 1 reverse transcriptase and DNA polymerase gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. e-century.us [e-century.us]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Reducing background fluorescence in 3'-Azido-3'-deoxyguanosine imaging experiments
Welcome to the technical support center for 3'-Azido-3'-deoxyguanosine (3'-Azido-dG) imaging experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help minimize background fluorescence and achieve high-quality imaging results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in my 3'-Azido-dG imaging experiments?
High background fluorescence in 3'-Azido-dG imaging typically originates from two main sources:
-
Autofluorescence: This is the natural fluorescence emitted by biological specimens when excited by light. Common endogenous fluorophores include molecules like NADH, collagen, elastin, and lipofuscin.[1] Aldehyde-based fixatives, such as formaldehyde (B43269) and glutaraldehyde, can also induce autofluorescence.[2]
-
Non-Specific Staining: This occurs when the fluorescent probe (e.g., an alkyne-fluorophore) binds to cellular components other than the target 3'-Azido-dG-labeled molecules. This can be caused by several factors related to the click chemistry reaction and subsequent washing steps.[3][4]
dot graph "sources_of_background_fluorescence" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_sources" { label="Sources of Background Fluorescence"; bgcolor="#FFFFFF"; "High_Background" [label="High Background\nFluorescence", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Autofluorescence" [label="Autofluorescence\n(Intrinsic)", fillcolor="#FBBC05", fontcolor="#202124"]; "Non_Specific_Staining" [label="Non-Specific Staining\n(Extrinsic)", fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_autofluorescence" { label="Autofluorescence Contributors"; bgcolor="#FFFFFF"; "Endogenous_Molecules" [label="Endogenous Molecules\n(e.g., NADH, Collagen)"]; "Fixation_Induced" [label="Fixation-Induced\n(e.g., Aldehydes)"]; }
subgraph "cluster_staining" { label="Non-Specific Staining Contributors"; bgcolor="#FFFFFF"; "Probe_Binding" [label="Probe Binding to\nUnintended Targets"]; "Copper_Issues" [label="Copper-Mediated\nFluorescence"]; "Insufficient_Washing" [label="Insufficient\nWashing"]; }
"High_Background" -> "Autofluorescence"; "High_Background" -> "Non_Specific_Staining"; "Autofluorescence" -> "Endogenous_Molecules"; "Autofluorescence" -> "Fixation_Induced"; "Non_Specific_Staining" -> "Probe_Binding"; "Non_Specific_Staining" -> "Copper_Issues"; "Non_Specific_Staining" -> "Insufficient_Washing"; }
Caption: Major contributors to background fluorescence.
Q2: How can I reduce autofluorescence in my fixed cell samples?
Several strategies can be employed to mitigate autofluorescence:
-
Optimize Fixation: Aldehyde fixatives can increase autofluorescence.[2] Consider reducing the fixation time or using an alternative fixative like ice-cold methanol, if compatible with your experimental goals.[5]
-
Use a Quenching Agent: Chemical quenching agents can reduce autofluorescence. Common options include sodium borohydride (B1222165) for aldehyde-induced autofluorescence and Sudan Black B for lipofuscin-related autofluorescence.[6][7] However, be aware that some quenching agents may also reduce the specific signal.[6]
-
Choose Red-Shifted Fluorophores: Autofluorescence is often more prominent in the blue and green spectral regions.[1] Using fluorophores that excite and emit at longer wavelengths (in the red or far-red spectrum) can help to spectrally separate your signal from the autofluorescence.
-
Perfuse Tissues: If working with tissue samples, perfusing with PBS before fixation can help remove red blood cells, which are a source of autofluorescence due to their heme groups.[5]
Q3: My unstained control is clean, but my stained sample has high background. What are the likely causes related to the click reaction?
If your unstained control is fine, the background is likely due to non-specific staining from the click chemistry step. Here are some common causes and solutions:
-
Excessive Probe Concentration: Using too high a concentration of the alkyne-fluorophore can lead to non-specific binding.[1][3] It is crucial to titrate the probe to find the optimal concentration that provides a good signal-to-noise ratio.
-
Copper-Mediated Issues: The copper(I) catalyst used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) can be cytotoxic and may contribute to background fluorescence.[8][9][10] Using a copper-chelating ligand, such as THPTA or BTTAA, can protect cells and improve the reaction's specificity.[9][11]
-
Insufficient Washing: Thorough washing after the click reaction is essential to remove any unbound fluorescent probe.[3] Increase the number and duration of washing steps.
-
Impure Reagents: Ensure that your azide (B81097) and alkyne probes are of high purity and that solutions of reagents like sodium ascorbate (B8700270) are freshly prepared.[3]
Troubleshooting Guides
Guide 1: High Background in Negative Control (No 3'-Azido-dG)
Issue: You observe significant fluorescence in your negative control cells that were not treated with 3'-Azido-dG but underwent the complete fixation, permeabilization, and click reaction protocol.
dot graph "troubleshooting_high_background_neg_control" { graph [rankdir="TB", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
"Start" [label="High Background in\nNegative Control", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Check_Autofluorescence" [label="Is autofluorescence high in\n an unstained, fixed sample?"]; "Optimize_Fixation" [label="Optimize Fixation\n(e.g., shorter time, methanol)"]; "Use_Quenching" [label="Use Quenching Agent\n(e.g., Sodium Borohydride)"]; "Check_Probe_Binding" [label="Is there non-specific\nprobe binding?"]; "Titrate_Probe" [label="Decrease Alkyne-Fluorophore\nConcentration"]; "Improve_Washing" [label="Increase Wash Steps\n(number and duration)"]; "Optimize_Blocking" [label="Improve Blocking Step\n(e.g., BSA, normal serum)"]; "Check_Copper" [label="Are there issues with the\ncopper catalyst?"]; "Use_Ligand" [label="Use Copper-Chelating\nLigand (e.g., THPTA)"]; "Fresh_Reagents" [label="Use Freshly Prepared\nReagents"]; "Resolved" [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Check_Autofluorescence"; "Check_Autofluorescence" -> "Optimize_Fixation" [label="Yes"]; "Optimize_Fixation" -> "Use_Quenching"; "Use_Quenching" -> "Check_Probe_Binding"; "Check_Autofluorescence" -> "Check_Probe_Binding" [label="No"]; "Check_Probe_Binding" -> "Titrate_Probe" [label="Yes"]; "Titrate_Probe" -> "Improve_Washing"; "Improve_Washing" -> "Optimize_Blocking"; "Optimize_Blocking" -> "Check_Copper"; "Check_Probe_Binding" -> "Check_Copper" [label="No"]; "Check_Copper" -> "Use_Ligand" [label="Yes"]; "Use_Ligand" -> "Fresh_Reagents"; "Fresh_Reagents" -> "Resolved"; "Check_Copper" -> "Resolved" [label="No"]; }
Caption: Troubleshooting workflow for high background.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Autofluorescence | 1. Image an unstained, fixed sample to assess the level of autofluorescence.[1]2. Optimize fixation by reducing the duration or switching to a less harsh fixative like cold methanol.[5]3. Treat samples with a quenching agent such as 0.1% sodium borohydride in PBS. | Reduced background fluorescence in the unstained control. |
| Non-specific Probe Binding | 1. Decrease the concentration of the alkyne-fluorophore in the click reaction.[3]2. Increase the number and duration of washing steps after the click reaction.[3]3. Include a blocking agent like Bovine Serum Albumin (BSA) in your buffers.[3] | A significant decrease in background signal in the stained negative control. |
| Copper-Mediated Fluorescence | 1. Ensure the use of a copper-chelating ligand (e.g., THPTA) in excess over copper sulfate.[9][11]2. Perform a final wash with a copper chelator like EDTA.[3] | Quenching of non-specific fluorescence caused by copper. |
| Impure Reagents | 1. Use freshly prepared solutions of sodium ascorbate.2. Verify the purity of your alkyne-fluorophore.[3] | Consistent and reproducible results with lower background. |
Guide 2: Weak Specific Signal with High Background
Issue: The fluorescence intensity of your 3'-Azido-dG labeled structures is low and obscured by high background noise.
dot graph "troubleshooting_weak_signal" { graph [rankdir="TB", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
"Start" [label="Weak Signal, High Background", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Optimize_Labeling" [label="Optimize 3'-Azido-dG\nLabeling"]; "Increase_Concentration" [label="Increase 3'-Azido-dG\nConcentration/Incubation Time"]; "Check_Permeabilization" [label="Optimize Permeabilization"]; "Adjust_Detergent" [label="Adjust Detergent\n(e.g., Triton X-100) Concentration"]; "Optimize_Click" [label="Optimize Click Reaction"]; "Check_Reagents" [label="Ensure Freshness of\nClick Reaction Reagents"]; "Increase_Probe" [label="Increase Alkyne-Fluorophore\nConcentration (cautiously)"]; "Amplify_Signal" [label="Consider Signal\nAmplification"]; "TSA" [label="Use Tyramide Signal\nAmplification (TSA)"]; "Resolved" [label="Improved Signal-to-Noise", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Optimize_Labeling"; "Optimize_Labeling" -> "Increase_Concentration"; "Increase_Concentration" -> "Check_Permeabilization"; "Check_Permeabilization" -> "Adjust_Detergent"; "Adjust_Detergent" -> "Optimize_Click"; "Optimize_Click" -> "Check_Reagents"; "Check_Reagents" -> "Increase_Probe"; "Increase_Probe" -> "Amplify_Signal"; "Amplify_Signal" -> "TSA"; "TSA" -> "Resolved"; }
Caption: Optimizing for a better signal-to-noise ratio.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Labeling | 1. Increase the concentration of 3'-Azido-dG during the labeling step.2. Extend the incubation time with 3'-Azido-dG. | Stronger specific signal from the labeled molecules. |
| Poor Permeabilization | 1. Optimize the concentration of the permeabilizing agent (e.g., Triton X-100).[2]2. Ensure the permeabilization time is sufficient for the probe to access intracellular targets. | Enhanced detection of intracellular labeled molecules. |
| Suboptimal Click Reaction | 1. Ensure all click chemistry reagents are fresh, especially the sodium ascorbate solution.[3]2. Optimize the concentrations of copper sulfate, ligand, and the alkyne-fluorophore. | More efficient labeling and a brighter specific signal. |
| Low Signal Intensity | 1. Choose a brighter fluorophore for your alkyne probe.2. Consider using a signal amplification method, such as tyramide signal amplification (TSA), if compatible with your experimental setup.[12] | A significant boost in the specific fluorescence signal, improving the signal-to-noise ratio. |
Quantitative Data Summary
The following table summarizes the reported effectiveness of various quenching agents in reducing autofluorescence. The actual reduction can vary depending on the tissue type, fixation method, and the spectral properties of the autofluorescence.
| Quenching Agent | Target Autofluorescence | Reported Reduction Efficiency | Reference |
| Sodium Borohydride (NaBH₄) | Aldehyde-induced | Varies, can be effective | [6] |
| Sudan Black B | Lipofuscin | Effective, but may introduce its own background | [6][7] |
| TrueBlack™ Lipofuscin Autofluorescence Quencher | Lipofuscin | 89-93% | [13][14][15] |
| MaxBlock™ Autofluorescence Reducing Reagent Kit | Multiple sources | 90-95% | [13][14][15] |
| Copper Sulfate | General | Can be effective, especially in plant-derived scaffolds | [7] |
Experimental Protocols
Protocol 1: Standard 3'-Azido-dG Labeling and Click Chemistry Detection
This protocol provides a general framework for labeling cellular DNA with 3'-Azido-dG and detecting it via a copper-catalyzed click reaction.
Materials:
-
Cells of interest cultured on coverslips
-
This compound (3'-Azido-dG)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.25% Triton X-100 in PBS
-
Blocking Solution: 3% BSA in PBS
-
Click Reaction Cocktail (prepare fresh):
-
Alkyne-fluorophore (e.g., Alexa Fluor 594 Alkyne)
-
Copper(II) Sulfate (CuSO₄)
-
Copper-chelating ligand (e.g., THPTA)
-
Sodium Ascorbate
-
-
Phosphate-Buffered Saline (PBS)
-
Nuclease-free water
Procedure:
-
Labeling: Incubate cells with the desired concentration of 3'-Azido-dG for the desired length of time in complete cell culture medium.
-
Fixation: Wash cells twice with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific binding by incubating with 3% BSA in PBS for 30 minutes at room temperature.
-
Click Reaction: a. Prepare the click reaction cocktail according to the manufacturer's instructions for the alkyne-fluorophore. A typical final concentration for the alkyne probe is 1-10 µM. b. Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash cells three times with PBS containing 0.05% Tween-20 for 5 minutes each, followed by two washes with PBS.
-
Counterstaining (Optional): Counterstain nuclei with DAPI.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Image the samples using a fluorescence microscope with the appropriate filter sets for your chosen fluorophore.
Protocol 2: Autofluorescence Quenching with Sodium Borohydride
This protocol can be inserted after the fixation step in Protocol 1 to reduce aldehyde-induced autofluorescence.
Procedure:
-
Following fixation and washing, prepare a fresh solution of 0.1% (w/v) sodium borohydride in PBS.
-
Incubate the fixed cells with the sodium borohydride solution for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Proceed with the permeabilization step as described in Protocol 1.
References
- 1. biotium.com [biotium.com]
- 2. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 3. benchchem.com [benchchem.com]
- 4. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. Management of autofluorescence in formaldehyde-fixed myocardium: choosing the right treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click chemistry - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Hybrid Detection Method Based on Peroxidase-mediated Signal Amplification and Click Chemistry for Highly Sensitive Background-free Immunofluorescent Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Incorporation of 3'-Azido-3'-deoxyguanosine
Welcome to the technical support center for challenges related to the enzymatic incorporation of 3'-Azido-3'-deoxyguanosine triphosphate (3'-Azido-dGTP). This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the incorporation of this compound triphosphate (3'-Azido-dGTP) by DNA polymerases often inefficient?
A1: The poor incorporation of 3'-Azido-dGTP is primarily due to the bulky azido (B1232118) group at the 3' position of the deoxyribose sugar.[1] Most DNA polymerases have a highly selective active site that has evolved to accommodate the natural 3'-hydroxyl group. The larger 3'-azido group can cause steric hindrance, preventing the nucleotide from binding correctly within the active site for efficient polymerization.[1]
Q2: What is the mechanism of action of 3'-Azido-dGTP as a chain terminator?
A2: Once incorporated into a growing DNA strand, 3'-Azido-dGTP acts as a chain terminator. The 3'-azido group prevents the formation of a phosphodiester bond with the next incoming deoxynucleoside triphosphate (dNTP), thus halting further DNA synthesis.
Q3: Are there commercially available polymerases that are optimized for incorporating 3'-modified nucleotides like 3'-Azido-dGTP?
A3: Yes, several commercially available DNA polymerases have been engineered for improved incorporation of nucleotide analogues with modifications at the 3' position.[1] These are often variants of well-known polymerases, such as Taq or T7 DNA polymerase, that have been modified to have a more accommodating active site and often lack 3'-5' exonuclease (proofreading) activity.[2][3]
Q4: How does the presence of 3'-5' exonuclease activity affect the incorporation of 3'-Azido-dGTP?
A4: The 3'-5' exonuclease activity, also known as proofreading, can be detrimental to the incorporation of 3'-Azido-dGTP.[3] This is because the polymerase may recognize the modified nucleotide as an error and excise it from the growing DNA strand. Therefore, it is highly recommended to use a polymerase that lacks this activity (an exo- variant) for experiments involving nucleotide analogues.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or very low incorporation of 3'-Azido-dGTP | The wild-type polymerase has poor acceptance of the modified nucleotide. | Use an engineered DNA polymerase specifically designed for incorporating 3'-modified nucleotides.[1][5] |
| The 3'-5' exonuclease activity of the polymerase is removing the incorporated analog. | Use a polymerase variant that lacks 3'-5' exonuclease activity (exo-).[3][4] | |
| Suboptimal reaction conditions. | Optimize reaction components such as MgCl₂ or Mn²⁺ concentration. Some polymerases show enhanced incorporation of analogs with Mn²⁺. Also, consider adding PCR enhancers like DMSO.[6][7] | |
| Non-specific product formation | Annealing temperature is too low. | Increase the annealing temperature in increments of 1-2°C.[8] |
| Primer design is not optimal. | Ensure primers have a GC content of 40-60% and avoid long stretches of single nucleotides. Check for potential primer-dimer formation.[8][9] | |
| Chain termination is incomplete | The concentration of 3'-Azido-dGTP is too low relative to the natural dGTP. | Increase the ratio of 3'-Azido-dGTP to dGTP. A titration experiment may be necessary to find the optimal ratio for the desired level of termination. |
| The polymerase has a low incorporation efficiency for the analog. | Switch to an engineered polymerase with higher efficiency for 3'-modified nucleotides.[2] |
Experimental Protocols
Protocol 1: Basic Primer Extension Assay to Test 3'-Azido-dGTP Incorporation
This protocol provides a general framework for assessing the incorporation of 3'-Azido-dGTP by a DNA polymerase.
Materials:
-
DNA Polymerase (engineered for modified nucleotides recommended)
-
10X Polymerase Reaction Buffer
-
DNA Template (e.g., single-stranded M13 DNA or a custom oligonucleotide)
-
Primer (fluorescently or radioactively labeled for detection)
-
dNTP mix (dATP, dCTP, dTTP, dGTP)
-
3'-Azido-dGTP
-
Stop Solution (e.g., formamide (B127407) with EDTA and loading dye)
Procedure:
-
Annealing: In a PCR tube, mix 1 µL of 10 µM DNA template, 1 µL of 10 µM labeled primer, 2 µL of 10X reaction buffer, and bring the volume to 18 µL with nuclease-free water. Heat at 95°C for 3 minutes, then cool slowly to room temperature to allow annealing.
-
Reaction Mix Preparation: Prepare a master mix containing the dNTPs and 3'-Azido-dGTP. For a 20 µL final reaction volume, you might add 1 µL of a dNTP mix (containing dATP, dCTP, dTTP at a final concentration of 200 µM each) and a varying concentration of 3'-Azido-dGTP (e.g., from 50 µM to 500 µM). A control reaction should contain 200 µM of natural dGTP instead of 3'-Azido-dGTP.
-
Initiation of Polymerization: Add 1 µL of DNA polymerase (1-2 units) to the annealed template-primer mix. Then, add the dNTP/3'-Azido-dGTP mix to initiate the reaction.
-
Incubation: Incubate the reaction at the optimal temperature for the polymerase (e.g., 72°C for Taq polymerase) for 15-30 minutes.
-
Termination: Stop the reaction by adding an equal volume of stop solution.
-
Analysis: Denature the samples by heating at 95°C for 5 minutes and then place them on ice. Analyze the products by denaturing polyacrylamide gel electrophoresis (PAGE) followed by autoradiography or fluorescence imaging.
Protocol 2: Optimizing Reaction Conditions for Enhanced Incorporation
This protocol outlines a method for optimizing reaction conditions using a gradient PCR machine or by setting up parallel reactions.
1. Magnesium Chloride (MgCl₂) Optimization:
-
Set up a series of reactions with varying MgCl₂ concentrations (e.g., 1.5 mM, 2.0 mM, 2.5 mM, 3.0 mM, 3.5 mM).
-
Keep all other reaction components and cycling conditions constant.
-
Analyze the results to identify the MgCl₂ concentration that yields the most efficient incorporation of 3'-Azido-dGTP with minimal non-specific products.
2. DMSO Optimization:
-
For GC-rich templates or to improve the denaturation of secondary structures, consider adding Dimethyl Sulfoxide (DMSO).
-
Set up reactions with a range of DMSO concentrations (e.g., 2%, 4%, 6%, 8%).[6][7]
-
Note that high concentrations of DMSO may require a lower annealing temperature.[7]
3. Annealing Temperature Optimization:
-
Use a thermal cycler with a gradient feature to test a range of annealing temperatures in a single run (e.g., 55°C to 65°C).
-
If a gradient cycler is not available, set up parallel reactions with different annealing temperatures.
-
The optimal annealing temperature will be the highest temperature that allows for efficient amplification of the specific product.[6]
Visualizations
Caption: A generalized workflow for a primer extension experiment.
Caption: A troubleshooting decision tree for poor incorporation.
References
- 1. EP2325304B1 - Modified DNA polymerases for improved incorporation of nucleotide analogues - Google Patents [patents.google.com]
- 2. Engineering polymerases for new functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Building better polymerases: Engineering the replication of expanded genetic alphabets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering polymerases for applications in synthetic biology | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 5. Frontiers | DNA polymerases engineered by directed evolution to incorporate non-standard nucleotides [frontiersin.org]
- 6. Optimization of PCR Conditions for Amplification of GC‐Rich EGFR Promoter Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neb.com [neb.com]
- 8. genscript.com [genscript.com]
- 9. researchgate.net [researchgate.net]
Optimizing fixation and permeabilization for 3'-Azido-3'-deoxyguanosine detection
Welcome to the technical support center for the detection of 3'-Azido-3'-deoxyguanosine (3'-Az-dG). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3'-Az-dG) and how is it detected?
A1: this compound is a nucleoside analog of guanosine. When introduced to cells, it can be incorporated into newly synthesized DNA during cell proliferation. Its unique feature is an azide (B81097) group at the 3' position of the deoxyribose sugar. This azide group allows for a highly specific and efficient detection method known as "click chemistry". In a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, the azide group on the incorporated 3'-Az-dG covalently bonds with a fluorescently-labeled alkyne probe. This enables visualization and quantification of cells that have undergone DNA synthesis during the 3'-Az-dG labeling period. This method is analogous to the widely used EdU (5-ethynyl-2'-deoxyuridine) cell proliferation assay.[1][2][3]
Q2: Why is proper fixation and permeabilization critical for 3'-Az-dG detection?
A2: Fixation is essential to preserve cell morphology and lock the incorporated 3'-Az-dG within the cellular structure, preventing its degradation or diffusion.[3][4] Permeabilization is then required to create pores in the cell and nuclear membranes, allowing the click chemistry reagents (copper catalyst, ligand, reducing agent, and fluorescent alkyne probe) to access the azide groups on the newly synthesized DNA within the nucleus.[4][5] Inadequate fixation can lead to loss of signal or altered cell structure, while improper permeabilization can result in no signal (if the reagents cannot enter the cell) or high background (if the membranes are overly disrupted).[6][7]
Q3: Can I use the same protocol for 3'-Az-dG detection as I use for BrdU staining?
A3: No, the protocols are significantly different. BrdU detection requires harsh DNA denaturation steps (using acid or heat) to expose the BrdU epitope for antibody binding.[2] In contrast, 3'-Az-dG detection utilizes click chemistry, which employs small molecule reagents that can access the incorporated nucleoside without the need for DNA denaturation.[8] This milder detection method helps to better preserve cellular and nuclear morphology.
Q4: Which fixative is best for preserving DNA for 3'-Az-dG detection?
A4: Aldehyde-based fixatives, such as formaldehyde (B43269) or paraformaldehyde (PFA), are generally recommended for preserving DNA for click chemistry-based detection.[4][8] These fixatives cross-link proteins, which helps to maintain the structural integrity of the cell and retain the DNA within the nucleus. While alcohol-based fixatives like methanol (B129727) or ethanol (B145695) can also be used and they simultaneously fix and permeabilize, they can cause protein denaturation and are not always optimal for preserving the fine nuclear structure.[3][5] Formalin fixation has been shown to degrade DNA to a greater extent than some alcohol-based alternatives in certain contexts, but for in-cell detection via click chemistry, PFA is a standard starting point.[9][10]
Troubleshooting Guides
Problem 1: Weak or No Fluorescent Signal
This is one of the most common issues encountered during the detection of 3'-Az-dG. The following table outlines potential causes and recommended solutions.
| Possible Cause | Recommended Solution |
| Inadequate Fixation | Ensure that the fixation time is sufficient. For 4% PFA, a 15-minute incubation at room temperature is a good starting point.[8] Under-fixation can lead to the loss of nuclear material. |
| Insufficient Permeabilization | The click chemistry reagents may not be reaching the nuclear DNA. Try increasing the concentration of the permeabilization agent (e.g., from 0.2% to 0.5% Triton X-100) or the incubation time.[2][8] |
| Inefficient Click Reaction | Prepare the click reaction cocktail fresh each time. Ensure that the sodium ascorbate (B8700270) solution is newly prepared, as it oxidizes quickly.[11] Verify the concentrations of all click reaction components. Degas the solutions to remove oxygen, which can inhibit the copper catalyst.[11][12] |
| Low Incorporation of 3'-Az-dG | Optimize the concentration of 3'-Az-dG and the incubation time. The optimal conditions can vary between cell types. Ensure that the cells are actively proliferating. |
| Degraded Fluorescent Probe | Protect the fluorescent alkyne probe from light and store it according to the manufacturer's instructions. |
| Incorrect Filter Sets on Microscope | Confirm that the excitation and emission filters on the microscope are appropriate for the fluorophore used on the alkyne probe. |
Problem 2: High Background Signal
High background fluorescence can obscure the specific signal from 3'-Az-dG incorporation.
| Possible Cause | Recommended Solution |
| Over-permeabilization | Excessive permeabilization can lead to non-specific binding of the detection reagents. Reduce the concentration of the permeabilization agent or the incubation time. |
| Insufficient Washing | Ensure thorough washing steps after the click reaction to remove any unbound fluorescent probe.[6] |
| Precipitation of the Fluorescent Probe | Centrifuge the fluorescent probe stock solution before use to pellet any aggregates. |
| Autofluorescence | Some cell types exhibit natural fluorescence. This can be more pronounced with certain fixatives. If using PFA, consider using a viability dye to exclude dead cells, which often autofluoresce.[13] |
| High Concentration of Detection Reagents | Titrate the concentration of the fluorescent alkyne probe to find the optimal balance between signal and background. |
Experimental Protocols
Optimized Fixation and Permeabilization Protocol
This protocol is a recommended starting point for the detection of 3'-Az-dG in cultured cells.
| Step | Reagent | Incubation Time | Temperature | Notes |
| 1. Cell Labeling | Culture medium containing 3'-Az-dG (e.g., 10 µM) | 1-24 hours | 37°C | The optimal concentration and time should be determined empirically for each cell type and experimental goal. |
| 2. Fixation | 4% Paraformaldehyde (PFA) in PBS | 15 minutes | Room Temperature | Perform this step promptly after labeling to preserve cell structure. |
| 3. Washing | PBS | 2 x 5 minutes | Room Temperature | Gently wash the cells to remove the fixative. |
| 4. Permeabilization | 0.25% Triton X-100 in PBS | 15-20 minutes | Room Temperature | This step allows the click chemistry reagents to enter the nucleus. |
| 5. Washing | PBS | 2 x 5 minutes | Room Temperature | Wash to remove the permeabilization agent. |
| 6. Click Reaction | Click reaction cocktail | 30 minutes | Room Temperature | Proceed immediately to the click reaction protocol. Protect from light. |
Click Reaction Protocol
The following table provides a recipe for a typical click reaction cocktail. The components should be added in the order listed.
| Component | Stock Concentration | Volume for 500 µL Reaction | Final Concentration |
| PBS | - | 435 µL | - |
| Fluorescent Alkyne Probe | 1 mM in DMSO | 2.5 µL | 5 µM |
| Copper (II) Sulfate (CuSO4) | 100 mM in H2O | 5 µL | 1 mM |
| THPTA Ligand | 50 mM in H2O | 10 µL | 1 mM |
| Sodium Ascorbate | 500 mM in H2O (freshly made) | 50 µL | 50 mM |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 4. Fixation and Permeabilization in Immunocytochemistry/Immunofluorescence (ICC/IF) | Bio-Techne [bio-techne.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. researchgate.net [researchgate.net]
- 7. Intracellular Staining for Flow Cytometry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Comparison of histomorphology and DNA preservation produced by fixatives in the veterinary diagnostic laboratory setting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of histomorphology and DNA preservation produced by fixatives in the veterinary diagnostic laboratory setting [PeerJ Preprints] [peerj.com]
- 11. benchchem.com [benchchem.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: 3'-Azido-3'-deoxyguanosine triphosphate (3'-Azido-dGTP)
Welcome to the technical support center for 3'-Azido-3'-deoxyguanosine triphosphate (3'-Azido-dGTP). This guide is designed for researchers, scientists, and drug development professionals, providing essential information on the stability and storage of this modified nucleotide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for 3'-Azido-dGTP?
For long-term stability, 3'-Azido-dGTP should be stored at -20°C.[1][2] Jena Bioscience recommends a shelf life of 12 months when stored under these conditions.[1][2]
Q2: Can I store 3'-Azido-dGTP at -80°C for longer shelf life?
While -20°C is the standard recommended temperature, storage at -80°C is a common practice for long-term preservation of nucleotides and is unlikely to be detrimental. However, it is crucial to minimize freeze-thaw cycles.
Q3: How should I handle 3'-Azido-dGTP for short-term use?
For short-term use, it is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles of the main stock. The solution can be kept on ice during experimental setup. Short-term exposure to ambient temperatures for up to one week is generally acceptable.[1]
Q4: What is the optimal pH for storing 3'-Azido-dGTP solutions?
3'-Azido-dGTP is typically supplied in a solution with a pH of 7.5 ±0.5.[1][2] Maintaining a slightly alkaline pH is crucial as acidic conditions can lead to degradation of the nucleotide.
Q5: Is 3'-Azido-dGTP sensitive to light?
Yes, similar to other nucleoside analogs, prolonged exposure to light, especially UV light, can cause photodegradation.[3] It is recommended to store the solution in a dark container or protected from light.
Troubleshooting Guide
This section addresses common problems encountered during the use of 3'-Azido-dGTP in various applications.
Problem 1: Poor or no incorporation of 3'-Azido-dGTP in PCR or other enzymatic assays.
| Possible Cause | Recommended Solution |
| Degraded 3'-Azido-dGTP | Verify the storage conditions and age of the nucleotide. If degradation is suspected, use a fresh aliquot or a new batch. |
| Suboptimal enzyme concentration | Increase the amount of DNA polymerase or use a polymerase with higher processivity. |
| Incorrect ratio of modified nucleotide to dNTPs | Optimize the ratio of 3'-Azido-dGTP to the natural dGTP to improve PCR efficiency.[4] |
| Inhibitors in the reaction mix | Ensure the purity of your DNA template and other reaction components. Contaminants like excess salts can inhibit polymerase activity.[5] |
| Suboptimal reaction conditions | Optimize thermal cycling parameters, including annealing temperature and extension time.[4] |
Problem 2: Unexpected side products or artifacts in the experimental results.
| Possible Cause | Recommended Solution |
| Hydrolysis of the triphosphate chain | Minimize the number of freeze-thaw cycles and ensure proper storage at -20°C in a pH 7.5 buffer. |
| Oxidation of the guanine (B1146940) base | Avoid exposure to oxidizing agents. The formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) can occur under oxidative stress.[3] |
| Nuclease contamination | Use nuclease-free water and reagents. Ensure a sterile work environment to prevent enzymatic degradation.[6] |
Stability and Storage Data Summary
The following table summarizes the key stability and storage parameters for 3'-Azido-dGTP based on available data.
| Parameter | Recommendation/Specification | Source |
| Storage Temperature | -20°C | --INVALID-LINK--[1] |
| Shelf Life | 12 months at -20°C | --INVALID-LINK--[1] |
| pH of Solution | 7.5 ±0.5 | --INVALID-LINK--[1] |
| Form | Solution in water | --INVALID-LINK--[1] |
| Purity | ≥ 95% (HPLC) | --INVALID-LINK--[1] |
Experimental Protocols
Protocol: Aliquoting and Handling of 3'-Azido-dGTP
-
Upon receiving the 3'-Azido-dGTP solution, briefly centrifuge the vial to collect the entire volume at the bottom.
-
On ice, prepare small, single-use aliquots in sterile, nuclease-free microcentrifuge tubes. The volume of the aliquots should be based on the requirements of your typical experiments to avoid multiple freeze-thaw cycles.
-
Label each aliquot clearly with the name of the compound, concentration, and date of aliquoting.
-
Store the aliquots at -20°C in a light-protected box.
-
When needed for an experiment, thaw a single aliquot on ice.
-
After use, discard any remaining solution in the thawed aliquot. Do not refreeze.
Visualizations
Potential Degradation Pathways for 3'-Azido-dGTP
Caption: Potential degradation pathways of 3'-Azido-dGTP.
Troubleshooting Workflow for Poor Enzymatic Incorporation
Caption: Troubleshooting workflow for enzymatic incorporation issues.
References
- 1. 3'-Azido-3'-dGTP, Guanosines - Jena Bioscience [jenabioscience.com]
- 2. 3'-Azido-2',3'-ddGTP, Guanosines - Jena Bioscience [jenabioscience.com]
- 3. Oxidative DNA damage induced by photodegradation products of 3(')-azido-3(')-deoxythymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. neb.com [neb.com]
- 6. idtdna.com [idtdna.com]
Technical Support Center: Minimizing Mitochondrial Toxicity of 3'-Azido-3'-deoxyguanosine (AZG)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with 3'-Azido-3'-deoxyguanosine (AZG). The content is structured to help minimize and troubleshoot mitochondrial toxicity, a known side effect of many nucleoside analogs.
Disclaimer: this compound (AZG) is a nucleoside analog structurally similar to Zidovudine (B1683550) (3'-azido-3'-deoxythymidine, AZT). While direct quantitative data on the mitochondrial toxicity of AZG is limited in publicly available literature, the mechanisms of toxicity are presumed to be highly similar to those of AZT. The data and troubleshooting advice provided herein are based on the established knowledge of AZT and other related nucleoside analogs and should be used as a guide for experiments with AZG.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of mitochondrial toxicity for this compound (AZG)?
A1: The primary mechanism of mitochondrial toxicity for nucleoside analogs like AZG is the inhibition of mitochondrial DNA polymerase gamma (pol γ).[1] AZG, after intracellular phosphorylation to its triphosphate form (AZG-TP), acts as a competitive inhibitor and a chain terminator during mitochondrial DNA (mtDNA) replication.[1] This leads to mtDNA depletion, impaired synthesis of essential mitochondrial proteins encoded by mtDNA, and subsequent mitochondrial dysfunction.
Q2: Are there other mechanisms involved in AZG-induced mitochondrial toxicity?
A2: Yes, besides pol γ inhibition, other mechanisms may contribute to the mitochondrial toxicity of AZG, similar to what has been observed with AZT. These include:
-
Oxidative Stress: Impaired mitochondrial function can lead to increased production of reactive oxygen species (ROS), causing oxidative damage to mitochondrial components, including mtDNA, proteins, and lipids.[1][2]
-
Inhibition of Mitochondrial Nucleoside Kinases: AZG may inhibit mitochondrial thymidine (B127349) kinase 2 (TK2) and deoxyguanosine kinase (dGK), enzymes crucial for the phosphorylation of deoxynucleosides within the mitochondria. This can lead to an imbalance in the mitochondrial deoxynucleotide pool, further hampering mtDNA synthesis.[3]
-
Direct Inhibition of Bioenergetic Machinery: There is evidence that some nucleoside analogs can directly inhibit components of the electron transport chain, leading to reduced ATP production.
-
Depletion of L-carnitine: Mitochondrial depletion of L-carnitine, which is essential for fatty acid oxidation, has also been implicated in the myopathy induced by some nucleosides.[1]
Q3: What are the common in vitro indicators of AZG-induced mitochondrial toxicity?
A3: Common indicators that can be measured in cell culture experiments include:
-
Decreased mitochondrial DNA (mtDNA) content.
-
Reduced cellular ATP levels.[4]
-
Increased lactate (B86563) production (indicative of a shift to glycolysis).[5]
-
Decreased mitochondrial membrane potential (ΔΨm).
-
Increased production of reactive oxygen species (ROS).[3]
-
Reduced activity of mitochondrial respiratory chain enzymes (e.g., COX IV).[5]
-
Changes in mitochondrial morphology (e.g., fragmentation).[6]
Q4: How can I minimize the mitochondrial toxicity of AZG in my experiments?
A4: Several strategies can be employed to mitigate mitochondrial toxicity:
-
Dose and Time Optimization: Use the lowest effective concentration of AZG and the shortest possible exposure time to achieve the desired experimental outcome.
-
Co-supplementation with Nucleosides: Supplementing the culture medium with exogenous deoxynucleosides (e.g., thymidine) may help to overcome the competitive inhibition of pol γ and nucleoside kinases.
-
Antioxidant Treatment: Co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E may help to alleviate oxidative stress.
-
Use of Alternative Cell Models: Some cell types are more susceptible to mitochondrial toxins than others. Consider using cell lines with higher mitochondrial reserve capacity or those that are less reliant on oxidative phosphorylation.
-
Carnitine Supplementation: If fatty acid oxidation is a concern in your model system, L-carnitine supplementation could be beneficial.
Troubleshooting Guides
Issue 1: High levels of cell death observed after AZG treatment.
| Possible Cause | Troubleshooting Step |
| Excessive AZG concentration. | Perform a dose-response experiment to determine the EC50 (effective concentration) and CC50 (cytotoxic concentration) to find a therapeutic window. |
| Prolonged exposure time. | Conduct a time-course experiment to identify the minimum exposure time required for the desired effect. |
| High sensitivity of the cell line. | Switch to a more robust cell line or one that is less dependent on mitochondrial respiration (e.g., cells grown in glucose-rich media). |
| Severe mitochondrial dysfunction. | Assess key mitochondrial health parameters (mtDNA content, ATP levels, ROS) at earlier time points to understand the kinetics of toxicity. |
Issue 2: Inconsistent results in mitochondrial toxicity assays.
| Possible Cause | Troubleshooting Step |
| Variability in cell health and density. | Ensure consistent cell seeding density and use cells in the logarithmic growth phase with high viability. |
| Instability of AZG in culture medium. | Prepare fresh AZG solutions for each experiment. Assess the stability of AZG in your specific culture medium over the experimental duration. |
| Assay-specific technical errors. | Review and optimize the protocol for the specific assay (e.g., ensure proper dye loading for fluorescent assays, correct normalization for qPCR). |
| Fluctuations in incubator conditions. | Maintain stable temperature, CO2, and humidity levels in the cell culture incubator. |
Issue 3: No significant mitochondrial toxicity is detected, but the desired biological effect of AZG is also absent.
| Possible Cause | Troubleshooting Step |
| Insufficient AZG concentration or exposure time. | Increase the concentration of AZG and/or the duration of treatment. |
| Poor intracellular conversion of AZG to its active triphosphate form. | Use a cell line known to have efficient nucleoside kinase activity or consider methods to measure intracellular AZG-TP levels. |
| The chosen endpoint for mitochondrial toxicity is not sensitive enough. | Use a panel of mitochondrial toxicity assays to get a more comprehensive picture. For example, measure mitochondrial membrane potential or ROS production as these can be early indicators of dysfunction. |
| AZG is not active in the chosen cell model. | Verify the expression of the intended target of AZG in your cell line. |
Quantitative Data Summary
The following tables summarize quantitative data for the mitochondrial toxicity of Zidovudine (AZT) , a close structural analog of AZG. This data can be used as a reference for designing and interpreting experiments with AZG.
Table 1: Inhibition of Mitochondrial DNA Polymerase Gamma by AZT-Triphosphate (AZT-TP)
| Parameter | Value | Enzyme Source |
| Competitive Inhibition Constant (Ki) | 1.8 ± 0.2 µM | Purified bovine cardiac mitochondrial DNA polymerase-gamma |
| Noncompetitive Inhibition Constant (Ki') | 6.8 ± 1.7 µM | Purified bovine cardiac mitochondrial DNA polymerase-gamma |
Table 2: Inhibition of Thymidine Phosphorylation by AZT
| Parameter | Value | System |
| IC50 | 7.0 ± 1.0 µM | Isolated rat heart mitochondria |
| IC50 | 14.4 ± 2.6 µM | Isolated rat liver mitochondria |
| Inhibition Constant (Ki) | 10.6 ± 4.5 µM | Isolated rat heart mitochondria |
| Inhibition Constant (Ki) | 14.0 ± 2.5 µM | Isolated rat liver mitochondria |
Table 3: Effects of AZT on Mitochondrial Parameters in Cultured Cells
| Cell Line | AZT Concentration | Duration | Effect |
| Human T-lymphocytic H9 cells | 25 µM | 7 months | Increased chromosomal aberrations, mitochondrial damage, and intracellular lipid accumulation. |
| Human muscle cells | 4 - 5000 µM | 10 days | Dose-dependent decrease in cell proliferation and differentiation, increased lactate production, and decreased COX activity.[5] |
| U937 and MOLT4 cells | 0.05 mg/mL | 15-25 days | ATP concentration decreased to 30-40% of normal levels; subsequent decrease in glutathione (B108866) (GSH).[4] |
Experimental Protocols
Quantification of Mitochondrial DNA (mtDNA) Content by Real-Time qPCR
This protocol allows for the relative quantification of mtDNA compared to nuclear DNA (nDNA).
Methodology:
-
Cell Treatment: Seed cells at an appropriate density and treat with various concentrations of AZG for the desired duration. Include a vehicle-treated control.
-
DNA Extraction: Harvest cells and extract total DNA using a commercial DNA extraction kit. Ensure the kit is suitable for isolating both nuclear and mitochondrial DNA.
-
qPCR Assay:
-
Prepare a qPCR master mix containing a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based system.
-
Use two sets of primers: one specific for a mitochondrial gene (e.g., MT-CO2) and one for a single-copy nuclear gene (e.g., B2M).
-
Perform the qPCR reaction using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes for each sample.
-
Calculate the ΔCt for each sample: ΔCt = Ct(mitochondrial gene) - Ct(nuclear gene).
-
Calculate the ΔΔCt: ΔΔCt = ΔCt(AZG-treated sample) - ΔCt(control sample).
-
The relative mtDNA content is calculated as 2-ΔΔCt.
-
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
JC-1 is a cationic dye that accumulates in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
Methodology:
-
Cell Treatment: Seed cells in a multi-well plate and treat with AZG. Include a positive control for depolarization (e.g., CCCP).
-
JC-1 Staining:
-
Prepare a fresh working solution of JC-1 dye in pre-warmed cell culture medium.
-
Remove the treatment medium and incubate the cells with the JC-1 staining solution at 37°C in the dark.
-
-
Washing: Gently wash the cells with a pre-warmed buffer to remove excess dye.
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometer.
-
For plate readers and flow cytometers, acquire fluorescence at both green (emission ~529 nm) and red (emission ~590 nm) channels.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Assessment of Mitochondrial Reactive Oxygen Species (ROS) with MitoSOX Red
MitoSOX Red is a fluorescent probe that specifically targets mitochondria and is oxidized by superoxide (B77818), a major form of mitochondrial ROS.
Methodology:
-
Cell Treatment: Culture and treat cells with AZG as described previously. Include a positive control for ROS induction (e.g., Antimycin A).
-
MitoSOX Staining:
-
Prepare a fresh working solution of MitoSOX Red in a suitable buffer.
-
Load the cells with the MitoSOX Red solution and incubate at 37°C, protected from light.
-
-
Washing: Gently wash the cells to remove the unbound probe.
-
Fluorescence Detection:
-
Measure the red fluorescence (excitation ~510 nm, emission ~580 nm) using a fluorescence plate reader, microscope, or flow cytometer.
-
-
Data Analysis: An increase in red fluorescence intensity indicates an increase in mitochondrial superoxide production.
Mandatory Visualizations
References
- 1. Mechanisms of zidovudine-induced mitochondrial toxicity and myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zidovudine (AZT) causes an oxidation of mitochondrial DNA in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zidovudine Induces Downregulation of Mitochondrial Deoxynucleoside Kinases: Implications for Mitochondrial Toxicity of Antiviral Nucleoside Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azidothymidine causes functional and structural destruction of mitochondria, glutathione deficiency and HIV-1 promoter sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular and mitochondrial toxicity of zidovudine (AZT), didanosine (ddI) and zalcitabine (ddC) on cultured human muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azidothymidine-triphosphate impairs mitochondrial dynamics by disrupting the quality control system - PMC [pmc.ncbi.nlm.nih.gov]
Cell line-specific toxicity of 3'-Azido-3'-deoxyguanosine and mitigation strategies
Welcome to the technical support center for 3'-Azido-3'-deoxyguanosine (AZG). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the cell line-specific toxicity of AZG and potential mitigation strategies.
Disclaimer: Publicly available data on the specific cytotoxicity of this compound (AZG) is limited. Much of the information presented here is extrapolated from studies on its close and more extensively studied analog, 3'-Azido-3'-deoxythymidine (AZT), as well as other nucleoside analogs. The mechanisms of action and cytotoxicity are presumed to share similarities. All recommendations should be validated experimentally for your specific cell line and conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound (AZG)-induced cytotoxicity?
A1: The cytotoxicity of AZG, much like other 3'-azido nucleoside analogs, is believed to stem from several key mechanisms:
-
DNA Chain Termination: AZG is intracellularly phosphorylated to its triphosphate form (AZG-TP). This active metabolite competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into newly synthesizing DNA by cellular DNA polymerases. Once incorporated, the 3'-azido group prevents the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation and subsequent cell cycle arrest.
-
Mitochondrial Toxicity: AZG-TP can inhibit mitochondrial DNA (mtDNA) polymerase γ. This inhibition can lead to mtDNA depletion, impaired mitochondrial function, increased production of reactive oxygen species (ROS), and a decrease in ATP synthesis, ultimately triggering the intrinsic pathway of apoptosis.[1][2]
Q2: Why do I observe different levels of AZG toxicity in different cell lines?
A2: The cell line-specific toxicity of nucleoside analogs like AZG is a well-documented phenomenon and can be attributed to several factors[3]:
-
Metabolic Activation: The conversion of AZG to its active triphosphate form (AZG-TP) is dependent on the activity of cellular kinases. The expression and activity of these kinases can vary significantly between different cell lines, leading to different intracellular concentrations of the active drug.
-
Proliferation Rate: Rapidly dividing cells are generally more susceptible to DNA chain terminators as they have a higher rate of DNA synthesis.
-
Mitochondrial Sensitivity: Different cell lines can have inherent differences in their reliance on mitochondrial respiration and their capacity to handle oxidative stress, making some more vulnerable to mitochondrial toxins.
Q3: My cells show signs of apoptosis after AZG treatment. What is the likely signaling pathway involved?
A3: AZG-induced apoptosis is likely mediated through the intrinsic (mitochondrial) pathway. Disruption of mitochondrial function leads to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell.[4][5]
Q4: Are there any strategies to reduce the cytotoxicity of AZG in my cell cultures?
A4: While specific mitigation strategies for AZG are not well-established, the following approaches, based on findings with other nucleoside analogs, may be explored:
-
Supplementation with Natural Nucleosides: For AZT, uridine (B1682114) supplementation has been shown to reduce some toxic side effects.[6] Theoretically, supplementing the culture medium with deoxyguanosine could compete with AZG for uptake and phosphorylation, potentially reducing its incorporation into DNA. However, this needs to be empirically tested as it could also interfere with the intended therapeutic effect.
-
Dose and Time Optimization: Reducing the concentration of AZG or the duration of exposure can help minimize toxicity while still achieving the desired experimental outcome.
-
Use of Antioxidants: If toxicity is mediated by increased reactive oxygen species (ROS) due to mitochondrial dysfunction, co-treatment with antioxidants like N-acetylcysteine (NAC) might offer some protection.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in cytotoxicity assays between replicates. | Inconsistent cell seeding density. Pipetting errors during serial dilutions. Cells are not in the logarithmic growth phase. Edge effects in multi-well plates. | Use a cell counter for accurate seeding. Prepare master mixes for dilutions and use calibrated pipettes. Ensure cells are healthy and actively dividing. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Unexpectedly high cell death at low AZG concentrations. | The cell line is highly sensitive to AZG. Contamination of cell culture. Incorrect stock solution concentration. | Perform a preliminary dose-response experiment with a wide range of concentrations (e.g., 0.01 µM to 100 µM) to determine the appropriate working range. Check for mycoplasma or bacterial contamination. Verify the concentration of your AZG stock solution. |
| No significant cytotoxicity observed even at high AZG concentrations. | The cell line is resistant to AZG. Inefficient metabolic activation of AZG in the chosen cell line. Degradation of the AZG compound. | Consider using a different, potentially more sensitive, cell line. Increase the incubation time. Confirm the integrity of your AZG stock solution. |
| Apoptosis assay shows a high percentage of necrotic cells instead of apoptotic cells. | The concentration of AZG used is too high, leading to rapid cell death. The incubation time is too long, and cells have progressed from early apoptosis to late apoptosis/necrosis. | Perform a dose-response and time-course experiment to identify conditions that induce apoptosis without causing excessive necrosis. Harvest cells at earlier time points. |
Data Presentation
Table 1: Comparative Cytotoxicity of this compound (AZG) and other Guanosine (B1672433) Analogs in Various Cell Lines
| Compound | Cell Line | Cell Type | Assay | Endpoint | Value | Reference |
| l-3'-Azido-3'-deoxyguanosine (l-AZG) | PBM | Human Peripheral Blood Mononuclear Cells | Cytotoxicity | CC50 | > 100 µM | |
| l-3'-Azido-3'-deoxyguanosine (l-AZG) | CEM | Human T-lymphoblastoid | Cytotoxicity | CC50 | > 100 µM | |
| l-3'-Azido-3'-deoxyguanosine (l-AZG) | Vero | Monkey Kidney Epithelial | Cytotoxicity | CC50 | > 100 µM | |
| Guanosine | A172 | Human Glioblastoma | Cell Viability | - | Decreased viability at 500 µM | [1] |
| Acyclic Guanosine Analog | HeLa | Human Cervical Carcinoma | Cytostatic | IC50 | 80 - 210 µM | [2] |
Note: CC50 is the concentration that causes 50% cytotoxicity. IC50 is the concentration that causes 50% inhibition of cell proliferation.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for determining the 50% cytotoxic concentration (CC50) of AZG.
Materials:
-
This compound (AZG)
-
Cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7][8]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of AZG in complete culture medium at 2x the final desired concentrations. Remove the medium from the wells and add 100 µL of the AZG dilutions. Include wells with untreated cells (negative control) and a vehicle control (if AZG is dissolved in a solvent like DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[9]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the AZG concentration to determine the CC50 value.
Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells by flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with the desired concentrations of AZG for the appropriate time in a 6-well plate.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[10]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Annexin V-FITC is typically detected in the FL1 channel and PI in the FL2 channel.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to assess the effect of AZG on cell cycle progression.
Materials:
-
PI staining solution (containing PI and RNase A in PBS)
-
70% cold ethanol (B145695)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with AZG as described previously and harvest approximately 1 x 10^6 cells.
-
Fixation: Wash the cells with PBS and resuspend the pellet in 500 µL of PBS. Add 4.5 mL of cold 70% ethanol dropwise while vortexing to prevent clumping. Incubate at 4°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Proposed signaling pathway for AZG-induced cytotoxicity.
References
- 1. Guanosine promotes cytotoxicity via adenosine receptors and induces apoptosis in temozolomide-treated A172 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 3'-Azido-3'-deoxythymidine cytotoxicity and metabolism in the human colon tumor cell line HCT-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, structural characterization, and cytotoxic evaluation of monofunctional cis -[Pt(NH 3 ) 2 ( N7 -guanosine/2′-deoxyguanosine)X] (X = Cl, Br, ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT00616C [pubs.rsc.org]
- 5. Intracellular activation and cytotoxicity of three different combinations of 3'-azido-3'-deoxythymidine and 2',3'-dideoxyinosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antiviral Guanosine Analogs as Substrates for Deoxyguanosine Kinase: Implications for Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Apoptotic and anti-proliferative effect of guanosine and guanosine derivatives in HuT-78 T lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3'-azido-3'-deoxythimidine (AZT) is glucuronidated by human UDP-glucuronosyltransferase 2B7 (UGT2B7) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3'-Azido-3'-deoxyguanosine (AzG) Labeling Experiments
Welcome to the technical support center for 3'-Azido-3'-deoxyguanosine (AzG) labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the use of AzG and other azido-nucleosides for metabolic labeling of nascent RNA.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AzG) and how is it used in RNA labeling?
This compound (AzG) is a modified nucleoside analog of guanosine (B1672433) where the 3'-hydroxyl group on the ribose sugar is replaced by an azide (B81097) group (-N3).[1] This modification allows AzG to be metabolically incorporated into newly synthesized RNA transcripts by cellular polymerases. The azide group is a bioorthogonal chemical handle, meaning it is chemically inert within the complex cellular environment but can be specifically and efficiently labeled with a corresponding alkyne-containing reporter molecule (e.g., a fluorophore or biotin) through a process called "click chemistry".[1] This enables the detection, visualization, and enrichment of nascent RNA.
Q2: What are the main "click chemistry" reactions used for detecting AzG-labeled RNA, and how do I choose between them?
The two primary bioorthogonal reactions for labeling azide-modified RNA are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3]
-
CuAAC (Copper-Catalyzed Click Chemistry): This reaction is highly efficient and rapid, involving a copper(I) catalyst to join the azide on the RNA with a terminal alkyne on a reporter molecule.[2][4] It is a robust method for in vitro applications and fixed cells. However, the copper catalyst can be cytotoxic and may cause RNA degradation, which is a significant concern when working with sensitive samples.[4][5]
-
SPAAC (Copper-Free Click Chemistry): This reaction utilizes a strained cyclooctyne-containing reporter molecule that reacts spontaneously with the azide without the need for a copper catalyst.[3] This makes it ideal for live-cell imaging and applications where RNA integrity is paramount.[6] The trade-off is that SPAAC reactions can be slower than CuAAC.
Q3: I am observing very low or no signal from my AzG-labeled RNA. What are the potential causes?
Low or no signal is a common issue and can stem from several factors:
-
Inefficient Metabolic Incorporation:
-
Suboptimal AzG Concentration: The concentration of AzG in the culture medium may be too low for efficient uptake and incorporation. Titration experiments are recommended to determine the optimal concentration for your specific cell type.[7]
-
Insufficient Labeling Time: The incubation time with AzG may be too short to allow for detectable levels of incorporation into nascent RNA. This is particularly true for cells with slower growth rates or when targeting RNAs with low expression levels.[7]
-
Cell-Type Specific Metabolism: Different cell lines and bacterial strains exhibit varying efficiencies in nucleoside uptake and metabolism. Some cells may have low levels of the necessary kinases for phosphorylating AzG into its active triphosphate form.[8][9][10]
-
Competition with Endogenous Guanosine: High concentrations of guanosine in the culture medium can outcompete AzG for incorporation into RNA.[7]
-
-
Inefficient Click Chemistry Reaction:
-
Degraded Reagents: Ensure that the alkyne-reporter, copper catalyst (for CuAAC), and other reaction components are not degraded. Prepare fresh solutions, especially for the sodium ascorbate (B8700270) reducing agent in CuAAC.
-
Suboptimal Reaction Conditions: The pH, temperature, and incubation time of the click reaction are critical. Refer to the detailed protocols for optimized conditions.
-
Inhibitors: Components of your lysis buffer or other solutions may interfere with the click reaction. For CuAAC, chelating agents like EDTA must be avoided as they will sequester the copper catalyst.[11]
-
Q4: My RNA appears degraded after the labeling and detection workflow. How can I prevent this?
RNA degradation is a major concern, especially when using the CuAAC method.[4]
-
Copper-Induced Degradation (CuAAC): The copper(I) catalyst in CuAAC can generate reactive oxygen species that lead to RNA strand cleavage.[4] To mitigate this:
-
Use a Copper Ligand: A stabilizing ligand such as THPTA or TBTA can chelate the copper ion, reducing its damaging effects while maintaining catalytic activity.[12]
-
Minimize Reaction Time: Optimize the reaction to proceed as quickly as possible.
-
Work at Low Temperatures: Performing the reaction on ice can help reduce the rate of RNA degradation.
-
Use Acetonitrile (B52724) as a Co-solvent: The addition of acetonitrile has been shown to minimize RNA degradation during CuAAC.[2][4]
-
-
RNase Contamination: Ensure that all solutions and labware are RNase-free. Use appropriate sterile techniques throughout the procedure.
-
Switch to SPAAC: If RNA degradation persists, using the copper-free SPAAC method is the most effective solution.[6]
Q5: Is this compound toxic to cells?
The cytotoxicity of AzG and its analogs can be cell-type dependent and is influenced by the concentration and duration of exposure.[8][13] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration of AzG for your specific cell line.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Fluorescent/Biotin Signal | Inefficient Metabolic Labeling: | |
| 1. Suboptimal AzG concentration. | Perform a concentration titration (e.g., 10-100 µM for bacteria) to find the optimal concentration for your cell type.[7] | |
| 2. Insufficient labeling time. | Increase the incubation time with AzG. For bacteria, labeling can be detected in as little as 5-10 minutes.[7] | |
| 3. Cell-type specific differences in uptake or metabolism. | If possible, use a cell line known to be amenable to azido-nucleoside labeling or consider metabolic engineering approaches.[5] | |
| 4. Competition from endogenous guanosine. | Use a culture medium with a defined, lower concentration of guanosine. | |
| Inefficient Click Chemistry Reaction: | ||
| 1. Degraded reagents (alkyne-probe, catalyst, etc.). | Use fresh reagents. Prepare sodium ascorbate solution for CuAAC immediately before use. | |
| 2. Suboptimal reaction conditions (pH, temperature, time). | Follow the recommended protocols carefully. Ensure the pH of the reaction buffer is optimal. | |
| 3. Presence of inhibitors (e.g., EDTA in CuAAC). | Ensure buffers are free of chelating agents for CuAAC. Purify RNA before the click reaction. | |
| High Background Signal | 1. Non-specific binding of the alkyne-probe. | Increase the number of washing steps after the click reaction. Include a blocking step if necessary. |
| 2. Incomplete removal of unreacted reagents. | Ensure thorough purification of the labeled RNA after the click reaction. | |
| RNA Degradation | 1. Copper toxicity in CuAAC. | Use a copper-stabilizing ligand (e.g., THPTA), minimize reaction time, and perform the reaction at a lower temperature. Consider using acetonitrile as a co-solvent.[2][4][12] |
| 2. RNase contamination. | Use RNase-free reagents and consumables. Maintain a sterile work environment. | |
| 3. Prolonged incubation at high temperatures. | Optimize reaction times and temperatures to be as short and mild as possible. | |
| Solution for Persistent Degradation: | Switch to the copper-free SPAAC method for click chemistry.[6] | |
| Inconsistent Results Between Replicates | 1. Variation in cell density or growth phase. | Ensure that cells are seeded at the same density and are in the same growth phase for all replicates. |
| 2. Inaccurate pipetting of reagents. | Use calibrated pipettes and be meticulous with reagent volumes. | |
| 3. Fluctuation in incubation times or temperatures. | Maintain consistent incubation conditions for all samples. |
Quantitative Data Summary
Table 1: Recommended Starting Concentrations for AzG Metabolic Labeling
| Cell Type | Recommended AzG Concentration Range | Reference(s) |
| E. coli | 10 - 100 µM | [7] |
| Mammalian Cells | 10 - 200 µM (empirical optimization required) | [6] |
Table 2: Comparative Cytotoxicity of Azido-Nucleoside Analogs
| Compound | Cell Line | CC50 (µM) | Reference(s) |
| 3'-Azido-3'-deoxythymidine (AZT, Zidovudine) | HCT-8 (human colon) | 55 | [13] |
| 3'-Azido-3'-deoxythymidine (AZT, Zidovudine) | CEM (human T-lymphoblast) | Varies based on cell stimulation state | [8] |
| 3'-Azido-3'-deoxythymidine (AZT, Zidovudine) | Stimulated PBMCs | Higher cytotoxicity | [8] |
| 3'-Azido-3'-deoxythymidine (AZT, Zidovudine) | Resting PBMCs | Lower cytotoxicity | [8] |
| 3'-Azido-3'-deoxy-4'-thiothymidine | - | Not toxic in assays reported | [11] |
Note: CC50 is the concentration of a substance that causes the death of 50% of a group of cells. A higher CC50 value indicates lower cytotoxicity. Data for this compound is limited; however, related azido-nucleosides are generally well-tolerated at effective labeling concentrations, though this should be empirically determined.
Experimental Protocols
Protocol 1: Metabolic Labeling of Bacterial RNA with 2'-deoxy-2'-azidoguanosine (AzG)
This protocol is adapted for use with E. coli.
Materials:
-
E. coli culture
-
Fresh growth medium (e.g., LB or M9)
-
2'-deoxy-2'-azidoguanosine (AzG) stock solution (e.g., 10 mM in DMSO)
-
Reagents for total RNA extraction (e.g., TRIzol)
Procedure:
-
Grow an overnight culture of E. coli.
-
Dilute the overnight culture 1:100 in fresh growth medium and grow to an optical density at 600 nm (OD600) of approximately 0.3.
-
Add AzG to the culture to the desired final concentration (e.g., 100 µM).
-
Incubate the culture for the desired labeling period (e.g., 5 minutes to 2 hours).
-
Harvest the bacterial cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Discard the supernatant and proceed with total RNA extraction using a standard protocol.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Purified RNA
Materials:
-
AzG-labeled RNA
-
Alkyne-fluorophore or alkyne-biotin
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Nuclease-free water
Procedure:
-
In a nuclease-free microcentrifuge tube, combine the following in order:
-
AzG-labeled RNA (e.g., 1-10 µg)
-
Alkyne-probe (to a final concentration of 100 µM)
-
Nuclease-free water to bring the volume to the desired final reaction volume minus the catalyst components.
-
-
In a separate tube, prepare a fresh premix of CuSO₄ and THPTA. For a 5:1 ligand-to-copper ratio, mix equal volumes of a 20 mM CuSO₄ stock and a 100 mM THPTA stock. Let this stand for 1-2 minutes.
-
Add the CuSO₄/THPTA premix to the RNA/alkyne solution to a final copper concentration of 500 µM.
-
Prepare a fresh solution of sodium ascorbate (e.g., 100 mM in nuclease-free water).
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.
-
Gently mix and incubate at room temperature for 30-60 minutes, protected from light if using a fluorescent probe.
-
Purify the labeled RNA using ethanol (B145695) precipitation or a suitable RNA cleanup kit.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Purified RNA
Materials:
-
AzG-labeled RNA
-
Cyclooctyne-fluorophore or cyclooctyne-biotin (e.g., DBCO, DIBO)
-
Nuclease-free buffer (e.g., PBS)
Procedure:
-
In a nuclease-free microcentrifuge tube, dissolve the AzG-labeled RNA in the reaction buffer.
-
Add the cyclooctyne-probe to the desired final concentration (e.g., 50 µM).
-
Incubate the reaction at room temperature for 1-4 hours, or as recommended by the probe manufacturer, protected from light.
-
Purify the labeled RNA using ethanol precipitation or an appropriate RNA cleanup kit.
Visualizations
Caption: Metabolic activation pathway of this compound (AzG) for RNA labeling.
Caption: A logical workflow for troubleshooting inconsistent results in AzG labeling experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Click chemistry for rapid labeling and ligation of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Intracellular activation and cytotoxicity of three different combinations of 3'-azido-3'-deoxythymidine and 2',3'-dideoxyinosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Multi-omics quantification of species variation of Escherichia coli links molecular features with strain phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Nascent RNA Analyses: Tracking Transcription and Its Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3'-Azido-3'-deoxythymidine cytotoxicity and metabolism in the human colon tumor cell line HCT-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing 3'-Azido-3'-deoxyguanosine Ligation Efficiency
Welcome to the technical support center for the ligation of 3'-Azido-3'-deoxyguanosine to alkyne probes. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for overcoming common challenges in this critical bioconjugation reaction.
Troubleshooting Guide
This guide addresses frequently encountered issues during the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Oxidation of Cu(I) Catalyst: The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen. | • Degas all solutions: Before starting the reaction, thoroughly degas all buffers and solvent mixtures by bubbling with an inert gas like argon or nitrogen.[1][2] • Use a fresh reducing agent: Prepare a fresh solution of sodium ascorbate (B8700270) for each experiment, as it readily oxidizes in solution.[1][2] • Work under an inert atmosphere: If possible, conduct the reaction in a glovebox or under a continuous stream of inert gas. |
| Degradation of Reagents: The alkyne probe or the this compound may be degraded. | • Verify reagent integrity: Check the purity and integrity of your starting materials using techniques like NMR or mass spectrometry. | |
| Suboptimal Reagent Concentrations: Incorrect concentrations of copper, ligand, or reducing agent can significantly impact reaction efficiency. | • Optimize catalyst concentration: Copper concentrations typically range from 50 µM to 1 mM. Excessive copper can lead to side reactions.[3] • Maintain an excess of ligand: A ligand-to-copper ratio of 5:1 is often recommended to protect the biomolecule and stabilize the catalyst.[4] • Ensure sufficient reducing agent: Use sodium ascorbate in the millimolar range (e.g., 5-10 mM).[3] | |
| Copper Sequestration by Guanosine (B1672433): The purine (B94841) ring of guanosine can chelate copper ions, making the catalyst unavailable for the reaction.[5] | • Increase catalyst and ligand concentration: A higher concentration of the copper-ligand complex can overcome sequestration. • Add a sacrificial metal ion: Introducing Zn(II) can sometimes displace the copper from the guanosine, freeing it to catalyze the reaction.[4][6] | |
| Incomplete Reaction | Insufficient Reaction Time: The reaction may not have proceeded to completion. | • Extend the reaction time: While many click reactions are fast, some may require several hours to overnight for completion. Monitor the reaction progress using TLC or LC-MS.[6] |
| Low Temperature: The reaction rate may be too slow at room temperature. | • Increase the reaction temperature: Gently heating the reaction mixture (e.g., to 37-45°C) can increase the reaction rate. However, be mindful of the stability of your biomolecules at higher temperatures.[7] | |
| Poor Solubility of Reactants: this compound or the alkyne probe may not be fully dissolved in the reaction solvent. | • Use a co-solvent: Adding a small amount of an organic solvent like DMSO or t-BuOH can improve the solubility of reactants.[4][6] For nucleosides, mixtures of water with solvents like n-butanol or acetonitrile (B52724) can be effective.[8] | |
| Presence of Side Products | Oxidative Homocoupling of Alkyne (Glaser Coupling): In the presence of oxygen, the alkyne probe can dimerize. | • Strict exclusion of oxygen: As with low yield issues, thorough degassing and the use of an inert atmosphere are crucial to prevent this side reaction.[9] |
| Degradation of the Nucleoside: The acidic conditions sometimes used for workup or the presence of reactive oxygen species can lead to the degradation of the guanosine analog. | • Use a buffered system: Maintain a pH between 6.5 and 8.0 to ensure the stability of the nucleoside.[5] • Add aminoguanidine: This additive can help to scavenge byproducts of ascorbate oxidation that might damage the biomolecule.[5] | |
| Difficulty in Product Purification | Contamination with Copper Catalyst: Residual copper can be difficult to remove and may interfere with downstream applications. | • Use a chelating agent during workup: Washing with a solution of EDTA can help to remove residual copper.[4] • Precipitation: The product can often be precipitated from the reaction mixture.[1][2] |
| Co-elution with Unreacted Starting Materials: The product and starting materials may have similar retention times during chromatography. | • Optimize HPLC gradient: A shallow gradient during reverse-phase HPLC can improve the separation of the product from the starting materials.[10][11] |
Frequently Asked Questions (FAQs)
Q1: Which copper source is better for the ligation of this compound, Cu(I) or Cu(II) salts?
A1: While Cu(I) salts like CuI or CuBr are the active catalysts, they are prone to oxidation. Therefore, it is often more convenient and reliable to use a Cu(II) salt, such as CuSO₄, in combination with a reducing agent like sodium ascorbate.[4][12][13] This in-situ generation of Cu(I) ensures a steady supply of the active catalyst throughout the reaction.[4][12][13]
Q2: What is the best ligand for this reaction?
A2: The choice of ligand is critical for stabilizing the Cu(I) catalyst and accelerating the reaction. For aqueous reactions involving biomolecules like nucleosides, water-soluble ligands are preferred. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a highly effective and commonly used ligand due to its excellent water solubility and ability to stabilize Cu(I).[12][14] Tris-(benzyltriazolylmethyl)amine (TBTA) is also effective but has lower water solubility, which can be problematic in aqueous media.[1]
Q3: Can I perform this reaction without a ligand?
A3: While the CuAAC reaction can proceed without a ligand, it is generally not recommended for bioconjugations. Ligands not only accelerate the reaction but also protect the biomolecule from damage by reactive oxygen species that can be generated by the copper catalyst.[3][4][6]
Q4: How can I monitor the progress of my ligation reaction?
A4: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). TLC will show the disappearance of the starting materials and the appearance of a new spot for the product. LC-MS provides more detailed information, allowing you to identify the masses of the product and any remaining starting materials.
Q5: What is the best method for purifying the final product?
A5: The purification method will depend on the scale of your reaction and the nature of your alkyne probe. For small-scale reactions, precipitation of the product is often sufficient.[1][2] For higher purity, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.[10][11][15] A C18 column with a gradient of acetonitrile in a buffer such as triethylammonium (B8662869) acetate (B1210297) is commonly used for oligonucleotide and nucleoside purification.[10][11]
Quantitative Data on Reaction Components
The efficiency of the CuAAC reaction is highly dependent on the choice of ligand and other reaction parameters. The following table summarizes the relative performance of different ligands in accelerating the CuAAC reaction.
| Ligand | Relative Reaction Rate | Key Characteristics |
| BTTAA | Very High | Excellent water solubility and accelerates the reaction significantly, even at low copper concentrations. |
| THPTA | High | Good water solubility, widely used for bioconjugation.[12][14] |
| TBTA | Moderate | Lower water solubility, can precipitate in aqueous media.[1] |
| No Ligand | Low | Significantly slower reaction rate and increased risk of biomolecule damage.[4][6] |
Experimental Protocols
Protocol 1: General Procedure for Ligation of this compound to an Alkyne Probe
This protocol provides a starting point for the ligation reaction. Optimization of reagent concentrations and reaction time may be necessary for specific alkyne probes.
Materials:
-
This compound
-
Alkyne probe
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium L-ascorbate
-
Degassed buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
DMSO (if required for solubility)
Procedure:
-
Prepare Stock Solutions:
-
This compound in degassed buffer (or buffer/DMSO mixture).
-
Alkyne probe in degassed buffer (or buffer/DMSO mixture).
-
20 mM CuSO₄ in water.
-
100 mM THPTA in water.
-
100 mM Sodium L-ascorbate in water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the this compound solution and the alkyne probe solution. A 1.5 to 2-fold molar excess of the alkyne probe is often used.
-
Prepare the catalyst premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions to achieve a 1:5 molar ratio. Let it stand for 1-2 minutes.[3]
-
Add the catalyst premix to the reaction mixture to a final copper concentration of 100-250 µM.[4]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.[3]
-
-
Reaction Conditions:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be gently agitated.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, the product can be purified by RP-HPLC.
-
Protocol 2: RP-HPLC Purification of the Ligation Product
Materials:
-
C18 reverse-phase HPLC column
-
Buffer A: 0.1 M Triethylammonium acetate (TEAA) in water, pH 7.0
-
Buffer B: Acetonitrile
-
Freeze-dryer
Procedure:
-
Sample Preparation: Dilute the reaction mixture with Buffer A.
-
HPLC Separation:
-
Equilibrate the C18 column with Buffer A.
-
Inject the sample onto the column.
-
Elute the product using a linear gradient of Buffer B into Buffer A. A typical gradient might be 0-50% Buffer B over 30 minutes. The optimal gradient will depend on the hydrophobicity of the alkyne probe.
-
Monitor the elution at a suitable wavelength (e.g., 260 nm for the guanosine base).
-
-
Product Collection and Desalting:
-
Collect the fractions containing the desired product.
-
Lyophilize the collected fractions to remove the solvent and TEAA buffer.
-
Re-dissolve the purified product in water or a suitable buffer for storage.
-
Visualizations
Caption: Experimental workflow for the ligation of this compound.
Caption: Troubleshooting decision tree for ligation issues.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. Purification of crude DNA oligonucleotides by solid-phase extraction and reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Click Chemistry [organic-chemistry.org]
- 14. confluore.com [confluore.com]
- 15. labcluster.com [labcluster.com]
Addressing solubility issues of 3'-Azido-3'-deoxyguanosine derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3'-Azido-3'-deoxyguanosine and its derivatives. The information aims to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is poorly soluble in my desired aqueous buffer. What are the initial steps I should take?
A1: Poor aqueous solubility is a common issue with nucleoside analogs. Here are some initial troubleshooting steps:
-
Sonication: Gentle sonication can help break down powder aggregates and increase the surface area for dissolution.
-
Warming: Cautiously warming the solution (e.g., to 37°C) can increase the solubility of many compounds. However, be mindful of potential degradation at higher temperatures.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. For guanosine (B1672433) derivatives, which have both acidic and basic protons, systematically adjusting the pH of your buffer may improve solubility.
-
Use of Co-solvents: For in vitro experiments, consider preparing a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then diluting it into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5%).
Q2: I need to prepare a stock solution of a this compound derivative. Which organic solvents are recommended?
A2: Dimethyl Sulfoxide (DMSO) is a common and effective solvent for creating stock solutions of many poorly water-soluble compounds, including nucleoside analogs. For related compounds like 3'-Deoxyguanosine, solubility in DMSO is reported to be approximately 10 mg/mL.[1] When using DMSO, it is advisable to use a fresh, anhydrous grade, as it is hygroscopic and absorbed water can affect solubility.
Q3: Can I dissolve this compound derivatives directly in water or phosphate-buffered saline (PBS)?
A3: While guanosine itself is slightly soluble in water, many of its derivatives, including those with an azido (B1232118) modification, may have limited aqueous solubility.[2] For instance, the related compound Zidovudine (3'-azido-3'-deoxythymidine) has a solubility of approximately 10 mg/mL in PBS (pH 7.2).[3] It is recommended to first attempt dissolution in a small volume to determine the solubility in your specific aqueous medium. If solubility is insufficient, preparing a stock solution in DMSO is a reliable alternative.
Q4: Are there any general strategies to improve the solubility of nucleoside analogs for in vivo studies?
A4: For in vivo applications where high concentrations of organic solvents are not permissible, several formulation strategies can be employed. These include the use of co-solvents such as polyethylene (B3416737) glycol (PEG), complexation with cyclodextrins, or the preparation of lipid-based formulations like emulsions or liposomes. These approaches aim to enhance the bioavailability of poorly soluble compounds.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound derivatives.
Problem: Precipitate forms when diluting a DMSO stock solution into an aqueous buffer.
| Potential Cause | Troubleshooting Step |
| Exceeded Aqueous Solubility | The final concentration in the aqueous buffer is higher than the compound's solubility limit in that medium. |
| Solution 1: Decrease the final concentration of the compound. | |
| Solution 2: Increase the percentage of co-solvent in the final solution, if experimentally permissible. | |
| Solution 3: Prepare a more dilute stock solution in DMSO to minimize the amount of DMSO added to the aqueous buffer. | |
| "Salting Out" Effect | High salt concentrations in the buffer can decrease the solubility of organic compounds. |
| Solution: If possible, reduce the salt concentration of your buffer or test a buffer with a different salt composition. | |
| Temperature Effects | The aqueous buffer may be at a lower temperature than the DMSO stock, causing the compound to precipitate upon dilution. |
| Solution: Warm the aqueous buffer to the same temperature as the stock solution before mixing. |
Quantitative Solubility Data
The following tables provide solubility data for guanosine and related nucleoside analogs. While specific data for this compound is limited, these values can offer valuable guidance.
Table 1: Solubility of Guanosine
| Solvent | Solubility | Reference |
| Water | Slightly soluble (0.7 mg/mL at 18°C) | [2][4] |
| Ethanol | Insoluble | [2] |
| Acetic Acid | Very soluble | [2] |
| DMSO | 55 mg/mL (194.18 mM) | [5] |
| Diethyl ether, Benzene, Chloroform | Insoluble | [2] |
Table 2: Solubility of Related Nucleoside Analogs
| Compound | Solvent | Solubility | Reference |
| 3'-Deoxyguanosine | DMSO | ~10 mg/mL | [1] |
| 0.1 M HCl | ~10 mg/mL | [1] | |
| Zidovudine (AZT) | Ethanol | ~10 mg/mL | [3] |
| DMSO | ~30 mg/mL | [3] | |
| Dimethyl formamide (B127407) (DMF) | ~30 mg/mL | [3] | |
| PBS (pH 7.2) | ~10 mg/mL | [3] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of a this compound derivative for use in in vitro assays.
Materials:
-
This compound derivative (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of the this compound derivative into a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or a specific molarity).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Assessing Aqueous Solubility (Shake-Flask Method)
Objective: To determine the approximate aqueous solubility of a this compound derivative.
Materials:
-
This compound derivative (solid)
-
Purified water or desired aqueous buffer (e.g., PBS)
-
Small glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Spectrophotometer or HPLC system for quantification
Procedure:
-
Add an excess amount of the solid compound to a glass vial.
-
Add a known volume of the aqueous solvent (e.g., 1 mL).
-
Seal the vial and place it on a shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the vial at high speed to pellet the excess solid.
-
Carefully collect a known volume of the supernatant.
-
Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or a calibrated HPLC method).
-
The determined concentration represents the equilibrium solubility of the compound under the tested conditions.
Signaling Pathways and Mechanisms
This compound, like other nucleoside analogs, requires intracellular activation to exert its biological effects. Its primary mechanism of action involves the inhibition of nucleic acid synthesis.
Intracellular Activation and Mechanism of Action
Caption: Intracellular activation and mechanism of action of this compound.
Explanation of the Pathway:
-
Cellular Uptake: this compound (AZDG) is transported into the cell via nucleoside transporters.
-
Intracellular Phosphorylation: Once inside the cell, AZDG is sequentially phosphorylated by host cell kinases to its monophosphate (AZDG-MP), diphosphate (AZDG-DP), and finally to its active triphosphate form (AZDG-TP).[6] This process is initiated by deoxyguanosine kinase.
-
Competitive Inhibition: The active AZDG-TP competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for the active site of viral reverse transcriptase and cellular telomerase.[7]
-
Chain Termination: Upon incorporation into a growing DNA chain by these enzymes, the 3'-azido group prevents the formation of the next phosphodiester bond, leading to chain termination.[8]
-
Biological Effect: The termination of viral DNA synthesis inhibits viral replication.[9][] The shortening of telomeres in cancer cells, which rely on telomerase for immortalization, can inhibit their proliferation.[11]
Experimental Workflow: Solubility Assessment and Stock Preparation
Caption: Logical workflow for solubility testing and stock solution preparation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Guanosine - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Human Metabolome Database: Showing metabocard for Guanosine (HMDB0000133) [hmdb.ca]
- 5. Guanosine | HSV | Endogenous Metabolite | TargetMol [targetmol.com]
- 6. Phosphorylation of 3'-azido-3'-deoxythymidine and selective interaction of the 5'-triphosphate with human immunodeficiency virus reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of deoxyguanosine nucleotide analogs with human telomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 3'-Azido-3'-deoxythymidine (BW A509U): an antiviral agent that inhibits the infectivity and cytopathic effect of human T-lymphotropic virus type III/lymphadenopathy-associated virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of Telomere Dysfunction Mediated By the Telomerase Substrate Precursor 6-Thio-2’-Deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3'-Azido-3'-deoxyguanosine (3'-Az-dG) Specific Labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 3'-Azido-3'-deoxyguanosine (3'-Az-dG) for specific labeling of nascent DNA. These resources are designed to help you validate your experiments and troubleshoot common issues.
Troubleshooting Guides
This section addresses specific problems that may arise during 3'-Az-dG labeling experiments.
Issue 1: No or Very Low Signal After Click Chemistry Detection
| Possible Cause | Recommended Solution |
| Inefficient 3'-Az-dG Incorporation | Optimize Labeling Conditions: Titrate the concentration of 3'-Az-dG. Start with a range of 1-10 µM and increase if necessary, but be mindful of potential cytotoxicity. Optimize the incubation time based on the cell division rate of your model system. |
| Cell Health: Ensure cells are healthy and actively proliferating during the labeling period. Perform a cell viability assay (e.g., Trypan Blue) before starting the experiment. | |
| Competition with Endogenous dGTP: High intracellular pools of deoxyguanosine triphosphate (dGTP) can outcompete the azido-analog for incorporation. Consider synchronizing cells in S-phase to potentially enhance uptake. | |
| Inefficient Click Reaction | Fresh Reagents: Prepare fresh solutions of the copper (I) catalyst, reducing agent (e.g., sodium ascorbate), and the alkyne-fluorophore probe for each experiment. Copper (I) is prone to oxidation. |
| Reagent Concentrations: Ensure the concentrations of all click chemistry reagents are optimal. Refer to the manufacturer's protocol for the specific click chemistry kit being used. | |
| Permeabilization: Ensure adequate permeabilization of the cells to allow the click chemistry reagents to access the incorporated 3'-Az-dG. Titrate the concentration of the permeabilization agent (e.g., Triton X-100 or saponin). | |
| Imaging Issues | Microscope Settings: Optimize microscope settings (laser power, exposure time, gain) for the specific fluorophore being used. |
| Photobleaching: Minimize exposure to the excitation light to prevent photobleaching of the fluorescent signal. |
Issue 2: High Background Signal
| Possible Cause | Recommended Solution |
| Non-specific Binding of Alkyne Probe | Washing Steps: Increase the number and duration of washing steps after the click reaction to remove unbound alkyne-fluorophore. |
| Blocking: Introduce a blocking step (e.g., with BSA) before and after the click reaction to reduce non-specific binding. | |
| Reduce Probe Concentration: Titrate down the concentration of the alkyne-fluorophore to the lowest level that still provides a robust signal. | |
| Copper (I)-Mediated Fluorescence | Chelating Agent: After the click reaction, wash with a mild chelating agent like EDTA to remove any residual copper that might contribute to background fluorescence. |
| Autofluorescence | Choice of Fluorophore: Use a fluorophore in a spectral range that avoids the natural autofluorescence of your cells (e.g., a red or far-red dye). |
| Control for Autofluorescence: Image an unlabeled, unstained sample to determine the level of autofluorescence and subtract it from your experimental samples. |
Issue 3: Evidence of Cellular Toxicity
| Possible Cause | Recommended Solution |
| High Concentration of 3'-Az-dG | Determine CC50: Perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50) of 3'-Az-dG for your specific cell line. Use a concentration well below the CC50 for your labeling experiments.[1] |
| Reduce Incubation Time: Shorten the exposure time of the cells to 3'-Az-dG to the minimum required for detectable incorporation. | |
| Toxicity of Click Chemistry Reagents | Copper Toxicity: Use a copper (I)-stabilizing ligand (e.g., TBTA or THPTA) to reduce its cytotoxicity.[2] Minimize the incubation time with the click chemistry cocktail. |
| Solvent Toxicity: If using DMSO to dissolve reagents, ensure the final concentration in the cell culture medium is non-toxic (typically <0.5%). |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound (3'-Az-dG) labeling?
A1: 3'-Az-dG is a synthetic analog of the natural nucleoside deoxyguanosine. When introduced to cells, it is metabolized by cellular kinases into its triphosphate form, this compound triphosphate (3'-Az-dGTP).[3][4] During DNA replication, DNA polymerases can incorporate 3'-Az-dGTP into the newly synthesized DNA strand opposite a cytosine base. The key feature of 3'-Az-dG is the presence of an azido (B1232118) (-N3) group at the 3' position of the deoxyribose sugar. This azido group serves as a bioorthogonal chemical handle. It does not interfere with the incorporation of the nucleoside into DNA but can be specifically detected through a highly efficient and selective chemical reaction known as "click chemistry".[5] Typically, a fluorescently tagged alkyne probe is used to react with the azide, allowing for the visualization of cells that have undergone DNA replication.
Q2: Why are control experiments necessary for 3'-Az-dG labeling?
A2: Control experiments are crucial to ensure that the observed signal is a specific result of the incorporation of 3'-Az-dG into newly synthesized DNA and not due to artifacts. Key reasons for including controls include:
-
To Confirm Specificity: To verify that the signal is from the intended click reaction and not from non-specific binding of the fluorescent probe.
-
To Assess Cytotoxicity: To ensure that the concentrations of 3'-Az-dG and click chemistry reagents used are not toxic to the cells, which could affect normal cellular processes, including DNA replication.
-
To Validate Incorporation: To confirm that 3'-Az-dG is being metabolically incorporated into DNA.
-
To Rule Out Off-Target Effects: To ensure that the labeling is specific to newly synthesized DNA and not due to other cellular interactions.
Q3: What are the essential negative controls for a 3'-Az-dG labeling experiment?
A3:
-
No 3'-Az-dG Control: Cells are not treated with 3'-Az-dG but are subjected to the same fixation, permeabilization, and click chemistry reaction conditions. This control is essential to assess the level of background fluorescence from the click chemistry reagents and the alkyne-fluorophore.
-
No Click Chemistry Control: Cells are labeled with 3'-Az-dG but are not subjected to the click chemistry reaction. This helps to determine the intrinsic fluorescence of the cells and any potential fluorescence from the 3'-Az-dG itself.
-
Competition Control: Cells are co-incubated with 3'-Az-dG and a high excess of the natural nucleoside, deoxyguanosine. A significant reduction in the fluorescent signal in the presence of excess deoxyguanosine indicates that 3'-Az-dG is being incorporated through the same metabolic pathway as the natural nucleoside, thus demonstrating specificity.
Q4: What is a suitable positive control for 3'-Az-dG labeling?
A4: A suitable positive control would be a cell line known to have a high proliferation rate, treated with a concentration of 3'-Az-dG that has been previously shown to result in robust labeling. Alternatively, another well-established method for detecting DNA synthesis, such as EdU (5-ethynyl-2'-deoxyuridine) labeling, can be run in parallel to confirm that the experimental conditions are conducive to detecting DNA replication.
Quantitative Data Summary
The following tables provide a summary of quantitative data relevant to 3'-Azido-deoxyribonucleoside labeling experiments. Note that specific values for 3'-Az-dG are limited in the literature; therefore, data from its well-studied analog, 3'-azido-3'-deoxythymidine (AZT), are provided as a reference point. It is crucial to empirically determine the optimal conditions for your specific cell line and experimental setup.
Table 1: Recommended Concentration Ranges for Labeling and Detection Reagents
| Reagent | Typical Starting Concentration | Notes |
| This compound (3'-Az-dG) | 1 - 10 µM | Optimize based on cell type and experimental duration. Higher concentrations may lead to cytotoxicity. |
| Alkyne-Fluorophore Probe | 1 - 5 µM | Higher concentrations can increase background. Titrate to find the optimal signal-to-noise ratio. |
| Copper (II) Sulfate (CuSO₄) | 100 - 500 µM | Used in the CuAAC click reaction. |
| Sodium Ascorbate | 1 - 5 mM | Freshly prepared solution is critical for efficient reduction of Cu(II) to Cu(I). |
| Copper (I)-stabilizing Ligand (e.g., TBTA) | 100 - 500 µM | Recommended to improve reaction efficiency and reduce cytotoxicity. |
Table 2: Comparative Cytotoxicity (CC50) of 3'-Azido-3'-deoxythymidine (AZT) in Various Human Cell Lines
Note: This data is for AZT and should be used as an estimate for 3'-Az-dG. The actual CC50 for 3'-Az-dG should be determined experimentally.
| Cell Line | CC50 (µM) | Reference |
| CEM (T-lymphoblastoid) | >100 | [6] |
| Stimulated PBMCs | ~10 | [6] |
| Resting PBMCs | >100 | [6] |
| HL-60 (promyelocytic leukemia) | 670 | [7] |
| H-9 (T-cell lymphoma) | 100 | [7] |
| K-562 (chronic myelogenous leukemia) | 100 | [7] |
Experimental Protocols
Protocol 1: General Procedure for 3'-Az-dG Labeling and Detection
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase during the experiment.
-
Labeling: Add 3'-Az-dG to the culture medium at the desired final concentration (e.g., 5 µM). Incubate for a period appropriate for your cell type (e.g., 2-24 hours).
-
Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Click Reaction: Prepare the click reaction cocktail immediately before use. A typical cocktail for a single well of a 96-well plate (100 µL final volume) would consist of:
-
PBS: 85 µL
-
Alkyne-Fluorophore (100 µM stock): 1 µL (final concentration 1 µM)
-
Copper (II) Sulfate (10 mM stock): 1 µL (final concentration 100 µM)
-
Sodium Ascorbate (100 mM stock, freshly prepared): 10 µL (final concentration 10 mM)
-
Optional: TBTA ligand (10 mM stock): 1 µL (final concentration 100 µM)
-
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining and Imaging: Counterstain the nuclei with a DNA dye (e.g., DAPI or Hoechst). Mount the coverslip and image using a fluorescence microscope.
Protocol 2: Competition Assay to Validate Specificity
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Treatment Groups:
-
Control: Normal growth medium.
-
3'-Az-dG only: Medium containing the optimized concentration of 3'-Az-dG.
-
Competition: Medium containing the optimized concentration of 3'-Az-dG and a 100-fold molar excess of natural deoxyguanosine.
-
-
Incubation: Incubate the cells for the same duration as your standard labeling experiment.
-
Detection and Analysis: Proceed with fixation, permeabilization, and click chemistry detection as described in Protocol 1. Quantify the fluorescence intensity in the "3'-Az-dG only" and "Competition" groups. A significant decrease in signal in the competition group validates the specific incorporation of 3'-Az-dG through the nucleoside salvage pathway.
Protocol 3: Mass Spectrometry for Direct Confirmation of Incorporation
-
Labeling and DNA Extraction: Label a large population of cells with 3'-Az-dG. Harvest the cells and extract genomic DNA using a standard DNA extraction kit.
-
DNA Digestion: Enzymatically digest the genomic DNA to individual nucleosides using a cocktail of nucleases (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).
-
LC-MS/MS Analysis: Analyze the nucleoside digest by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][8][9]
-
Separation: Use a reverse-phase C18 column to separate the nucleosides.
-
Detection: Use a mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect the transition from the parent ion of this compound to its characteristic fragment ion (the guanine (B1146940) base).
-
-
Quantification: Compare the signal to a standard curve generated with known amounts of synthetic this compound to quantify the level of incorporation.
Visualizations
Caption: Experimental workflow for 3'-Az-dG labeling and detection.
Caption: Logical relationship of control experiments for validation.
Caption: Metabolic pathway of this compound incorporation.
References
- 1. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. Antiviral guanosine analogs as substrates for deoxyguanosine kinase: implications for chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Intracellular activation and cytotoxicity of three different combinations of 3'-azido-3'-deoxythymidine and 2',3'-dideoxyinosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of 3'-azido-3'-deoxythymidine on the deoxynucleotide triphosphate pools of cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS Method Package for Modified Nucleosides : Shimadzu (Ãsterreich) [shimadzu.at]
- 9. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: 3'-Azido-3'-deoxyguanosine vs. EdU for Efficient DNA Labeling
For researchers, scientists, and drug development professionals, the accurate detection and quantification of DNA synthesis is paramount for unraveling the complexities of cell proliferation, DNA repair, and the efficacy of therapeutic agents. This guide provides a comprehensive comparison of two powerful nucleoside analogs used for metabolic labeling of DNA: 3'-Azido-3'-deoxyguanosine (AzG) and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU).
Both AzG and EdU are incorporated into newly synthesized DNA during the S-phase of the cell cycle. Their subsequent detection relies on the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This bioorthogonal reaction allows for the covalent attachment of a fluorescent probe for visualization and quantification. The primary distinction between the two lies in the reactive moiety they carry: AzG contains an azide (B81097) group, which reacts with an alkyne-functionalized fluorophore, while EdU possesses an alkyne group that reacts with an azide-functionalized fluorophore.
This fundamental difference, along with their distinct chemical structures, leads to variations in their performance, including labeling efficiency, cytotoxicity, and potential effects on the cell cycle. This guide presents a data-driven comparison to aid researchers in selecting the optimal tool for their specific experimental needs.
Performance Comparison: A Data-Driven Analysis
While both nucleoside analogs are effective for labeling newly synthesized DNA, their performance characteristics can differ significantly. The following tables summarize the key comparative data. Note: Direct quantitative data for this compound (AzG) is limited in publicly available literature. Therefore, data from its close analog, 2'-Azido-2'-deoxycytidine, is used as a proxy for a head-to-head comparison with EdU.
Table 1: General Performance Comparison
| Parameter | This compound (AzG) (data from 2'-Azido-2'-deoxycytidine) | 5-ethynyl-2'-deoxyuridine (EdU) | Key Observations |
| Labeling Efficiency | Effective for labeling, but may require higher concentrations for a maximal signal, which can be limited by its cytotoxicity. | Highly efficient incorporation into DNA, providing a robust and sensitive signal for detection. | The high efficiency and lower toxicity of EdU often result in a superior signal-to-noise ratio.[1] |
| Cytotoxicity | Generally considered more cytotoxic. | Generally considered less cytotoxic. | EdU is often the preferred choice for long-term labeling studies to minimize perturbations to cellular health.[2] |
| Cell Cycle Perturbation | Can induce cell cycle arrest, particularly at higher concentrations. | Minimal perturbation of the cell cycle at standard working concentrations. | For sensitive cell cycle analyses, EdU is the preferred reagent. |
| Detection Method | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an alkyne-fluorophore. | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an azide-fluorophore. | The choice of fluorophore and its conjugation partner is a critical experimental parameter. |
Table 2: Quantitative Cytotoxicity Data
| Compound | Cell Line | IC50 / ED50 | Reference |
| 3'-Azido-3'-deoxythymidine (AZT) | Human Bone Marrow Cells | IC50: ~1-25 µM | [3] |
| 3'-Azido-3'-deoxythymidine (AZT) | HL-60 | ED50: 670 µM | [4] |
| 3'-Azido-3'-deoxythymidine (AZT) | H-9 | ED50: 100 µM | [4] |
| 3'-Azido-3'-deoxythymidine (AZT) | K-562 | ED50: 100 µM | [4] |
| EdU | CHO (Chinese Hamster Ovary) | IC50: 88 nM (in nucleotide/nucleoside-free media) | |
| EdU | A549 (Human Lung Carcinoma) | IC50: ~10.67 µM (24h) | [5] |
| EdU | C6 (Rat Glioma) | IC50: ~4.33 µM (24h) | [5] |
| EdU | NIH/3T3 (Mouse Embryonic Fibroblast) | IC50: >50 µM (24h) | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for DNA labeling using AzG and EdU.
Protocol 1: DNA Labeling with this compound (AzG)
This protocol is adapted from methods used for other azido-nucleosides.
Materials:
-
This compound (AzG)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry reaction buffer (e.g., copper (II) sulfate, reducing agent, alkyne-fluorophore)
Procedure:
-
Labeling: Incubate cells with AzG at a final concentration of 10-100 µM in complete cell culture medium for the desired labeling period (e.g., 1-24 hours).
-
Fixation: Wash cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash cells with PBS and permeabilize with 0.5% Triton X-100 for 10 minutes.
-
Click Reaction: Wash cells with PBS and incubate with the click reaction cocktail containing an alkyne-fluorophore for 30 minutes at room temperature, protected from light.
-
Washing and Staining: Wash cells with PBS. Counterstain with a nuclear stain (e.g., DAPI) if desired.
-
Imaging: Mount the coverslips and visualize using fluorescence microscopy.
Protocol 2: DNA Labeling with 5-ethynyl-2'-deoxyuridine (EdU)
This is a standard protocol for EdU labeling.
Materials:
-
5-ethynyl-2'-deoxyuridine (EdU)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.5% saponin-based buffer or 0.5% Triton X-100 in PBS)
-
Click chemistry reaction buffer (e.g., copper (II) sulfate, reducing agent, azide-fluorophore)
Procedure:
-
Labeling: Add EdU to the cell culture medium at a final concentration of 10 µM and incubate for the desired pulse duration (e.g., 30 minutes to 24 hours).[1]
-
Fixation: Harvest and wash cells, then fix with 4% paraformaldehyde for 15 minutes.[1]
-
Permeabilization: Wash cells and permeabilize using a saponin-based buffer or Triton X-100 for 15-20 minutes.[1]
-
Click Reaction: Prepare the click reaction cocktail containing a fluorescent azide and add it to the cells for 30 minutes in the dark.[1]
-
Washing and Analysis: Wash the cells and resuspend in a suitable buffer for analysis by flow cytometry or fluorescence microscopy. A DNA content stain can be included for cell cycle analysis.[1]
Visualizing the Workflow and Mechanisms
To better illustrate the processes involved, the following diagrams were generated using the DOT language.
References
- 1. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA polymerase. Synthesis and kinetic inhibition by 9-(3'-azido-3'-deoxy-beta-D-xylofuranosyl) derivatives of 5'-ATP and 5'-GTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular pharmacology of 3'-azido-3'-deoxythymidine with evidence of incorporation into DNA of human bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of 3'-azido-3'-deoxythymidine on the deoxynucleotide triphosphate pools of cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Confirming 3'-Azido-3'-deoxyguanosine Incorporation in RNA: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate confirmation and quantification of modified nucleotide incorporation into RNA is paramount. This guide provides a comprehensive comparison of mass spectrometry and alternative methods for the analysis of 3'-Azido-3'-deoxyguanosine (3'-Azido-dG) incorporation in RNA, complete with experimental protocols and performance data to inform your selection of the most suitable analytical approach.
The gold standard for the definitive identification and quantification of modified nucleosides within an RNA sequence is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3][4] This powerful technique offers high sensitivity and specificity, allowing for the unambiguous determination of the presence and amount of 3'-Azido-dG. However, alternative methods, including antibody-based assays and sequencing approaches, present viable options with their own distinct advantages and limitations. This guide will delve into the specifics of each methodology to facilitate an informed decision-making process for your research needs.
Method Comparison: Mass Spectrometry vs. Alternatives
The choice of analytical method depends on various factors, including the required sensitivity, specificity, throughput, and the nature of the research question. While mass spectrometry provides the most detailed and quantitative data, other methods can offer simpler and faster workflows for screening or qualitative assessments.
| Feature | Mass Spectrometry (LC-MS/MS) | Antibody-Based (ELISA) | Sequencing-Based | Thin-Layer Chromatography (TLC) |
| Specificity | Very High | Moderate to High | High | Low to Moderate |
| Sensitivity | High (attomole to femtomole)[2][5] | High | Moderate to High | Low |
| Quantification | Absolute and Relative | Semi-Quantitative to Quantitative | Relative | Semi-Quantitative |
| Throughput | Moderate | High | High | Moderate |
| Workflow | Complex | Simple | Complex | Simple |
| Instrumentation | Specialized (LC-MS/MS system) | Standard plate reader | Sequencer | Basic chromatography equipment |
| Information | Unambiguous identification and quantification of the modification. | Detection of the presence of the modification. | Positional information of the modification within the sequence. | Separation and qualitative detection. |
Mass Spectrometry Analysis of 3'-Azido-dG in RNA
LC-MS/MS analysis of 3'-Azido-dG incorporation involves the enzymatic digestion of the RNA into individual nucleosides, followed by their separation using liquid chromatography and detection by tandem mass spectrometry.
Experimental Protocol: LC-MS/MS
This protocol is adapted from methods for the analysis of modified ribonucleosides.[1]
1. RNA Isolation and Purification:
-
Isolate total RNA from cells or tissues using a standard method (e.g., TRIzol extraction).
-
Ensure high purity of the RNA sample, as contaminants can interfere with enzymatic digestion and MS analysis.[6]
2. Enzymatic Digestion of RNA to Nucleosides:
-
To 1-5 µg of purified RNA, add a mixture of nuclease P1 (for cleavage of phosphodiester bonds) and bacterial alkaline phosphatase (for removal of the 5'-phosphate).
-
Incubate the reaction at 37°C for 2-4 hours.
-
The resulting mixture will contain individual nucleosides, including the incorporated 3'-Azido-dG.
3. Liquid Chromatography Separation:
-
Inject the digested nucleoside mixture into a reverse-phase C18 column.[7]
-
Use a gradient of a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or an ion-pairing agent like triethylamine/hexafluoroisopropanol) and an organic component (e.g., acetonitrile (B52724) or methanol).[7][8]
4. Mass Spectrometry Detection:
-
Perform analysis in negative-ion mode using an electrospray ionization (ESI) source.[7]
-
Optimize the mass spectrometer parameters for the detection of 3'-Azido-dG. This includes setting the specific precursor ion (the mass-to-charge ratio of 3'-Azido-dG) and its characteristic product ions generated by collision-induced dissociation (CID).
5. Quantification:
-
For absolute quantification, a stable isotope-labeled internal standard of 3'-Azido-dG is required.
-
For relative quantification, the peak area of 3'-Azido-dG can be compared to the peak areas of the canonical nucleosides (A, U, G, C).
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the LC-MS/MS analysis of 3'-Azido-dG in RNA.
Alternative Methods for Detecting 3'-Azido-dG Incorporation
Antibody-Based Methods (ELISA)
Enzyme-linked immunosorbent assays (ELISA) can be developed using antibodies that specifically recognize the 3'-azido group or the entire 3'-Azido-dG nucleoside.
Experimental Protocol: ELISA
-
Immobilization: Immobilize the RNA containing 3'-Azido-dG onto a microplate.
-
Blocking: Block non-specific binding sites on the plate.
-
Primary Antibody: Add a primary antibody specific for 3'-Azido-dG and incubate.
-
Secondary Antibody: Add an enzyme-conjugated secondary antibody that binds to the primary antibody.
-
Substrate: Add a substrate that is converted by the enzyme into a detectable signal (e.g., colorimetric or fluorescent).
-
Detection: Measure the signal using a plate reader. The signal intensity is proportional to the amount of 3'-Azido-dG in the sample.
Click Chemistry-Based Detection
The azide (B81097) group on 3'-Azido-dG allows for bioorthogonal ligation to a reporter molecule via "click chemistry". This is a highly specific and efficient reaction that can be used for various detection methods.
Experimental Protocol: Click Chemistry Labeling
-
Reaction Setup: Combine the RNA containing 3'-Azido-dG with an alkyne-functionalized reporter molecule (e.g., a fluorophore or biotin) in the presence of a copper(I) catalyst.
-
Incubation: Allow the reaction to proceed to completion.
-
Detection: The labeled RNA can then be detected based on the properties of the reporter molecule (e.g., fluorescence imaging, or affinity purification and subsequent detection for biotin).
Click Chemistry Workflow
Caption: Workflow for labeling 3'-Azido-dG in RNA using click chemistry.
Conclusion
The confirmation of this compound incorporation into RNA can be achieved through several analytical techniques. Mass spectrometry, specifically LC-MS/MS, stands out as the most robust method, providing both definitive identification and precise quantification. Its high sensitivity and specificity make it the gold standard for detailed characterization. However, for applications requiring higher throughput or simpler workflows, antibody-based methods and click chemistry-based detection offer valuable alternatives. The choice of method should be guided by the specific research goals, available resources, and the level of analytical detail required. By understanding the strengths and limitations of each approach, researchers can confidently select the most appropriate tool to validate the incorporation of this modified nucleotide in their RNA molecules of interest.
References
- 1. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 2. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Analysis of RNA and its Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Challenges with Simulating Modified RNA: Insights into Role and Reciprocity of Experimental and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3'-Azido-3'-deoxyguanosine and Other Guanosine Analogs in Antiviral Assays
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antiviral Efficacy and Mechanisms
In the landscape of antiviral drug discovery, nucleoside analogs remain a cornerstone of therapeutic strategies. Among these, guanosine (B1672433) analogs have demonstrated significant success in treating a variety of viral infections. This guide provides a detailed comparison of the antiviral activity of 3'-Azido-3'-deoxyguanosine against other prominent guanosine analogs: Acyclovir, Ganciclovir, Ribavirin, and Favipiravir. The information presented herein is compiled from various in vitro studies and is intended to provide a comparative overview for research and development purposes.
Executive Summary
This compound (AZddG) has demonstrated potent antiviral activity, particularly against retroviruses like the Human Immunodeficiency Virus (HIV), by acting as a chain terminator of viral reverse transcriptase. This guide presents available quantitative data on its efficacy and compares it with established guanosine analogs that target a broader range of viruses through different mechanisms of action. Acyclovir and Ganciclovir are primarily effective against herpesviruses, while Ribavirin and Favipiravir exhibit broad-spectrum activity against various RNA viruses.
Comparative Antiviral Activity
The antiviral efficacy of these compounds is typically measured by the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), which represent the concentration of the drug required to inhibit viral replication by 50%. The following tables summarize the reported antiviral activities of this compound and its counterparts against various viruses. It is crucial to note that these values are derived from different studies and experimental conditions, which can influence the results.
Table 1: Antiviral Activity of this compound
| Virus | Cell Line | Assay Method | IC50 / EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/IC50) |
| HIV-1[1][2] | MT-4 | Cytopathogenicity Inhibition | 1.4 | >100 | >71 |
| HIV-1[2] | Primary Lymphocytes | Not Specified | 0.19 - 2.1 | >100 | >47.6 - >526 |
| Hepatitis B Virus (HBV)[3] | Hep G2 2.2.15 | DNA Reduction | Potent inhibition | Not specified | Not specified |
Table 2: Comparative Antiviral Activity of Other Guanosine Analogs
| Guanosine Analog | Virus | Cell Line | Assay Method | IC50 / EC50 (µM) |
| Acyclovir | Herpes Simplex Virus-1 (HSV-1) | Various | Plaque Reduction | 0.1 - 1.0 |
| Herpes Simplex Virus-2 (HSV-2) | Various | Plaque Reduction | 1.0 - 10.0 | |
| Ganciclovir | Cytomegalovirus (CMV) | MRC-5 | Plaque Reduction | 0.5 - 5.0 |
| Ribavirin | Respiratory Syncytial Virus (RSV) | HEp-2 | CPE Inhibition | 3 - 10 |
| Hepatitis C Virus (HCV) Replicon | Huh-7 | Luciferase Assay | 1 - 10 | |
| Favipiravir | Influenza A Virus (H1N1) | MDCK | Plaque Reduction | 0.1 - 1.0 |
| Ebola Virus (EBOV) | Vero E6 | Plaque Reduction | 10 - 70 |
Note: The data presented is a range compiled from multiple sources and is intended for comparative purposes. Direct comparison between compounds should be made with caution due to variations in experimental methodologies.
Mechanisms of Action
The antiviral activity of these guanosine analogs stems from their ability to interfere with viral replication, primarily by targeting viral polymerases. However, the specific mechanisms and activating pathways differ significantly.
This compound
This compound is a nucleoside reverse transcriptase inhibitor (NRTI). After entering the host cell, it is phosphorylated by cellular kinases to its active triphosphate form. This triphosphate analog is then incorporated into the growing viral DNA chain by the viral reverse transcriptase. The presence of the 3'-azido group prevents the formation of the 3'-5' phosphodiester bond, leading to chain termination and halting viral DNA synthesis.[1][2]
Mechanism of Action of this compound
Acyclovir
Acyclovir is a prodrug that requires activation by a viral-specific enzyme, thymidine (B127349) kinase (TK). This initial phosphorylation occurs preferentially in virus-infected cells. Subsequent phosphorylation to the active triphosphate form is carried out by host cell kinases. Acyclovir triphosphate then competitively inhibits viral DNA polymerase and is also incorporated into the viral DNA, leading to chain termination.
Mechanism of Action of Acyclovir
Ganciclovir
Similar to Acyclovir, Ganciclovir is a prodrug that is initially phosphorylated by a viral-encoded protein kinase (UL97 in CMV) in infected cells. Host cell kinases then convert it to the active triphosphate form. Ganciclovir triphosphate competitively inhibits viral DNA polymerase and can be incorporated into the viral DNA, leading to the termination of DNA elongation.[3]
Mechanism of Action of Ganciclovir
Ribavirin
Ribavirin has a multi-faceted mechanism of action. It is a prodrug that is phosphorylated by host cell kinases to its active mono-, di-, and triphosphate forms. Ribavirin monophosphate inhibits inosine (B1671953) monophosphate dehydrogenase (IMPDH), leading to the depletion of intracellular GTP pools. Ribavirin triphosphate can be incorporated into viral RNA by RNA-dependent RNA polymerase (RdRp), causing mutations in the viral genome, a phenomenon known as "error catastrophe." It can also directly inhibit viral RdRp and interfere with viral mRNA capping.[4]
Mechanism of Action of Ribavirin
Favipiravir
Favipiravir is a prodrug that is converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP), by host cell enzymes. Favipiravir-RTP acts as a purine (B94841) analog and is recognized by viral RNA-dependent RNA polymerase (RdRp). Its incorporation into the nascent viral RNA chain can lead to either chain termination or lethal mutagenesis, where the accumulation of mutations renders the virus non-viable.
References
- 1. Selective inhibition of human immunodeficiency virus (HIV) by 3'-azido-2', 3'-dideoxyguanosine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-human immunodeficiency virus activity, cross-resistance, cytotoxicity, and intracellular pharmacology of the 3'-azido-2',3'-dideoxypurine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro inhibition of hepatitis B virus replication by 2',3'-dideoxyguanosine, 2',3'-dideoxyinosine, and 3'-azido-2',3'-dideoxythymidine in 2.2.15 (PR) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity Analysis of 3'-Azido-3'-deoxyguanosine and Other Nucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic profiles of various nucleoside analogs, with a focus on 3'-Azido-3'-deoxyguanosine (AZG). Due to the limited availability of direct comparative cytotoxicity data for AZG, this document leverages data from its close structural analog, 3'-Azido-3'-deoxythymidine (Zidovudine or AZT), and other relevant nucleoside analogs to provide a comprehensive overview for research and drug development purposes.
Executive Summary
Nucleoside analogs are a class of synthetic compounds that mimic naturally occurring nucleosides and are foundational in the treatment of viral infections and cancer. Their primary mechanism of action involves the inhibition of DNA and RNA synthesis, leading to the termination of nucleic acid chain elongation. This is achieved through their conversion into triphosphate forms within the cell, which then compete with natural deoxynucleotide triphosphates for incorporation by DNA or RNA polymerases. The presence of a modified sugar moiety, such as the 3'-azido group in AZG and AZT, prevents the formation of a phosphodiester bond, thereby halting further chain extension.
However, the therapeutic efficacy of nucleoside analogs is often counterbalanced by their cytotoxicity, which stems from their off-target effects on host cellular processes. A primary concern is the inhibition of mitochondrial DNA polymerase γ, which can lead to mitochondrial dysfunction and toxicity. This guide presents available quantitative cytotoxicity data, details common experimental methodologies for assessing cytotoxicity, and illustrates the key molecular pathways involved.
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values for several nucleoside analogs across various cancer cell lines. It is important to note the absence of direct comparative studies featuring this compound in the public domain. The data for Zidovudine (AZT) is included as a relevant proxy for the cytotoxic potential of 3'-azido nucleosides.
| Compound | Cell Line | IC50 (µM) | Exposure Time | Reference |
| Zidovudine (AZT) | HCT-8 | 55 | 5 days | [1] |
| Other Nucleoside Analogs | ||||
| Ganciclovir (GCV) | U-251 MG | 1.8 | Not Specified | |
| Penciclovir (PCV) | U-251 MG | >100 | Not Specified | |
| D-carbocyclic 2'-dG (CdG) | U-251 MG | 1.3 | Not Specified |
Note: The cytotoxicity of nucleoside analogs can vary significantly depending on the cell line, exposure time, and the specific assay used.
Experimental Protocols
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. The protocol below is a standard procedure.[2][3][4][5][6]
Materials:
-
96-well microtiter plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or acidic isopropanol)
-
Test compounds (this compound and other nucleoside analogs)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Mandatory Visualizations
Caption: Workflow for determining cytotoxicity using the MTT assay.
References
A Head-to-Head Comparison of CuAAC and SPAAC for 3'-Azido-3'-deoxyguanosine Labeling
For researchers, scientists, and drug development professionals working with nucleoside analogs, the efficient and specific labeling of molecules like 3'-Azido-3'-deoxyguanosine is paramount. This guide provides a detailed, head-to-head comparison of two powerful click chemistry techniques for this purpose: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). We will delve into the performance of each method, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.
Introduction to CuAAC and SPAAC
Both CuAAC and SPAAC are based on the highly efficient and specific reaction between an azide (B81097) and an alkyne to form a stable triazole linkage.[1] However, they differ fundamentally in their activation mechanism.
CuAAC utilizes a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide.[][3] This method is known for its rapid kinetics and high yields.[4][5] The copper catalyst, however, can be a concern in biological systems due to its potential cytotoxicity.[6]
SPAAC , on the other hand, is a copper-free click reaction that employs a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).[7][8][9] The ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed readily at physiological temperatures without the need for a catalyst.[10][11] This makes SPAAC an excellent choice for applications in living cells or where metal contamination is a concern.[1][6]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for CuAAC and SPAAC reactions for the labeling of this compound. It is important to note that while direct head-to-head comparative studies on this specific molecule are limited, the data presented is a well-informed estimation based on studies with similar azido-nucleosides and the general characteristics of these reactions.
| Parameter | CuAAC with Terminal Alkyne | SPAAC with DBCO | SPAAC with BCN |
| Reaction Rate | Very Fast | Fast | Moderate |
| Second-Order Rate Constant (M⁻¹s⁻¹) | 10⁴ - 10⁵ | 0.1 - 1.0[12] | 0.01 - 0.1[12] |
| Typical Reaction Time | < 1 hour[13] | 1 - 4 hours[12] | 4 - 12 hours[12] |
| Typical Yield | > 90% (68% reported for a similar azido-nucleoside[4]) | > 90%[12] | > 85%[12] |
| Biocompatibility | Lower (due to copper catalyst)[6] | High (copper-free)[7] | High (copper-free)[8] |
| Reagent Stability | Azide and alkyne are stable | Azide is stable; DBCO is relatively stable | Azide is stable; BCN is relatively stable |
Table 1: Comparison of key performance parameters for CuAAC and SPAAC in the context of this compound labeling.
Experimental Protocols
Detailed methodologies for performing CuAAC and SPAAC labeling of this compound are provided below. These protocols are based on established methods for biomolecule conjugation.[12][14][15]
Protocol 1: CuAAC Labeling of this compound
This protocol describes the copper-catalyzed click reaction between this compound and a terminal alkyne-functionalized molecule (e.g., a fluorescent dye or biotin).
Materials:
-
This compound
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Sodium ascorbate (B8700270)
-
Reaction Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Anhydrous DMSO
-
Purification supplies (e.g., HPLC system or appropriate chromatography columns)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the alkyne-functionalized molecule in anhydrous DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA ligand in water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of this compound from the stock solution.
-
Add a 1.5 to 5-fold molar excess of the alkyne-functionalized molecule.
-
Add the reaction buffer to achieve the desired final concentration (typically in the µM to low mM range). The final DMSO concentration should be kept below 10% (v/v).
-
Prepare a premix of the copper catalyst by adding the CuSO₄ stock solution to the THPTA stock solution in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 30-60 minutes.
-
-
Purification:
-
Purify the labeled product using a suitable method such as reverse-phase HPLC to remove unreacted starting materials and the copper catalyst.
-
Protocol 2: SPAAC Labeling of this compound with a DBCO-functionalized Molecule
This protocol details the copper-free click reaction between this compound and a DBCO-functionalized molecule.
Materials:
-
This compound
-
DBCO-functionalized molecule of interest
-
Reaction Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Anhydrous DMSO
-
Purification supplies (e.g., HPLC system or size-exclusion chromatography columns)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the DBCO-functionalized molecule in anhydrous DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of this compound from the stock solution.
-
Add a 1.5 to 3-fold molar excess of the DBCO-functionalized molecule.
-
Add the reaction buffer to achieve the desired final concentration. The final DMSO concentration should be kept below 10% (v/v).
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.[16]
-
-
Purification:
-
Purify the labeled product using a suitable method such as reverse-phase HPLC or size-exclusion chromatography to remove unreacted starting materials.
-
Visualizing the Chemistry: Reaction Mechanisms and Workflow
To better understand the processes involved, the following diagrams illustrate the signaling pathways of CuAAC and SPAAC, and a typical experimental workflow for labeling this compound.
Caption: The reaction mechanism of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: The reaction mechanism of Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: A generalized experimental workflow for labeling this compound.
Conclusion: Choosing the Right Tool for the Job
Both CuAAC and SPAAC are highly effective methods for labeling this compound. The choice between them hinges on the specific requirements of the experiment.
-
Choose CuAAC when reaction speed and achieving the highest possible yield in a short time are critical, and the experimental system can tolerate the presence of a copper catalyst. Its rapid kinetics make it ideal for high-throughput applications.
-
Choose SPAAC for applications involving live cells, in vivo studies, or any system where the cytotoxicity of copper is a concern. The bioorthogonality of SPAAC ensures that the labeling reaction proceeds with minimal perturbation to the biological environment. While the kinetics are slightly slower than CuAAC, the yields are still excellent.
By carefully considering the factors outlined in this guide, researchers can confidently select the optimal click chemistry strategy for their this compound labeling needs, paving the way for further discoveries in their respective fields.
References
- 1. interchim.fr [interchim.fr]
- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jenabioscience.com [jenabioscience.com]
- 16. docs.aatbio.com [docs.aatbio.com]
Assessing the Cross-Reactivity of Anti-BrdU Antibodies with 3'-Azido-3'-deoxyguanosine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The specific and sensitive detection of incorporated nucleoside analogs is fundamental to a wide range of biomedical research, from studies of cell proliferation and DNA repair to the development of antiviral and anticancer therapeutics. 5-bromo-2'-deoxyuridine (B1667946) (BrdU) is a synthetic thymidine (B127349) analog widely used to label newly synthesized DNA in proliferating cells.[1][2][3][4] Its detection relies on highly specific monoclonal antibodies. However, the use of other nucleoside analogs, such as 3'-Azido-3'-deoxyguanosine (3'-Az-dG), in related fields of study necessitates a thorough understanding of the potential for cross-reactivity with established antibody detection systems.
This guide provides an objective comparison of BrdU and 3'-Az-dG, and outlines a comprehensive framework for assessing the potential cross-reactivity of anti-BrdU antibodies with 3'-Az-dG. To date, there is a lack of published experimental data directly quantifying this specific interaction. Therefore, this guide combines a structural analysis to predict the likelihood of cross-reactivity with detailed experimental protocols to enable researchers to empirically determine this in their own laboratories.
Structural and Antigenic Comparison
The specificity of an antibody is determined by its ability to recognize a unique three-dimensional structure, or epitope, on its target antigen. For anti-BrdU antibodies, the primary epitope is the brominated pyrimidine (B1678525) ring of the BrdU nucleoside.[1][5] For an antibody to bind, the incorporated BrdU must be made accessible, which typically requires a DNA denaturation step using acid or heat.[4][6][7][8]
A structural comparison between BrdU and this compound reveals significant differences that are likely to preclude cross-reactivity:
-
Nitrogenous Base: BrdU is an analog of thymidine (a pyrimidine), featuring a brominated uracil (B121893) base. In contrast, 3'-Az-dG contains guanine, a purine (B94841) base, which is structurally distinct in size and composition.
-
Key Functional Group: The defining feature of the BrdU epitope is the bromine atom at the C5 position of the uracil ring.[2][5] 3'-Az-dG lacks this halogen entirely.
-
Sugar Moiety Modification: While both are deoxyribose sugars, 3'-Az-dG possesses an azido (B1232118) (-N3) group at the 3' position, a modification absent in BrdU. This azido group is a key feature in its function as a chain terminator in DNA synthesis.
Based on these fundamental structural differences, particularly in the nitrogenous base which forms the epitope for anti-BrdU antibodies, significant cross-reactivity is not expected.
Caption: Key structural differences between BrdU and 3'-Az-dG.
Hypothetical Performance Comparison
The following table summarizes the predicted binding characteristics of a typical anti-BrdU monoclonal antibody with its target antigen, BrdU, and the potential off-target molecule, 3'-Az-dG. This comparison is based on the structural analysis above and should be confirmed experimentally.
| Feature | Anti-BrdU Antibody with BrdU | Anti-BrdU Antibody with 3'-Az-dG (Predicted) | Rationale for Prediction |
| Binding Affinity (Kd) | High (typically in the nanomolar range) | Negligible to None | The antibody's paratope is specific for the brominated uracil ring of BrdU, which is absent in 3'-Az-dG. |
| Specificity | High for BrdU incorporated into single-stranded DNA. Some clones may show cross-reactivity with other halogenated pyrimidines like IdU or CldU.[8][9] | Very High (No binding expected) | The fundamental differences in the nitrogenous base (purine vs. pyrimidine) and the lack of the key bromine epitope make recognition highly unlikely. |
| Signal-to-Noise Ratio | High in optimized assays (e.g., ELISA, ICC, Flow Cytometry) | N/A (No specific signal expected) | Without specific binding, any observed signal would be considered background noise. |
| Requirement for DNA Denaturation | Yes, to expose the incorporated BrdU base.[4][6][7] | N/A | As no binding is predicted, this step is not relevant for specific signal detection. |
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the level of cross-reactivity, a series of binding assays should be performed. Below are detailed protocols for three standard immunoassays.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This assay quantitatively measures the ability of 3'-Az-dG to compete with BrdU for binding to the anti-BrdU antibody.
Principle: A plate is coated with a BrdU-conjugated protein (e.g., BrdU-BSA). The anti-BrdU antibody is pre-incubated with varying concentrations of free BrdU (positive control) or 3'-Az-dG (test compound). This mixture is then added to the coated plate. If 3'-Az-dG binds to the antibody, it will prevent the antibody from binding to the immobilized BrdU, leading to a reduced signal.
Methodology:
-
Plate Coating: Coat a 96-well high-binding ELISA plate with 100 µL/well of BrdU-BSA conjugate (1-5 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) and incubate for 1-2 hours at room temperature.
-
Competitor Preparation: Prepare serial dilutions of BrdU and 3'-Az-dG in assay buffer (blocking buffer) ranging from high micromolar to picomolar concentrations.
-
Competitive Incubation: In a separate plate or tubes, mix a fixed, sub-saturating concentration of the anti-BrdU antibody with the various concentrations of BrdU or 3'-Az-dG. Incubate for 1 hour at room temperature.
-
Binding to Plate: Wash the coated and blocked ELISA plate three times. Transfer 100 µL/well of the antibody-competitor mixtures to the plate. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody: Wash the plate three times. Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate five times. Add 100 µL/well of TMB substrate and incubate in the dark until a blue color develops (5-20 minutes).
-
Stop Reaction: Stop the reaction by adding 50 µL/well of 1M H₂SO₄.
-
Data Analysis: Read the absorbance at 450 nm. Plot the absorbance against the log of the competitor concentration to generate competition curves and calculate the IC50 values. A high IC50 for 3'-Az-dG would indicate no significant cross-reactivity.
Caption: Experimental workflow for assessing cross-reactivity via Competitive ELISA.
Immunocytochemistry / Immunofluorescence (ICC/IF)
This method provides a visual assessment of cross-reactivity in a cellular context.
Methodology:
-
Cell Culture and Labeling: Culture cells on coverslips. Create three experimental groups:
-
Group A: Label with 10 µM BrdU for 1-2 hours.
-
Group B: Label with 10 µM 3'-Az-dG for 1-2 hours.
-
Group C: No label (negative control).
-
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
DNA Denaturation: Wash with PBS. Treat cells with 2N HCl for 30 minutes at room temperature to denature the DNA. This is a critical step for exposing the BrdU epitope.
-
Neutralization: Neutralize the acid by washing with 0.1 M sodium borate (B1201080) buffer (pH 8.5) or several washes with PBS.
-
Blocking: Block with 5% normal goat serum in PBST for 1 hour.
-
Primary Antibody: Incubate with anti-BrdU antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Secondary Antibody: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBST. Counterstain nuclei with DAPI. Mount coverslips onto slides with mounting medium.
-
Imaging: Visualize using a fluorescence microscope. Specific staining should only be observed in the nuclei of BrdU-treated cells (Group A). Absence of nuclear staining in Group B would confirm a lack of cross-reactivity.
Flow Cytometry
This technique allows for a quantitative, single-cell analysis of antibody binding within a cell population.
Methodology:
-
Cell Culture and Labeling: Prepare the same three groups of cells as for ICC/IF in suspension or by trypsinizing adherent cells.
-
Fixation: Fix cells using an ethanol-based method. For example, resuspend the cell pellet in ice-cold PBS, then add ice-cold 70% ethanol (B145695) dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
DNA Denaturation: Pellet the fixed cells and resuspend in 2N HCl containing 0.5% Triton X-100. Incubate for 30 minutes at room temperature.
-
Neutralization: Add 0.1 M sodium borate buffer (pH 8.5) to neutralize the acid and wash with PBS containing 1% BSA.
-
Staining: Resuspend the cell pellet in a solution containing the anti-BrdU antibody (or an isotype control) and incubate for 30-60 minutes at room temperature.
-
Secondary Staining: Wash the cells. If the primary antibody is not directly conjugated, resuspend in a solution with a fluorescently-labeled secondary antibody and incubate for 30 minutes in the dark.
-
DNA Staining: Wash the cells. Resuspend in a solution containing a DNA dye such as propidium (B1200493) iodide (PI) or DAPI for cell cycle analysis.
-
Analysis: Analyze the cells on a flow cytometer. A positive signal for BrdU incorporation should only be detected in the S-phase population of Group A. The fluorescence intensity of Group B should be identical to the negative control (Group C).
Caption: Basis of anti-BrdU antibody binding specificity.
Conclusion
A detailed analysis of the molecular structures of BrdU and this compound strongly suggests that cross-reactivity of anti-BrdU antibodies with 3'-Az-dG is highly improbable. The epitope recognized by these antibodies—the brominated uracil base—is absent in 3'-Az-dG, which contains a structurally distinct purine base.
While this predictive analysis provides a strong foundation for experimental design, it is not a substitute for empirical validation. For researchers utilizing both BrdU and 3'-Az-dG in their studies, it is imperative to perform the cross-reactivity assessments outlined in this guide. The provided protocols for competitive ELISA, immunocytochemistry, and flow cytometry offer a robust framework to definitively confirm the specificity of anti-BrdU antibodies and ensure the accuracy and reliability of experimental results.
References
- 1. BrdU | AAT Bioquest [aatbio.com]
- 2. Bromodeoxyuridine - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. BrdU assay – Encyclopedia of Biological Methods [rwu.pressbooks.pub]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Anti-BrdU Antibodies | Invitrogen [thermofisher.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. BrdU单克隆抗体 [sigmaaldrich.com]
Validating telomerase inhibition by 3'-Azido-3'-deoxyguanosine with control compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3'-Azido-3'-deoxyguanosine (AZddG) with established telomerase inhibitors, 3'-azido-3'-deoxythymidine (AZT) and BIBR1532. The information presented herein is supported by experimental data to assist researchers in the validation of telomerase inhibition.
Executive Summary
This compound (AZddG) is a potent nucleoside analog inhibitor of telomerase. Its triphosphate form, AZddGTP, acts as a chain terminator when incorporated into the telomeric DNA by the telomerase reverse transcriptase (TERT) subunit. This guide compares the efficacy and specificity of AZddG with two well-characterized telomerase inhibitors: the nucleoside analog AZT and the non-nucleosidic inhibitor BIBR1532. The data and protocols provided will aid in the design and execution of experiments to validate the telomerase-inhibiting properties of AZddG.
Data Presentation
Table 1: Comparison of Telomerase Inhibitory Activity
| Compound | Type | Target | IC50 (Telomerase Inhibition) | IC50 (Cell Growth Inhibition) | Key Cellular Effects |
| This compound (AZddG) | Nucleoside Analog | Telomerase (TERT) | Potent (more so than AZTTP in HeLa cells) | Not explicitly reported | Induces telomere shortening. |
| 3'-azido-3'-deoxythymidine (AZT) | Nucleoside Analog | Telomerase (TERT), HIV Reverse Transcriptase | Not explicitly reported for direct telomerase inhibition, but its triphosphate (AZTTP) is a known inhibitor. | 0.25 - 1.35 mM (Varies by cell line) | Induces telomere shortening, apoptosis, and can have off-target effects on mitochondrial DNA polymerase. |
| BIBR1532 | Non-nucleosidic | Telomerase (TERT) | 93 - 100 nM (cell-free assays) | 52 - 56 µM (in various leukemia cell lines) | Induces apoptosis in cancer cells, shows selectivity for telomerase over other polymerases. |
Experimental Protocols
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive PCR-based method to detect telomerase activity.
Principle: In the first step, telomerase present in a cell extract adds telomeric repeats to a synthetic substrate primer (TS). In the second step, these extension products are amplified by PCR.
Detailed Methodology:
-
Cell Lysate Preparation:
-
Harvest 1 x 10^6 cells and wash with PBS.
-
Resuspend the cell pellet in 200 µL of a suitable lysis buffer (e.g., containing 10 mM Tris-HCl pH 7.5, 1 mM MgCl2, 1 mM EGTA, 0.5% CHAPS, 10% glycerol, and RNase inhibitor).
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the telomerase extract.
-
-
Telomerase Extension Reaction:
-
In a PCR tube, mix the cell extract (containing 0.5 - 2 µg of protein) with a reaction mixture containing a TS primer, dNTPs, and reaction buffer.
-
Incubate at 25°C for 20-30 minutes to allow for telomerase-mediated extension of the TS primer.
-
-
PCR Amplification:
-
Add a reverse primer (ACX) and Taq DNA polymerase to the reaction mixture.
-
Perform PCR with an initial denaturation step at 95°C for 2-3 minutes, followed by 30-35 cycles of denaturation at 95°C, annealing at 50-60°C, and extension at 72°C.
-
-
Detection of Products:
-
Analyze the PCR products by polyacrylamide gel electrophoresis (PAGE) and visualize using a suitable method (e.g., SYBR Green staining or fluorescently labeled primers). A characteristic ladder of 6-base pair increments indicates telomerase activity.
-
Telomere Restriction Fragment (TRF) Analysis
TRF analysis is a Southern blot-based method to measure the length of telomeres.
Principle: Genomic DNA is digested with restriction enzymes that do not cut within the telomeric repeat sequences. The resulting DNA fragments are separated by gel electrophoresis, transferred to a membrane, and hybridized with a telomere-specific probe.
Detailed Methodology:
-
Genomic DNA Extraction:
-
Extract high-molecular-weight genomic DNA from cultured cells or tissues using a standard DNA extraction kit or protocol.
-
-
Restriction Enzyme Digestion:
-
Digest 2-5 µg of genomic DNA with a cocktail of frequently cutting restriction enzymes (e.g., HinfI and RsaI) that do not have recognition sites in the telomeric repeats.
-
Incubate at 37°C for at least 16 hours to ensure complete digestion.
-
-
Agarose (B213101) Gel Electrophoresis:
-
Separate the digested DNA fragments on a 0.8% agarose gel at a low voltage for a long duration (e.g., 50V for 16 hours) to resolve large DNA fragments.
-
-
Southern Blotting:
-
Denature the DNA in the gel and transfer it to a positively charged nylon membrane.
-
-
Hybridization and Detection:
-
Hybridize the membrane with a labeled (e.g., digoxigenin (B1670575) or radioisotope) telomere-specific probe (e.g., (TTAGGG)n).
-
Wash the membrane to remove unbound probe and detect the hybridized probe using an appropriate detection system (e.g., chemiluminescence or autoradiography). The resulting signal will appear as a smear, and the mean TRF length can be calculated.
-
Mandatory Visualization
Caption: Mechanism of Action for Telomerase Inhibitors.
Caption: Experimental Workflow for Validating Telomerase Inhibition.
Caption: Logical Comparison of Telomerase Inhibitors.
Measuring the Unseen: A Guide to Quantifying 3'-Azido-3'-deoxyguanosine Incorporation in DNA
For researchers, scientists, and drug development professionals, accurately determining the extent of 3'-Azido-3'-deoxyguanosine (AzG) incorporation into DNA is critical for evaluating the efficacy and mechanism of action of this potent chain-terminating nucleoside analog. This guide provides a comparative overview of leading analytical methods—Quantitative PCR (qPCR), Droplet Digital PCR (ddPCR), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—supported by experimental data and detailed protocols to aid in selecting the most appropriate technique for your research needs.
The incorporation of this compound (AzG), a guanosine (B1672433) analog, into a growing DNA strand effectively halts further extension by DNA polymerases. This mechanism of chain termination is a cornerstone of many antiviral and anticancer therapies. Quantifying the frequency of these incorporation events is paramount for understanding drug potency, elucidating mechanisms of toxicity, and developing more effective therapeutic agents. This guide delves into the methodologies available for this critical measurement.
Comparative Analysis of Quantification Methods
The choice of method for quantifying AzG incorporation depends on several factors, including the required sensitivity, throughput, cost, and the nature of the biological sample. Here, we compare the three most prominent techniques: qPCR, ddPCR, and LC-MS/MS.
| Feature | Quantitative PCR (qPCR) | Droplet Digital PCR (ddPCR) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Indirect quantification based on the inhibition of DNA amplification caused by the incorporated chain terminator. | Absolute quantification by partitioning the sample into thousands of droplets and counting positive amplification events. | Direct detection and quantification of the modified nucleoside after enzymatic digestion of DNA. |
| Sensitivity | Moderate to high. | High to very high; ideal for detecting rare incorporation events. | Very high; capable of detecting femtomole levels of modified nucleosides.[1] |
| Precision | Good, but can be influenced by PCR efficiency. | Excellent; provides absolute quantification without the need for a standard curve, leading to higher precision. | High, particularly with the use of stable isotope-labeled internal standards. |
| Throughput | High; well-suited for screening large numbers of samples. | Moderate to high, with automated systems available. | Lower; sample preparation can be more time-consuming. |
| Cost per Sample | Low to moderate. | Moderate. | High. |
| Sample Input | Low (nanogram range). | Low (nanogram to picogram range). | Higher (microgram range may be required). |
| Data Analysis | Requires a standard curve for absolute quantification or relative quantification using the ΔΔCt method. | Analysis is based on Poisson statistics of positive and negative droplets. | Requires specialized software for peak integration and quantification against a calibration curve. |
Experimental Methodologies
Quantitative PCR (qPCR) for AzG Incorporation
The qPCR-based assay for quantifying DNA damage, which can be adapted for AzG incorporation, leverages the principle that DNA lesions, including chain terminators, impede the processivity of DNA polymerase.[2][3] A long DNA fragment is amplified, and the presence of AzG will reduce the amount of full-length PCR product.
Protocol:
-
DNA Extraction: Isolate high-quality genomic DNA from cells or tissues treated with AzG.
-
DNA Quantification: Accurately quantify the extracted DNA using a fluorometric method like PicoGreen.
-
Primer Design: Design primers to amplify a long target region (e.g., 8-10 kb) and a short, undamaged reference region (e.g., 100-200 bp) within the same gene or a housekeeping gene.
-
qPCR Reaction Setup:
-
Prepare separate qPCR reactions for the long and short amplicons.
-
Use a DNA polymerase optimized for long-range PCR for the long amplicon.
-
Include a DNA-binding dye like SYBR Green or a sequence-specific probe for detection.
-
Set up reactions for both untreated (control) and AzG-treated DNA samples.
-
-
Thermal Cycling: Perform qPCR with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. The extension time for the long amplicon will need to be significantly longer than for the short amplicon.
-
Data Analysis:
-
Determine the threshold cycle (Ct) for both the long and short amplicons in control and treated samples.
-
Calculate the relative amplification of the long fragment in treated versus control samples, normalized to the amplification of the short fragment. A decrease in the relative amplification of the long fragment indicates the level of AzG incorporation.
-
Droplet Digital PCR (ddPCR) for Enhanced Precision
ddPCR offers a more precise and absolute quantification of AzG incorporation by partitioning the sample into thousands of droplets, effectively creating individual micro-reactions.[4]
Protocol:
-
DNA Preparation: Extract and quantify genomic DNA as described for the qPCR protocol.
-
Assay Design: Design primers and probes (e.g., FAM and HEX labeled) for the target region where AzG incorporation is expected and a reference gene.
-
Droplet Generation:
-
Prepare the ddPCR reaction mix containing DNA, primers, probes, and ddPCR supermix.
-
Use a droplet generator to partition the reaction mix into approximately 20,000 droplets.
-
-
Thermal Cycling: Perform PCR to endpoint in a thermal cycler.
-
Droplet Reading: Read the droplets in a droplet reader, which will count the number of positive (fluorescent) and negative droplets for both the target and reference assays.
-
Data Analysis: The software calculates the absolute concentration (copies/µL) of the target and reference DNA based on Poisson statistics. The ratio of target to reference DNA in AzG-treated samples compared to controls will indicate the extent of incorporation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Direct Detection
LC-MS/MS is the gold standard for the direct and highly sensitive quantification of modified nucleosides within a DNA sample.[1]
Protocol:
-
DNA Isolation and Purification: Extract and purify genomic DNA from treated cells. It is crucial to ensure high purity to avoid interference during analysis.
-
DNA Digestion: Enzymatically digest the DNA to individual deoxynucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N-labeled AzG, if available, or a structurally similar analog) to the digested sample for accurate quantification.
-
Chromatographic Separation: Separate the deoxynucleosides using reverse-phase high-performance liquid chromatography (HPLC).
-
Mass Spectrometric Detection:
-
Introduce the separated nucleosides into a tandem mass spectrometer.
-
Use electrospray ionization (ESI) in the positive ion mode.
-
Perform multiple reaction monitoring (MRM) to specifically detect the transition of the precursor ion (protonated AzG) to a specific product ion.
-
-
Quantification: Generate a calibration curve using known concentrations of an AzG standard. The amount of AzG in the sample is determined by comparing its peak area to that of the internal standard and interpolating from the calibration curve.
Visualizing the Impact: Cellular Pathways and Experimental Workflows
The incorporation of AzG into DNA triggers a cascade of cellular events. The primary mechanism of action involves the inhibition of DNA synthesis by DNA polymerases.[5][6] This can lead to cell cycle arrest and, ultimately, apoptosis. Furthermore, as a guanosine analog, AzG can interfere with various metabolic pathways involving guanosine and its derivatives.[7][8]
Below are diagrams illustrating the experimental workflow for qPCR-based quantification and a simplified representation of the metabolic and cellular consequences of AzG incorporation.
References
- 1. Biotransformation in various species and in humans of 3'-azido-3'-deoxythymidine, a potential agent for the treatment of AIDS (Conference) | OSTI.GOV [osti.gov]
- 2. Quantitative PCR-Based Measurement of Nuclear and Mitochondrial DNA Damage and Repair in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PCR-Based Assays for Strand-Specific Measurement of DNA Damage and Repair I | Springer Nature Experiments [experiments.springernature.com]
- 4. altasciences.com [altasciences.com]
- 5. Incorporation of 3'-azido-3'-deoxythymidine into cellular DNA and its removal in a human leukemic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Utilization of 2',3'-dideoxyguanosine 5'-triphosphate as an inhibitor and substrate for DNA polymerase alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Side-by-Side Analysis of 3'-Azido-3'-deoxyguanosine and 3'-ethynyl-2'-deoxyguanosine for Therapeutic Development
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
The development of effective antiviral and anticancer therapies often hinges on the strategic design of nucleoside analogs that can disrupt viral replication or cancer cell proliferation. Among these, modifications at the 3' position of the sugar moiety have proven particularly effective. This guide provides a detailed comparative analysis of two such guanosine (B1672433) analogs: 3'-Azido-3'-deoxyguanosine (AzddG) and 3'-ethynyl-2'-deoxyguanosine (EdG). Both compounds function as chain terminators of DNA synthesis, but their distinct 3' substitutions—an azido (B1232118) group for AzddG and an ethynyl (B1212043) group for EdG—confer different biological activities and therapeutic potentials.
Mechanism of Action: Chain Termination
Both this compound and 3'-ethynyl-2'-deoxyguanosine are synthetic guanosine analogs.[1] To exert their biological effect, they must be intracellularly phosphorylated by host or viral kinases to their active triphosphate forms (AzddGTP and EdGTP, respectively). These triphosphorylated molecules act as competitive inhibitors and substrates for viral reverse transcriptases or cellular DNA polymerases.[2]
Once incorporated into a growing DNA chain, the modified 3' position of these analogs—lacking the essential 3'-hydroxyl group required for phosphodiester bond formation—prevents the addition of the next nucleotide. This act of "chain termination" effectively halts DNA replication, which is critical for the propagation of viruses and the division of cancer cells.[2]
Beyond viral polymerases, AzddG has also been identified as a potent inhibitor of telomerase, a reverse transcriptase that maintains telomere length in cancer cells, contributing to their immortality.[3][4] The triphosphate form, AZddGTP, is incorporated into the telomeric DNA, leading to telomere shortening and showing selectivity for telomerase over cellular DNA polymerases α and δ.[3][4]
Comparative Biological Activity
While both molecules share a common mechanistic framework, their specific activities against different targets vary. Data for 4'-ethynyl nucleoside analogs, a closely related class, show potent activity against a wide spectrum of Human Immunodeficiency Virus (HIV) variants, including multidrug-resistant strains.[5] For instance, 4′-E-2′-deoxyguanosine demonstrated a 50% effective concentration (EC₅₀) ranging from 0.0003 to 0.01 μM against HIV-1 in vitro.[5]
This compound (AzddG), on the other hand, has been specifically highlighted for its potent inhibitory activity against telomerase in HeLa cells.[3][4] Long-term treatment of HL60 cells with AzddG resulted in significant telomere shortening, a desirable outcome in cancer therapy.[3][6]
| Compound | Target | Cell Line | Activity Metric | Value (µM) | Selectivity Index (SI) |
| This compound (AzddG) | Telomerase | HL60 | Telomere Shortening | 50 | - |
| 4'-Ethynyl-2'-deoxyguanosine * | HIV-1 | MT-4 | EC₅₀ | 0.003 - 0.01 | 458 - 2,600 |
Note: Data for 4'-ethynyl-2'-deoxyguanosine is presented as a proxy for 3'-ethynyl-2'-deoxyguanosine due to the availability of specific published data for this closely related analog against HIV.[5] The Selectivity Index (SI) is calculated as CC₅₀/EC₅₀.
Experimental Protocols
The quantitative data presented in this guide are derived from established in vitro assays. Below are detailed methodologies for the key experiments used to evaluate these compounds.
Antiviral Activity Assessment: Plaque Reduction Assay
This assay is the gold standard for quantifying the efficacy of antiviral compounds against lytic viruses.[7] It measures the concentration of a drug required to reduce the number of viral plaques by 50% (IC₅₀).[7]
Methodology:
-
Cell Seeding: A confluent monolayer of susceptible host cells (e.g., MT-4 for HIV) is prepared in multi-well plates.[7]
-
Compound Preparation: The test compound (e.g., 3'-ethynyl-2'-deoxyguanosine) is serially diluted to create a range of concentrations.
-
Infection: Cells are infected with a predetermined amount of virus in the presence of the various compound concentrations.[7] Plates are incubated for 1-2 hours to allow for viral adsorption.[7]
-
Overlay Application: The virus-drug mixture is removed and replaced with a semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose).[7][8] This restricts viral spread to adjacent cells, ensuring the formation of localized plaques.[7]
-
Incubation: Plates are incubated at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-10 days).[7][8]
-
Visualization & Counting: The cell monolayer is fixed and stained (e.g., with 0.1% Crystal Violet). Plaques appear as clear, unstained zones where the virus has killed the cells.[7] The number of plaques in each well is counted.
-
Data Analysis: The IC₅₀ value is calculated by plotting the percentage of plaque reduction against the compound concentration.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and determine the cytotoxic concentration of a compound (CC₅₀).[9] It relies on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[9][10]
Methodology:
-
Cell Culture: Cells are seeded in a 96-well plate and exposed to serial dilutions of the test compound for a specified period (e.g., 72 hours).[11]
-
MTT Addition: The culture medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free media) is added to each well.[10] The plate is then incubated for 1.5 to 4 hours at 37°C.[11][12]
-
Solubilization: After incubation, the MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the insoluble formazan crystals.[11] The plate is often shaken for about 15 minutes to ensure complete dissolution.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer, typically at a wavelength of 570-590 nm.
-
Data Analysis: Cell viability is expressed as a percentage relative to untreated control cells. The CC₅₀ value, the concentration that reduces cell viability by 50%, is determined from the dose-response curve.
Biochemical Polymerase Inhibition Assay
This in vitro assay directly measures the ability of a compound's active triphosphate form to inhibit the activity of a purified viral or cellular polymerase.[13]
Methodology:
-
Reaction Mixture: A reaction is set up containing the purified polymerase (e.g., HIV-1 reverse transcriptase or telomerase), a suitable DNA/RNA template-primer, a buffer solution, and a mix of natural dNTPs, one of which is radiolabeled (e.g., [α-³²P]dGTP).[13]
-
Inhibitor Addition: The test inhibitor (e.g., AzddGTP) is added to the reaction mixture at various concentrations.
-
Reaction Initiation & Incubation: The reaction is initiated and incubated at an optimal temperature (e.g., 37°C) for a set period to allow for DNA synthesis.
-
Termination: The reaction is stopped by adding a quenching solution (e.g., EDTA).
-
Analysis: The synthesized DNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).[13]
-
Detection: The radiolabeled DNA products are visualized by autoradiography or phosphor imaging. The intensity of the bands corresponds to the amount of DNA synthesis.
-
Quantification: The concentration of the inhibitor that reduces polymerase activity by 50% (IC₅₀) is determined by quantifying the product bands at different inhibitor concentrations.
Conclusion and Future Directions
Both this compound and 3'-ethynyl-2'-deoxyguanosine represent valuable scaffolds for the development of therapeutic agents. The potent anti-HIV activity of ethynyl-modified nucleosides, particularly against resistant strains, makes them strong candidates for further preclinical and clinical development in antiviral therapy.[5] Concurrently, the demonstrated ability of AzddG to inhibit telomerase and induce telomere shortening provides a compelling rationale for its investigation as an anticancer agent, potentially in combination with other chemotherapies.[3][14] Further research should focus on optimizing the selectivity of these compounds, evaluating their in vivo efficacy and safety profiles, and exploring their potential against a broader range of viral and neoplastic diseases.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3′-Azido-2′,3′-dideoxynucleoside 5′-triphosphates inhibit telomerase activity in vitro, and the corresponding nucleosides cause telomere shortening in human HL60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3'-Azido-2',3'-dideoxynucleoside 5'-triphosphates inhibit telomerase activity in vitro, and the corresponding nucleosides cause telomere shortening in human HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4′-Ethynyl Nucleoside Analogs: Potent Inhibitors of Multidrug-Resistant Human Immunodeficiency Virus Variants In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of 3'-azido-2',3'-dideoxyguanosine treatment on amounts of TERT and POT1 in human HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. In Vitro Biochemical Assays to Study Respiratory Syncytial Virus Polymerase Activities | Springer Nature Experiments [experiments.springernature.com]
- 14. Effect of 3`-Azido-3`-Deoxythymidine (AZT) on Telomerase Activity and Proliferation of HO-8910 Cell Line of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioorthogonality of the Azido Group in 3'-Azido-3'-deoxyguanosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the azido (B1232118) group in 3'-Azido-3'-deoxyguanosine as a bioorthogonal handle. Due to the limited availability of direct comparative studies on this specific molecule, this guide synthesizes data from related azido-nucleosides and general bioorthogonal chemistry literature to offer a comprehensive overview. We will explore its reactivity in click chemistry, metabolic stability, and potential cytotoxicity, comparing these aspects with other common bioorthogonal functionalities.
Introduction to Bioorthogonality and the Azido Group
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1] An ideal bioorthogonal functional group should be non-toxic, stable in the physiological environment, and selectively react with its partner with fast kinetics.[1] The azido group is a popular choice for bioorthogonal applications due to its small size, which minimizes perturbation to the parent molecule, its stability, and its absence in most biological systems.[1][2][3] In the context of this compound, the azido moiety is positioned for applications such as labeling and tracking of nucleic acids.
Comparative Performance Data
The following tables summarize key performance indicators for the azido group, primarily focusing on its use in bioorthogonal "click" reactions. Data for direct comparison with other bioorthogonal groups on a guanosine (B1672433) scaffold is limited; therefore, data from other nucleoside analogs and model systems are included for context.
Table 1: Reaction Kinetics of Bioorthogonal Reactions
| Reaction Type | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |
| CuAAC | Azide (B81097) + Terminal Alkyne | 10 - 10,000[4] | Copper(I)-catalyzed. Fast kinetics, but potential for copper cytotoxicity.[4] |
| SPAAC | Azide + Strained Alkyne (e.g., BCN, DIBAC) | 0.01 - 1[5] | Strain-promoted. Slower than CuAAC but avoids copper toxicity, making it suitable for live-cell imaging.[5][6] |
| Staudinger Ligation | Azide + Phosphine | ~0.001[4] | One of the first bioorthogonal reactions. Generally slow kinetics.[4] |
Note: Reaction rates are highly dependent on the specific reactants, solvent, and catalytic system used.[7]
Table 2: Cytotoxicity of Azido-Nucleoside Analogs
| Compound | Cell Line | CC₅₀ (µM) | Notes |
| Zidovudine (AZT) | Human CEM cells | Not specified, but less sensitive than PBMCs[8] | AZT is a well-known antiviral with known cytotoxicity.[8][9] |
| Zidovudine (AZT) | Human HL-60 cells | 670 | The cytotoxicity of azido-nucleosides can vary significantly between cell lines. |
| Zidovudine (AZT) | Human H-9 cells | 100 | |
| Zidovudine (AZT) | Human K-562 cells | 100 | |
| 3'-Azido-3'-deoxy-4'-thiothymidine | Human cell lines | Generally high CC₅₀ values reported[9] | A derivative of AZT with a modified sugar ring.[9] |
CC₅₀: 50% cytotoxic concentration. Higher values indicate lower cytotoxicity. It is important to note that the cytotoxicity of this compound has not been extensively reported in a comparative context.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of bioorthogonality. Below are generalized protocols for key experiments.
1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Labeling of this compound-Incorporated Nucleic Acids
This protocol describes the labeling of nucleic acids containing this compound with a fluorescent alkyne probe.
-
Materials:
-
This compound-labeled DNA/RNA
-
Alkyne-functionalized fluorescent dye
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris-HCl buffer (pH 7.5)
-
Nuclease-free water
-
-
Procedure:
-
In a microcentrifuge tube, dissolve the azido-modified nucleic acid in Tris-HCl buffer.
-
Add the alkyne-functionalized fluorescent dye.
-
In a separate tube, prepare a fresh solution of sodium ascorbate in nuclease-free water.
-
Add CuSO₄ to the nucleic acid/alkyne mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Purify the labeled nucleic acid using a suitable method (e.g., ethanol (B145695) precipitation or spin column chromatography).
-
Analyze the labeling efficiency by gel electrophoresis and fluorescence imaging.
-
2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
This protocol outlines the labeling of cells that have incorporated this compound with a strained alkyne probe for fluorescence microscopy.
-
Materials:
-
Cells cultured with this compound
-
Strained alkyne-conjugated fluorescent probe (e.g., DBCO-fluorophore)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
-
Procedure:
-
Seed cells in a suitable imaging dish and culture with medium containing this compound for a desired period to allow for incorporation.
-
Wash the cells twice with warm PBS to remove unincorporated azido-nucleoside.
-
Add fresh cell culture medium containing the strained alkyne-conjugated fluorescent probe.
-
Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
-
Wash the cells three times with warm PBS to remove the unbound probe.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
3. MTT Assay for Cytotoxicity Assessment
This protocol is for determining the 50% cytotoxic concentration (CC₅₀) of this compound.
-
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidic isopropanol)
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include untreated control wells.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the CC₅₀ value from the dose-response curve.
-
Visualizations
Diagram 1: Bioorthogonal Labeling Workflow
Caption: Workflow for labeling nucleic acids using this compound.
Diagram 2: Comparison of Bioorthogonal Reaction Mechanisms
Caption: Conceptual comparison of key bioorthogonal azide reactions.
Diagram 3: Cellular Metabolism and Potential Signaling Interactions
Caption: Potential metabolic fate of this compound and its impact.
Conclusion
The azido group on this compound presents a valuable tool for bioorthogonal applications, offering a small, stable, and selective handle for chemical ligation. While CuAAC provides rapid reaction kinetics ideal for in vitro conjugations, the potential for copper-induced cytotoxicity makes SPAAC a more suitable choice for live-cell and in vivo studies, albeit with slower reaction rates. The cytotoxicity of this compound itself requires careful evaluation for any specific application and cell type, as related azido-nucleosides have demonstrated variable toxic effects. The provided protocols and diagrams serve as a foundation for researchers to design and execute experiments to rigorously confirm the bioorthogonality of this compound in their specific experimental context. Further research is warranted to generate direct comparative data for this and other bioorthogonally modified guanosine analogs to better guide the selection of chemical reporters in nucleic acid research.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular activation and cytotoxicity of three different combinations of 3'-azido-3'-deoxythymidine and 2',3'-dideoxyinosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Effects of 3'-azido-3'-deoxythymidine on the deoxynucleotide triphosphate pools of cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
A Comparative Analysis of the Metabolic Stability of Azido-Nucleosides: Zidovudine, Azvudine, and Zalcitabine
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Metabolic Stability with Supporting Experimental Data
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic success. For azido-nucleosides, a class of antiviral compounds, understanding their susceptibility to biotransformation is paramount in optimizing dosage regimens and predicting potential drug-drug interactions. This guide provides a comparative analysis of the metabolic stability of three prominent azido-nucleosides: Zidovudine (AZT), Azvudine (FNC), and Zalcitabine (B1682364) (ddC), supported by experimental data and detailed methodologies.
Key Findings on Metabolic Stability
The metabolic fates of Zidovudine, Azvudine, and Zalcitabine differ significantly, influencing their clinical application. Zidovudine undergoes extensive metabolism, primarily through glucuronidation. In contrast, Zalcitabine is largely cleared from the body unchanged via renal excretion, indicating high metabolic stability. Information on the in vitro metabolic stability of Azvudine is less detailed in publicly available literature, but it is known to be a substrate of Cytochrome P450 3A (CYP3A).
Quantitative Metabolic Stability Data
The following table summarizes the available quantitative data on the in vitro metabolic stability of the selected azido-nucleosides. It is important to note that direct comparative studies under identical experimental conditions are limited. The data presented here are compiled from individual studies and should be interpreted with consideration of the varying methodologies.
| Azido-Nucleoside | Test System | Parameter | Value | Reference |
| Zidovudine (AZT) | Human Liver Microsomes (Native, Phosphate (B84403) Buffer) | Intrinsic Clearance (CLint) | 1.04 µl/min/mg | [1] |
| Human Liver Microsomes (Brij58 Activated, Phosphate Buffer) | Intrinsic Clearance (CLint) | 3.66 µl/min/mg | [1] | |
| Azvudine (FNC) | Dog (in vivo) | Elimination Half-Life (t½) | 4 hours | [2] |
| Zalcitabine (ddC) | Human (in vivo) | Plasma Half-Life (t½) | ~2 hours | [3][4] |
Note: The intrinsic clearance for Zidovudine is for the glucuronidation pathway. In vivo data for Azvudine and Zalcitabine are provided for context due to the limited availability of comparable in vitro metabolic stability data.
Metabolic Pathways and Experimental Workflows
To understand the processes behind the data, the following diagrams illustrate the metabolic pathways and a typical experimental workflow for assessing metabolic stability.
Caption: General metabolic pathways of Zidovudine, Azvudine, and Zalcitabine.
Caption: A typical experimental workflow for an in vitro metabolic stability assay.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for two common in vitro metabolic stability assays.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol outlines the determination of metabolic stability using human liver microsomes, focusing on Phase I metabolism.
1. Materials:
-
Test compound
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator shaker set to 37°C
2. Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Thaw the human liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, the test compound (at a final concentration typically around 1 µM), and the microsomal suspension (final protein concentration typically 0.5-1 mg/mL).
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a well containing cold acetonitrile and the internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount).
-
In Vitro Metabolic Stability Assay Using Cryopreserved Human Hepatocytes
This protocol describes the use of suspended cryopreserved human hepatocytes, which contain both Phase I and Phase II metabolic enzymes.
1. Materials:
-
Test compound
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (for LC-MS/MS analysis)
-
24- or 48-well plates
-
Incubator shaker with 5% CO2 atmosphere at 37°C
2. Procedure:
-
Hepatocyte Preparation:
-
Thaw the cryopreserved hepatocytes according to the supplier's protocol.
-
Determine cell viability and concentration using a method like the trypan blue exclusion assay.
-
Dilute the hepatocyte suspension to the desired cell density (e.g., 0.5-1 x 10^6 viable cells/mL) in pre-warmed culture medium.
-
-
Incubation:
-
Add the hepatocyte suspension to the wells of the plate.
-
Add the test compound to the wells at the desired final concentration (e.g., 1 µM).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.
-
-
Sampling and Quenching:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect an aliquot from each well.
-
Stop the metabolic activity by adding the aliquot to a tube or well containing cold acetonitrile and an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the samples and then centrifuge to pellet cell debris and precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis to determine the concentration of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) as described in the liver microsome assay protocol, adjusting the CLint calculation for the number of hepatocytes per incubation (e.g., µL/min/10^6 cells).
-
Conclusion
The metabolic stability of azido-nucleosides is a diverse and critical aspect of their pharmacological profiles. Zidovudine's extensive metabolism contrasts sharply with Zalcitabine's primary renal clearance. While quantitative in vitro data for Azvudine is not as readily available, its metabolism via CYP3A provides a key area for further investigation, particularly concerning potential drug-drug interactions. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative metabolic stability studies, enabling more direct and controlled comparisons between different azido-nucleoside analogs and facilitating the development of new antiviral therapies with optimized pharmacokinetic properties.
References
- 1. Zalcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zalcitabine. Clinical pharmacokinetics and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zalcitabine - Wikipedia [en.wikipedia.org]
- 4. Pharmacokinetics of saquinavir, zidovudine, and zalcitabine in combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating the Subcellular Landscape: A Guide to High-Resolution Imaging of 3'-Azido-3'-deoxyguanosine
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of high-resolution imaging techniques to validate the subcellular localization of the nucleoside analog 3'-Azido-3'-deoxyguanosine (AZG). This analysis is supported by established experimental methodologies and comparative data on the performance of various super-resolution microscopy platforms.
The precise subcellular localization of a drug molecule is intrinsically linked to its mechanism of action and potential off-target effects. This compound (AZG), a synthetic guanosine (B1672433) analog, holds therapeutic promise, and understanding its distribution within the cell is paramount for elucidating its biological activity. This guide explores the application of cutting-edge, high-resolution imaging technologies to visualize AZG with nanoscale precision, offering a comparative overview of their capabilities and the experimental workflows required for their successful implementation.
Comparative Analysis of High-Resolution Imaging Techniques
The advent of super-resolution microscopy has broken the diffraction barrier of light, enabling the visualization of subcellular structures and molecules with unprecedented detail. Two prominent techniques, Stochastic Optical Reconstruction Microscopy (STORM) and Structured Illumination Microscopy (SIM), offer distinct advantages for localizing small molecules like AZG.
| Feature | Structured Illumination Microscopy (SIM) | Stochastic Optical Reconstruction Microscopy (STORM) |
| Lateral Resolution | ~100-140 nm[1] | ~5-20 nm[2][3] |
| Axial Resolution | ~300 nm[4] | ~50 nm[1] |
| Imaging Speed | Relatively Fast (suitable for live-cell imaging)[5] | Slow (typically for fixed cells)[5] |
| Principle | Moiré pattern analysis from structured light illumination[2] | Stochastic activation and localization of single fluorophores[2] |
| Fluorophore Requirement | Standard fluorophores | Photoswitchable fluorophores[2] |
| Suitability for AZG | Good for initial localization and dynamic studies | Excellent for high-precision mapping of AZG accumulation |
Experimental Protocols
The visualization of AZG using fluorescence microscopy necessitates its covalent linkage to a fluorophore. The azide (B81097) group on AZG provides a perfect handle for bioorthogonal "click chemistry," a highly specific and efficient conjugation reaction.
Protocol 1: Click Chemistry Labeling of AZG in Fixed Cells
This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to label AZG that has been metabolically incorporated into cellular nucleic acids.
Materials:
-
Cells cultured with this compound (AZG)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
Alkyne-fluorophore conjugate (e.g., Alexa Fluor 647 DIBO Alkyne)
-
Copper(II) sulfate (B86663) (CuSO4) solution (20 mM)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (100 mM)
-
Sodium ascorbate (B8700270) solution (100 mM, freshly prepared)
-
Washing buffer (e.g., PBS with 0.05% Tween 20)
-
DAPI solution for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Culture and AZG Incorporation: Culture cells to the desired confluency and treat with an appropriate concentration of AZG for a specified duration to allow for its metabolic incorporation.
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 1 mL reaction volume, mix:
-
880 µL of click reaction buffer
-
20 µL of CuSO4 solution
-
20 µL of THPTA solution
-
1-5 µL of alkyne-fluorophore solution (final concentration 1-5 µM)
-
80 µL of sodium ascorbate solution
-
-
Aspirate the PBS from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Staining:
-
Wash cells three times with the washing buffer.
-
Counterstain the nuclei with DAPI solution for 5 minutes.
-
Wash three times with PBS.
-
-
Mounting and Imaging: Mount the coverslip on a microscope slide using an appropriate mounting medium and proceed with high-resolution imaging.
Protocol 2: High-Resolution Imaging with STORM
This protocol provides a general workflow for acquiring super-resolution images of click-labeled AZG using STORM.
Materials:
-
STORM-compatible microscope with appropriate lasers (e.g., 647 nm for excitation and 405 nm for activation) and a high-sensitivity camera.
-
STORM imaging buffer (a reducing and oxygen-scavenging buffer, often containing glucose oxidase, catalase, and a thiol like β-mercaptoethanol).
-
Prepared sample from Protocol 1.
Procedure:
-
Microscope Setup:
-
Mount the sample on the microscope stage.
-
Locate the region of interest using conventional fluorescence microscopy.
-
-
STORM Imaging:
-
Replace the standard buffer with the STORM imaging buffer.
-
Illuminate the sample with the 647 nm laser at high power to drive most of the fluorophores into a dark state.
-
Use the 405 nm laser at a low power to sparsely and stochastically reactivate individual fluorophores.
-
Acquire a long series of images (typically 10,000-100,000 frames) at a high frame rate. Each frame will capture the emission of a few, well-separated single molecules.
-
-
Image Reconstruction:
-
Process the acquired image stack with a localization software (e.g., ThunderSTORM, rapidSTORM).
-
The software identifies and calculates the precise center of the point spread function (PSF) for each single-molecule event in each frame.
-
A super-resolved image is reconstructed by plotting the coordinates of all localized molecules.
-
Visualizing the Impact of AZG: Experimental Workflows and Signaling Pathways
The incorporation of AZG into cellular processes can be visualized through a structured experimental workflow, and its mechanism of action can be understood by examining the signaling pathways it affects.
Nucleoside analogs like AZG can be incorporated into newly synthesized DNA, leading to chain termination and the activation of the DNA damage response (DDR) pathway.[6][7]
Alternative and Competing Methodologies
While high-resolution fluorescence microscopy provides unparalleled spatial information, other techniques can offer complementary data on the effects and distribution of AZG.
-
Electron Microscopy (EM): Offers the highest resolution but requires complex sample preparation and does not allow for live-cell imaging. It can be used to observe ultrastructural changes induced by AZG.
-
Mass Spectrometry Imaging (MSI): Can provide information on the spatial distribution of AZG and its metabolites without the need for labeling, but with lower spatial resolution compared to super-resolution microscopy.
-
Biochemical Fractionation and Quantification: Techniques such as HPLC can be used to quantify the amount of AZG and its phosphorylated forms in different subcellular fractions (e.g., nuclear, mitochondrial, cytosolic), providing quantitative data that complements imaging studies.
References
- 1. m.youtube.com [m.youtube.com]
- 2. What is Super-Resolution Microscopy? STED, SIM and STORM Explained | Technology Networks [technologynetworks.com]
- 3. researchgate.net [researchgate.net]
- 4. aicjanelia.org [aicjanelia.org]
- 5. biocompare.com [biocompare.com]
- 6. A Mammalian-Like DNA Damage Response of Fission Yeast to Nucleoside Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A mammalian-like DNA damage response of fission yeast to nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
